molecular formula C19H23N7O8 B1450900 Folic acid dihydrate CAS No. 75708-92-8

Folic acid dihydrate

Cat. No.: B1450900
CAS No.: 75708-92-8
M. Wt: 477.4 g/mol
InChI Key: ODYNNYOEHBJUQP-LTCKWSDVSA-N
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Description

Folic acid dihydrate is a useful research compound. Its molecular formula is C19H23N7O8 and its molecular weight is 477.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O6.2H2O/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);2*1H2/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYNNYOEHBJUQP-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273931
Record name Folic acid dihydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75708-92-8
Record name Folic acid dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075708928
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Folic acid dihydrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOLIC ACID DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S1T5C0JZL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Folic acid dihydrate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical component in numerous physiological processes, primarily one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation. In its common commercial form, folic acid exists as a dihydrate. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of folic acid dihydrate, detailed experimental protocols for its characterization, and a summary of its pivotal role in key metabolic pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identification

Folic acid is a complex molecule composed of three distinct moieties: a pteridine ring, a para-aminobenzoic acid (PABA) fragment, and a glutamic acid residue.[1] In its solid state, it typically crystallizes with two molecules of water, forming this compound.

The systematic IUPAC name for folic acid is (2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid.[2] The dihydrate form incorporates two water molecules into its crystal lattice.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate[2]
Molecular FormulaC₁₉H₁₉N₇O₆·2H₂O[2]
Molecular Weight477.43 g/mol [2]
CAS Number75708-92-8[3]
PubChem CID135564683[2]
InChI KeyODYNNYOEHBJUQP-LTCKWSDVSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and biological activity. It is a yellow to orange crystalline powder.[1][4]

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical Appearance Yellow to orange crystalline powder[1][4]
Melting Point Decomposes at approximately 250 °C[5][6]
Solubility - Practically insoluble in cold water and most organic solvents.[4] - Very slightly soluble in boiling water.[4] - Soluble in dilute acids and alkaline solutions.[1][4] - Soluble in 1 M NaOH (50 mg/ml).[7][8]
pKa Values 4.7, 6.8, and 9.0 at 30°C[1]
Specific Optical Rotation +18° to +22° (c=1 in 0.1N NaOH)[3][4]
Stability - Photolabile; inactivated by UV light.[7] - Stable in alkaline solutions in the dark.[7] - Heating destroys both alkaline and acidic solutions.[7]

Experimental Protocols

X-ray Powder Diffraction (XRPD)

X-ray powder diffraction is a fundamental technique for the solid-state characterization of crystalline materials like this compound.

  • Objective: To confirm the crystalline structure and phase purity of this compound.

  • Methodology:

    • A finely ground powder sample of this compound is packed into a sample holder.

    • The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

    • The resulting diffraction pattern is compared with reference patterns from crystallographic databases to confirm the identity and crystalline form. This compound crystallizes in the orthorhombic space group P2₁2₁2₁.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its dehydration and decomposition.

  • Objective: To determine the temperature and enthalpy of dehydration and decomposition.

  • Methodology:

    • DSC: A small, accurately weighed sample of this compound is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. Endothermic or exothermic events, such as water loss and decomposition, are observed as peaks in the DSC thermogram. Folic acid does not exhibit a sharp melting point but decomposes around 250 °C.[6]

    • TGA: A sample of this compound is heated in a furnace with a precision balance. The weight of the sample is continuously monitored as the temperature is increased at a constant rate. The resulting TGA curve plots the percentage of weight loss versus temperature, allowing for the quantification of water loss and decomposition products.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a common method for the quantitative analysis of folic acid.

  • Objective: To determine the concentration of folic acid in a solution.

  • Methodology:

    • A standard stock solution of this compound is prepared in a suitable solvent, typically 0.1 M NaOH, due to its low solubility in neutral water.[9]

    • A series of standard solutions of known concentrations are prepared by diluting the stock solution.

    • The absorbance of the standard solutions and the unknown sample is measured at the wavelength of maximum absorbance (λmax). Folic acid in 0.1 M NaOH exhibits absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[10]

    • A calibration curve of absorbance versus concentration is plotted using the standard solutions.

    • The concentration of the unknown sample is determined from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of folic acid in various matrices, including pharmaceutical formulations and biological samples.

  • Objective: To accurately quantify folic acid and separate it from potential impurities or degradation products.

  • Methodology (Example Protocol):

    • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic modifier like acetonitrile or methanol. For instance, a mobile phase of 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5, can be used.[11]

    • Stationary Phase: A reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5 µm particle size) is typically employed.[11]

    • Detection: UV detection at a wavelength corresponding to one of the absorbance maxima of folic acid (e.g., 283 nm) is commonly used.[10]

    • Procedure:

      • Standard and sample solutions are prepared in the mobile phase or a compatible solvent.

      • A fixed volume (e.g., 20 µL) of the solution is injected into the HPLC system.[11]

      • The separation is performed isocratically or using a gradient elution at a constant flow rate (e.g., 1 mL/min).

      • The retention time and peak area of folic acid are determined from the chromatogram.

      • Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.

Signaling Pathways and Biological Role

Folic acid is a precursor to a group of coenzymes collectively known as folates. These coenzymes are essential for one-carbon metabolism, a network of interconnected biochemical reactions that transfer one-carbon units. This pathway is fundamental for the de novo synthesis of nucleotides (purines and thymidylate) and the methylation of DNA, RNA, proteins, and lipids.[12][13]

Folate Metabolic Pathway

Upon absorption, folic acid is reduced to its biologically active form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[14] THF then serves as a carrier of one-carbon units at various oxidation states.

Folate_Metabolic_Pathway Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR One-Carbon Donors One-Carbon Donors Tetrahydrofolate (THF)->One-Carbon Donors

Caption: Conversion of Folic Acid to Tetrahydrofolate.

One-Carbon Metabolism

THF and its derivatives are central to the transfer of one-carbon units from donors like serine and glycine to various biosynthetic pathways. This network is crucial for cellular proliferation and maintenance.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Serine -> Glycine 5,10-Methylene-THF->THF dTMP Synthesis 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF 5-Methyl-THF->THF Methionine Synthesis Homocysteine Homocysteine 10-Formyl-THF->THF Purine Synthesis Methionine Methionine SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions SAH->Homocysteine Homocysteine->Methionine

Caption: Interplay of Folate and Methionine Cycles.

Role in Nucleotide Synthesis

Folate coenzymes are indispensable for the de novo synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. 10-Formyl-THF provides carbon atoms for the purine ring, while 5,10-methylene-THF is the methyl group donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis catalyzed by thymidylate synthase.[13]

Nucleotide_Synthesis Folate Coenzymes Folate Coenzymes Purine Synthesis Purine Synthesis Folate Coenzymes->Purine Synthesis 10-Formyl-THF Thymidylate Synthesis Thymidylate Synthesis Folate Coenzymes->Thymidylate Synthesis 5,10-Methylene-THF DNA Synthesis & Repair DNA Synthesis & Repair Purine Synthesis->DNA Synthesis & Repair Thymidylate Synthesis->DNA Synthesis & Repair

Caption: Folate's Role in DNA Precursor Synthesis.

Conclusion

This compound is a well-characterized molecule with defined chemical and physical properties that are essential for its application in pharmaceutical and research settings. The analytical techniques outlined in this guide provide robust methods for its quantification and characterization. A thorough understanding of its central role in one-carbon metabolism and nucleotide synthesis underscores its importance in cellular health and provides a basis for its therapeutic applications and for the development of drugs that target these fundamental pathways. This guide serves as a foundational resource for professionals seeking to leverage the properties and biological functions of this compound in their work.

References

Folic Acid Dihydrate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Physicochemical Properties, Biological Roles, and Analytical Methodologies of Folic Acid Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a crucial synthetic form of the water-soluble vitamin B9. This document consolidates essential physicochemical data, explores its central role in metabolic and signaling pathways, and presents detailed experimental protocols for its analysis and application in research settings.

Physicochemical Properties

This compound is the hydrated form of pteroylglutamic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueCitations
CAS Number 75708-92-8[1][2]
Molecular Formula C₁₉H₁₉N₇O₆ · 2H₂O[1]
Molecular Weight 477.43 g/mol [1][3][4][5]
Appearance Yellow to orange crystalline powder[1]
Synonyms Pteroylglutamic acid dihydrate[1]

Biological Significance: Metabolic and Signaling Pathways

Folic acid is a prodrug that is metabolically reduced to the active form, tetrahydrofolate (THF), within the cell. THF and its derivatives are essential coenzymes in a network of interconnected metabolic pathways known as one-carbon metabolism.[1][2][5][6] These pathways are critical for the de novo synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of several amino acids, including serine, glycine, and methionine.[2][5][6]

One-Carbon Metabolism

The central role of folic acid is to act as a carrier of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[2] Upon entering the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to the biologically active tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[3] THF then serves as the acceptor and donor of one-carbon units, facilitating essential biosynthetic reactions.

One_Carbon_Metabolism Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR THF THF DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Amino Acid Metabolism Amino Acid Metabolism THF->Amino Acid Metabolism 5,10-Methylene-THF->THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF Nucleotide Synthesis Nucleotide Synthesis 5,10-Methylene-THF->Nucleotide Synthesis Methylation Cycle Methylation Cycle 5-Methyl-THF->Methylation Cycle 10-Formyl-THF->Nucleotide Synthesis Amino Acid Metabolism->5,10-Methylene-THF

Figure 1: Simplified overview of folic acid's role in one-carbon metabolism.

Folate Receptor-Mediated Signaling

Beyond its classical role in metabolism, there is growing evidence for folate receptor-mediated signaling pathways that are independent of one-carbon metabolism.[7][8] The folate receptor alpha (FRα), which is overexpressed in several cancers, can, upon binding to folate, initiate intracellular signaling cascades.[7][9] One such pathway involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically STAT3.[9] This activation can promote cell proliferation and upregulate the expression of STAT3-responsive genes.[9]

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folic Acid Folic Acid FRα Folate Receptor α Folic Acid->FRα Binds JAK JAK FRα->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3->pSTAT3_dimer Dimerizes Gene Expression Gene Expression pSTAT3_dimer->Gene Expression Translocates to nucleus and regulates gene expression

Figure 2: Folate receptor-mediated activation of the JAK/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Quantification of Folic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of folic acid in fortified food products.[10][11]

Materials:

  • HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm)[11]

  • UV or electrochemical detector

  • Mobile phase: 40 mM sodium phosphate dibasic, heptahydrate buffer, and 8% acetonitrile (v/v), pH 5.5[10]

  • Folic acid standard

  • Trienzyme solution (α-amylase, protease, and a conjugase) for sample extraction from complex matrices[10]

Procedure:

  • Standard Preparation: Prepare a stock solution of folic acid in a suitable solvent (e.g., 0.1 M NaOH) and perform serial dilutions to create a calibration curve.

  • Sample Extraction (for fortified foods):

    • Homogenize the sample.

    • Perform a trienzyme treatment to release bound folate.[10] This typically involves sequential incubation with α-amylase, protease, and a conjugase.[10]

    • Centrifuge the sample and filter the supernatant.

  • HPLC Analysis:

    • Set the flow rate to 0.9 mL/min.[10]

    • Inject the prepared standards and samples into the HPLC system.

    • Monitor the elution of folic acid at its maximum absorbance wavelength (typically around 280 nm).[11]

    • Quantify the folic acid concentration in the samples by comparing the peak areas to the standard curve.

HPLC_Workflow Sample_Homogenization Sample Homogenization Enzymatic_Digestion Trienzyme Treatment (α-amylase, protease, conjugase) Sample_Homogenization->Enzymatic_Digestion Centrifugation_Filtration Centrifugation & Filtration Enzymatic_Digestion->Centrifugation_Filtration HPLC_Injection HPLC Injection Centrifugation_Filtration->HPLC_Injection Chromatographic_Separation Reversed-Phase C18 Separation HPLC_Injection->Chromatographic_Separation Detection UV or Electrochemical Detection Chromatographic_Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Figure 3: Experimental workflow for the HPLC analysis of folic acid in fortified foods.

Dihydrofolate Reductase (DHFR) Enzyme Assay

This colorimetric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.[3]

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • DHFR Assay Buffer

  • DHFR enzyme or sample containing DHFR

  • Dihydrofolate (DHF) substrate

  • NADPH

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.[3]

  • Reaction Setup: In a cuvette or 96-well plate, combine the DHFR Assay Buffer, the sample (or purified DHFR as a positive control), and NADPH.

  • Initiate Reaction: Add the DHF substrate to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm in kinetic mode.[3]

  • Calculation: Calculate the DHFR activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

Assessment of Folic Acid's Impact on Gene Expression

This protocol outlines a general workflow for investigating the effects of folic acid supplementation on gene expression in cell culture.

Materials:

  • Cell culture medium with and without folic acid

  • Cultured cells of interest

  • RNA extraction kit

  • Reverse transcription reagents

  • qPCR or microarray reagents and instrumentation

Procedure:

  • Cell Culture and Treatment: Culture cells in media containing varying concentrations of folic acid (e.g., low, normal, and high supplementation).

  • RNA Extraction: After the desired treatment period, harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • Gene Expression Analysis:

    • qPCR: Quantify the expression of specific target genes using real-time PCR.

    • Microarray: Analyze genome-wide changes in gene expression using a microarray platform.

  • Data Analysis: Normalize the gene expression data and determine the fold changes in gene expression between the different treatment groups.

Conclusion

This compound is a cornerstone of nutritional science and a vital tool in biomedical research. A thorough understanding of its physicochemical characteristics, its intricate roles in cellular metabolism and signaling, and the appropriate analytical methods for its study are essential for researchers in diverse fields. This technical guide provides a foundational resource to support further investigation into the multifaceted biological functions of this essential vitamin.

References

An In-depth Technical Guide on the Core Mechanism of Action of Folic Acid Dihydrate in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Folic acid, a synthetic form of the water-soluble vitamin B9, is a critical micronutrient essential for a multitude of cellular processes.[1][2] Supplied as a stable dihydrate, its biological activity is unlocked through metabolic conversion into a family of tetrahydrofolate (THF) coenzymes. These coenzymes are pivotal players in one-carbon metabolism, a complex network of biochemical reactions that involve the transfer of one-carbon units.[3][4] This guide elucidates the core mechanisms of folic acid action, from its initial bioactivation to its indispensable roles in nucleotide synthesis, amino acid homeostasis, and epigenetic regulation.

Bioactivation: The Gateway to Biological Function

Folic acid itself is biologically inert.[5] Its journey into cellular metabolism begins with a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR).[3][6][7] This reaction is dependent on NADPH as a cofactor.[8]

  • Step 1: Folic acid is first reduced to 7,8-dihydrofolate (DHF).[9][10]

  • Step 2: DHFR then catalyzes the further reduction of DHF to the biologically active 5,6,7,8-tetrahydrofolate (THF).[9][10]

This bioactivation is a rate-limiting step, and the activity of DHFR can vary significantly, with human liver DHFR being notably slower than its rat counterpart.[5] The central role of DHFR makes it a key target for antifolate drugs like methotrexate, which competitively inhibit the enzyme, thereby disrupting DNA synthesis and cell proliferation.[6][11]

cluster_nadph Cofactor Folic Acid Folic Acid 7,8-Dihydrofolate (DHF) 7,8-Dihydrofolate (DHF) Folic Acid->7,8-Dihydrofolate (DHF) DHFR NADP1 NADP+ Folic Acid->NADP1 5,6,7,8-Tetrahydrofolate (THF) 5,6,7,8-Tetrahydrofolate (THF) 7,8-Dihydrofolate (DHF)->5,6,7,8-Tetrahydrofolate (THF) DHFR NADP2 NADP+ 7,8-Dihydrofolate (DHF)->NADP2 NADPH1 NADPH NADPH1->Folic Acid NADPH2 NADPH NADPH2->7,8-Dihydrofolate (DHF)

Caption: Bioactivation of Folic Acid by Dihydrofolate Reductase (DHFR).

The Folate Cycle: A Hub for One-Carbon Metabolism

Once formed, THF serves as the primary acceptor and donor of one-carbon units.[2] These units, existing at various oxidation states (e.g., formyl, methylene, methyl), are attached at the N5 or N10 positions of the THF molecule.[3] This network of interconverting folate derivatives is known as the folate cycle.

A key entry point for one-carbon units into the cycle is the conversion of the amino acid serine to glycine, a reaction catalyzed by serine hydroxymethyltransferase (SHMT).[10] This reaction transfers a one-carbon unit to THF, forming 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[10] From this central intermediate, other folate coenzymes are generated, each with specific roles:

  • 5,10-Methenyltetrahydrofolate (5,10-CH=THF): Formed by the oxidation of 5,10-CH2-THF.

  • 10-Formyltetrahydrofolate (10-CHO-THF): Involved in purine synthesis.[12]

  • 5-Methyltetrahydrofolate (5-CH3-THF): The primary circulating form of folate, essential for the methylation cycle.[13] Its formation from 5,10-CH2-THF is an irreversible reaction catalyzed by methylenetetrahydrofolate reductase (MTHFR).[14]

cluster_io Inputs / Outputs THF THF MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Glycine Glycine THF->Glycine MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MTHFD MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR (irreversible) dTMP dTMP Synthesis MethyleneTHF->dTMP FormylTHF 10-Formyl-THF MethenylTHF->FormylTHF Purines Purine Synthesis FormylTHF->Purines Methionine Methionine Cycle MethylTHF->Methionine Serine Serine Serine->THF

Caption: The core Folate Cycle and its links to major metabolic pathways.

Indispensable Roles in Cellular Proliferation and Function

The one-carbon units shuttled by THF derivatives are fundamental building blocks for two processes critical to cell division and survival: DNA synthesis and DNA methylation.

Folate coenzymes are directly involved in the de novo synthesis of both purines (adenine, guanine) and pyrimidines (thymine).[1]

  • Pyrimidine Synthesis: 5,10-methylenetetrahydrofolate donates its one-carbon unit for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[6] This reaction, catalyzed by thymidylate synthase, is an essential step for producing the thymine nucleotide required for DNA replication.[1] In this process, 5,10-CH2-THF is oxidized to DHF, which must then be reduced back to THF by DHFR to re-enter the folate cycle.[6]

  • Purine Synthesis: 10-formyltetrahydrofolate provides two of the carbon atoms in the purine ring structure, serving as a formyl group donor in two separate steps of the purine biosynthesis pathway.[1][12]

The folate cycle is intricately linked with amino acid metabolism and epigenetic regulation through the methionine cycle.[2]

  • Homocysteine to Methionine: 5-methyltetrahydrofolate, produced by the MTHFR enzyme, donates its methyl group to homocysteine. This reaction, which requires vitamin B12 as a cofactor, regenerates the essential amino acid methionine.[2][7]

  • SAM Synthesis: Methionine is then converted into S-adenosylmethionine (SAM).[7][15]

  • DNA Methylation: SAM is the universal methyl donor for virtually all cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[15] DNA methylation is a crucial epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. By supplying the methyl group for this process, folate plays a direct role in epigenetic control.[16]

Deficiencies in folate can lead to an accumulation of homocysteine, a risk factor for various health issues, and can impair DNA synthesis and methylation, contributing to conditions like megaloblastic anemia and neural tube defects.[3]

cluster_folate Folate Cycle cluster_methionine Methionine & Methylation Cycle cluster_dna DNA Processes MethyleneTHF 5,10-Methylene-THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dUMP dUMP MethyleneTHF->dUMP Thymidylate Synthase THF THF MethylTHF->THF HCY Homocysteine MethylTHF->HCY MET Methionine HCY->MET Methionine Synthase (Vit B12) SAM S-Adenosylmethionine (SAM) MET->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation (e.g., DNA) DNA DNA SAM->DNA DNMTs SAH->HCY dTMP dTMP (for DNA Synthesis) dUMP->dTMP MethylatedDNA Methylated DNA DNA->MethylatedDNA

Caption: Integrated pathway of Folate's role in DNA Synthesis and Methylation.

Quantitative Data Summary

The kinetics of folate-metabolizing enzymes are critical for understanding the efficiency of these pathways. Values can vary based on experimental conditions, species, and the presence of genetic polymorphisms.

Table 1: Properties of Key Folate-Metabolizing Enzymes

EnzymeGeneSubstrate(s)Product(s)Key Characteristics
Dihydrofolate Reductase (DHFR)DHFRDihydrofolate, NADPHTetrahydrofolate, NADP+Catalyzes the rate-limiting step in folic acid bioactivation.[8] Human DHFR activity is significantly lower than in rodents.[5] Target of methotrexate.[11]
Methylenetetrahydrofolate Reductase (MTHFR)MTHFR5,10-Methylenetetrahydrofolate5-MethyltetrahydrofolateCatalyzes an irreversible step, committing one-carbon units to the methylation cycle.[14] Common polymorphisms (e.g., C677T) can reduce enzyme efficacy by up to 70%.[15]
Methionine Synthase (MS)MTR5-Methyltetrahydrofolate, HomocysteineTetrahydrofolate, MethionineRequires Vitamin B12 (cobalamin) as a cofactor.[2] Links the folate and methionine cycles.
Thymidylate Synthase (TS)TYMS5,10-Methylenetetrahydrofolate, dUMPDihydrofolate, dTMPEssential for de novo thymidine synthesis for DNA replication.[1]

Experimental Protocols

Analyzing the function of the folate pathway requires specific and sensitive assays. Below are outlines of key experimental methodologies.

This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[17][18]

Principle: DHFR catalyzes: DHF + NADPH + H⁺ → THF + NADP⁺. The consumption of NADPH leads to a decrease in absorbance at 340 nm.

Methodology:

  • Sample Preparation: Homogenize cells or tissues (e.g., 1-10 x 10⁶ cells or 10-50 mg tissue) in ice-cold DHFR Assay Buffer.[18][19] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the sample lysate.[18][19]

  • Reaction Setup: In a 96-well plate, prepare wells for standards, samples, and controls.

    • Sample Wells: Add 5-50 µL of sample lysate and adjust the volume to 100 µL with DHFR Assay Buffer.[19]

    • Sample Background Control: Add the same amount of sample lysate. This control will receive buffer instead of the DHFR substrate to measure non-specific NADPH oxidation.[18]

    • Positive Control: Use a known concentration of purified DHFR enzyme.[19]

  • Reagent Addition:

    • Add 40 µL of a prepared NADPH solution to all wells.[18]

    • To initiate the reaction, add 60 µL of DHFR substrate (dihydrofolic acid) to the sample and positive control wells.[18][19]

    • Add 60 µL of DHFR Assay Buffer to the sample background control wells.[18]

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, recording data every 15-30 seconds for 10-20 minutes.[19][20]

  • Calculation: Determine the rate of NADPH consumption (ΔOD/min) from the linear portion of the curve. Subtract the rate of the background control from the sample rate. Calculate DHFR activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹).

start Sample Preparation (Cell/Tissue Lysate) plate Plate Setup (Samples, Controls) start->plate add_nadph Add NADPH Solution plate->add_nadph add_substrate Initiate Reaction: Add DHFR Substrate (DHF) add_nadph->add_substrate measure Kinetic Measurement (Absorbance at 340 nm) add_substrate->measure analyze Data Analysis (Calculate ΔOD/min) measure->analyze end Determine DHFR Activity analyze->end

References

The Role of Folic Acid Dihydrate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folic acid, a synthetic form of the B vitamin folate, is a cornerstone of cellular metabolism, primarily through its central role in one-carbon transfer reactions. This technical guide provides an in-depth exploration of the function of folic acid dihydrate in the intricate network of one-carbon metabolism pathways. We will dissect the enzymatic conversion of folic acid into its biologically active tetrahydrofolate derivatives, their subsequent roles as one-carbon unit carriers, and their critical involvement in the synthesis of nucleotides and amino acids. This guide also presents a compilation of quantitative data on key enzyme kinetics, detailed experimental protocols for the assessment of folate metabolism, and visual representations of the core metabolic and signaling pathways.

Introduction: From this compound to Bioactive Folates

Folic acid, chemically known as pteroyl-L-glutamic acid, is most commonly available as a dihydrate in pharmaceutical preparations and research reagents. The two water molecules in the crystal structure contribute to its stability. In a biological context, once dissolved, this compound behaves identically to anhydrous folic acid. As a synthetic, oxidized form, folic acid itself is not biologically active. Its journey into the metabolic machinery begins with its reduction to the active coenzyme, tetrahydrofolate (THF).[1][2] This crucial activation is a two-step process catalyzed by the enzyme dihydrofolate reductase (DHFR), utilizing NADPH as a reductant.[1][3][4][5]

  • Folic Acid → Dihydrofolate (DHF)

  • Dihydrofolate (DHF) → Tetrahydrofolate (THF)

THF is the parent compound for a family of folate coenzymes that act as acceptors and donors of one-carbon units at various oxidation states (e.g., methyl, methylene, formyl).[6][7][8] These one-carbon transfer reactions are collectively known as one-carbon metabolism.

Core One-Carbon Metabolism Pathways

One-carbon metabolism is compartmentalized within the cell, with interconnected pathways operating in the cytoplasm and mitochondria.[9][10] These pathways are fundamental for three critical cellular functions:

  • Purine Synthesis: The de novo synthesis of purine nucleotides (adenine and guanine), the building blocks of DNA and RNA, requires two one-carbon units from 10-formyl-THF.

  • Thymidylate Synthesis: The synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) is catalyzed by thymidylate synthase and utilizes 5,10-methylene-THF as the one-carbon donor. This reaction is a rate-limiting step in DNA synthesis.

  • Methionine Cycle: This cycle is responsible for the regeneration of methionine from homocysteine. 5-methyl-THF donates its methyl group in a reaction catalyzed by methionine synthase (MS), which requires vitamin B12 as a cofactor. Methionine is then converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

Below is a diagram illustrating the central role of folic acid derivatives in these interconnected pathways.

One_Carbon_Metabolism Figure 1: Overview of One-Carbon Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle cluster_nucleotide_synthesis Nucleotide Synthesis Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR THF THF DHF->THF DHFR 5,10-methylene-THF 5,10-methylene-THF THF->5,10-methylene-THF SHMT 5,10-methenyl-THF 5,10-methenyl-THF 5,10-methylene-THF->5,10-methenyl-THF 5-methyl-THF 5-methyl-THF 5,10-methylene-THF->5-methyl-THF MTHFR dUMP dUMP 5,10-methylene-THF->dUMP 10-formyl-THF 10-formyl-THF 5,10-methenyl-THF->10-formyl-THF Purine Synthesis Purine Synthesis 10-formyl-THF->Purine Synthesis Homocysteine Homocysteine 5-methyl-THF->Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vit B12) SAM SAM Methionine->SAM SAH SAH SAM->SAH Methylation Reactions (e.g., DNA, RNA, proteins) SAH->Homocysteine DNA & RNA Synthesis DNA & RNA Synthesis Purine Synthesis->DNA & RNA Synthesis dTMP dTMP dUMP->dTMP Thymidylate Synthase DNA Synthesis DNA Synthesis dTMP->DNA Synthesis Serine Serine Glycine Glycine Serine->Glycine

Overview of the central folate and methionine cycles.

Key Enzymes and Their Kinetics

The efficiency and regulation of one-carbon metabolism are dictated by the kinetics of its key enzymes. Understanding these parameters is crucial for drug development and for interpreting metabolic data.

EnzymeSubstrate(s)Km (µM)Vmax (nmol/min/mg) or kcat (s⁻¹)Organism/Tissue
Dihydrofolate Reductase (DHFR) Dihydrofolate (DHF)0.05-Human Liver
Folic Acid1.8850-fold slower than with DHFRat Liver
Dihydrofolate (DHF)3.2 - 42.6442 - 634 nmol/min/mgP. falciparum
Serine Hydroxymethyltransferase (SHMT1 - cytosolic) L-Serine--Human
Tetrahydrofolate (THF)--Human
Serine Hydroxymethyltransferase (SHMT2 - mitochondrial) L-Serine--Human
Tetrahydrofolate (THF)--Human
Methylenetetrahydrofolate Reductase (MTHFR) 5,10-methylenetetrahydrofolateVaries with substrate concentration--
Methionine Synthase (MS) 5-methyltetrahydrofolate, Homocysteine--Human
Thymidylate Synthase (TS) dUMP, 5,10-methylenetetrahydrofolatedUMP: 7.1, 5,10-CH2-THF: 2.90.5 s⁻¹Human (chimeric)

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Regulation of One-Carbon Metabolism: The mTOR Signaling Pathway

Recent research has identified the mechanistic target of rapamycin (mTOR) signaling pathway as a crucial sensor and regulator of folate availability.[3][8][11][12][13] Folate deficiency can lead to the inhibition of both mTOR Complex 1 (mTORC1) and mTORC2, affecting a wide range of cellular processes, including protein synthesis, nutrient transport, and mitochondrial function.[11][12] This provides a direct link between folate status and the regulation of cell growth and proliferation.

mTOR_Folate_Sensing Figure 2: mTOR Signaling in Response to Folate Availability Folate Folate PCFT PCFT (Proton-Coupled Folate Transporter) Folate->PCFT uptake mTORC1 mTORC1 PCFT->mTORC1 activates mTORC2 mTORC2 PCFT->mTORC2 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Nutrient Transport Nutrient Transport mTORC1->Nutrient Transport promotes Mitochondrial Respiration Mitochondrial Respiration mTORC1->Mitochondrial Respiration promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC2->Cell Growth & Proliferation promotes

Simplified diagram of mTOR-mediated folate sensing.

Experimental Protocols

A precise and reproducible methodology is paramount for the study of one-carbon metabolism. This section provides an overview of key experimental protocols.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[4][14][15][16][17]

Materials:

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes or 96-well UV-transparent plates

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • NADPH solution (e.g., 10 mM)

  • Dihydrofolate (DHF) solution (e.g., 2 mM)

  • Enzyme sample (cell lysate, tissue homogenate, or purified enzyme)

Procedure:

  • Prepare a reaction mixture containing DHFR assay buffer and NADPH in a cuvette or well.

  • Add the enzyme sample to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding DHF.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Quantification of Folate Derivatives by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of various folate species in biological samples.[9][18][19][20]

HPLC_MS_Workflow Figure 3: General Workflow for Folate Analysis by HPLC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection 1. Sample Collection (Plasma, Serum, Tissue) Stabilization 2. Stabilization (with antioxidants like ascorbic acid) Sample Collection->Stabilization Protein Precipitation 3. Protein Precipitation (e.g., with acetonitrile) Stabilization->Protein Precipitation Centrifugation 4. Centrifugation Protein Precipitation->Centrifugation Supernatant Collection 5. Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation 6. HPLC Separation (Reversed-phase or HILIC column) Supernatant Collection->HPLC Separation Ionization 7. Ionization (Electrospray Ionization - ESI) HPLC Separation->Ionization Mass Spectrometry 8. Tandem Mass Spectrometry (MS/MS Detection) Ionization->Mass Spectrometry Data Analysis 9. Data Analysis (Quantification against standards) Mass Spectrometry->Data Analysis

A typical workflow for quantifying folate derivatives.

Key Considerations:

  • Sample Stability: Folates are susceptible to oxidation and degradation. Samples should be protected from light and heat, and antioxidants such as ascorbic acid should be added during sample preparation.

  • Internal Standards: The use of stable isotope-labeled internal standards for each folate vitamer is crucial for accurate quantification.

  • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used for separation, depending on the specific folate derivatives being analyzed.

  • Mass Spectrometry: Multiple reaction monitoring (MRM) mode is typically used for its high selectivity and sensitivity.

DNA Methylation Analysis by Pyrosequencing

Pyrosequencing is a quantitative method for analyzing DNA methylation at specific CpG sites.[1][6][7][21][22] It relies on the sequencing-by-synthesis principle following bisulfite treatment of DNA, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

Workflow:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.

  • Bisulfite Conversion: Treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.

  • PCR Amplification: Amplify the target region using biotinylated primers.

  • Pyrosequencing: The biotinylated PCR product is immobilized on streptavidin-coated beads, and the sequencing primer is annealed. The sequencing reaction is performed by the sequential addition of deoxynucleotides, and the incorporation of each nucleotide generates a light signal that is proportional to the number of nucleotides incorporated.

  • Data Analysis: The methylation percentage at each CpG site is calculated from the ratio of cytosine to thymine signals.

Conclusion

This compound is a vital pro-vitamin that, upon conversion to its active tetrahydrofolate forms, plays an indispensable role in one-carbon metabolism. This intricate network of enzymatic reactions is fundamental for cell proliferation, survival, and epigenetic regulation. A thorough understanding of the pathways, enzyme kinetics, and regulatory mechanisms, such as the mTOR signaling pathway, is essential for researchers in basic science and drug development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable investigation of folate metabolism and its impact on cellular function. Continued research in this field will undoubtedly uncover further complexities and provide new opportunities for therapeutic intervention in a variety of diseases.

References

Folic Acid Dihydrate: A Technical Guide to its Crystal Structure and Implications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth analysis of the crystal structure of folic acid dihydrate (C₁₉H₁₉N₇O₆·2H₂O), a crucial synthetic vitamin in the B-complex family. Utilizing data from synchrotron X-ray powder diffraction and density functional theory (DFT) optimizations, this paper details the molecule's crystallographic parameters, intricate three-dimensional hydrogen bonding network, and distinct molecular conformation. We present detailed experimental protocols for structure determination and refinement. Furthermore, the implications of these structural features on the compound's physicochemical properties—such as stability, solubility, and molecular recognition by biological receptors—are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state characteristics of this compound.

Introduction

Folic acid, also known as Vitamin B9, is a synthetic folate essential for numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its role is particularly critical during periods of rapid cell division and growth, such as pregnancy and infancy.[1] The commercially available and most common form of folic acid is a dihydrate.[2] Understanding its solid-state properties is paramount for the pharmaceutical industry, as these characteristics directly influence its stability, dissolution rate, and bioavailability in solid dosage forms. This guide elucidates the detailed crystal structure of this compound and explores the functional consequences of this arrangement.

Crystal Structure Analysis

The crystal structure of this compound has been determined and refined using synchrotron X-ray powder diffraction data, with subsequent optimization through density functional techniques.[2][3]

Crystallographic Data

This compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell.[2][3] The fundamental crystallographic parameters are summarized in the table below.

Parameter Value
Formula C₁₉H₁₉N₇O₆·2H₂O
Space Group P2₁2₁2₁
a 7.27578(3) Å[2][3]
b 8.63217(4) Å[2][3]
c 32.41719(22) Å[2][3]
Volume (V) 2035.985(18) ų[2][3]
Z 4[2][3]
Molecular Conformation

In the crystalline state, the folic acid molecule adopts an extended conformation.[4] A key feature is the bent conformation of the dicarboxylic acid (glutamic acid) side chain relative to the p-aminobenzoyl and pteridine moieties.[2][3] The pteridine ring is present in its keto form.[3][4] This specific spatial arrangement has significant implications for how the molecule interacts with biological targets.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal structure is extensively stabilized by a complex, three-dimensional network of hydrogen bonds.[2][3] This network involves the folic acid molecule and the two water molecules of hydration. Key interactions include:

  • Carboxylic Acid Donations: The carboxylic acid groups act as proton donors. One donates a proton to a water molecule (O₅₂), while the other donates to the ketone group (O₁₂) of a neighboring folic acid molecule.[2]

  • Water Molecule Bridging: Each water molecule participates actively in the network by donating two protons and accepting one.[2]

  • N-H···O Bonds: Several nitrogen-hydrogen groups on the pteridine ring and amide linkage also form hydrogen bonds with oxygen acceptors.[2]

This robust hydrogen-bonding scheme is the primary reason for the crystal's stability.

Experimental Protocols

The determination of the this compound crystal structure involves a multi-step process combining experimental diffraction with computational modeling.

Crystallization and Sample Preparation

For analysis, commercial this compound is typically used. To ensure purity and suitability for diffraction, recrystallization from hot water or dilute acid can be performed.[5] The water content can be verified using Karl Fischer titration to confirm the dihydrate stoichiometry.[3]

Data Collection and Structure Solution

High-resolution X-ray powder diffraction (XRPD) data is collected using a synchrotron source, which provides a highly intense and collimated X-ray beam necessary for resolving complex structures from powder samples.[2] The diffraction pattern is indexed to determine the unit cell parameters and space group.[2][6] The structure is then solved from this data using direct-space methods, such as simulated annealing, where a model of the folic acid molecule and two water molecules are used as fragments to find the best fit within the determined unit cell.[2][6]

Structure Refinement and Optimization

Following the initial solution, a Rietveld refinement is carried out using software like GSAS (General Structure Analysis System).[2] This process adjusts the atomic coordinates and other structural parameters to minimize the difference between the observed and calculated diffraction patterns. To further improve the accuracy of the hydrogen atom positions and optimize the molecular geometry, Density Functional Theory (DFT) calculations are employed.[2]

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase A Sample Preparation (Recrystallization) B Synchrotron XRPD Data Collection A->B C Indexing & Space Group Determination B->C D Structure Solution (Simulated Annealing) C->D E Rietveld Refinement (GSAS) D->E Initial Model F DFT Geometry Optimization E->F G Final Validated Crystal Structure F->G structure_implications cluster_features Key Structural Features cluster_implications Pharmaceutical Implications A This compound Crystal Structure B Extensive 3D Hydrogen Bond Network A->B C Bent Glutamate Conformation A->C D Presence of Hydration Channels A->D E High Crystal Lattice Energy B->E G Metal Cation Coordination C->G explains H Solvent-Exposed Glutamate for Conjugation C->H allows F Reversible Dehydration & Rehydration D->F I Low Aqueous Solubility E->I J High Physical Stability E->J

References

The In Vitro Biological Functions of Folic Acid Dihydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vitro biological functions of folic acid dihydrate, the stable, synthetic form of vitamin B9 commonly used in cell culture and experimental research. Folic acid is a critical water-soluble vitamin that, upon cellular uptake and metabolic reduction, serves as a pivotal cofactor in one-carbon metabolism. This pathway is fundamental to nucleotide synthesis, amino acid metabolism, and epigenetic regulation through DNA methylation. Understanding the in vitro effects of folic acid is paramount for research in cancer biology, developmental biology, and neurobiology, as well as for the development of targeted drug delivery systems.

Core Biological Functions and Cellular Uptake

Folic acid's primary role in vitro is as a precursor to tetrahydrofolate (THF), the biologically active form of folate. The conversion of folic acid to THF is catalyzed by the enzyme dihydrofolate reductase (DHFR). THF and its derivatives are essential coenzymes in the transfer of one-carbon units, which are vital for:

  • De novo purine and thymidylate synthesis: Essential for DNA and RNA replication and repair.

  • Amino acid metabolism: Including the interconversion of serine and glycine, and the methionine cycle.

  • Epigenetic modifications: By providing methyl groups for DNA and histone methylation, which regulate gene expression.

The cellular uptake of folates is primarily mediated by three transport systems:

  • Reduced Folate Carrier (RFC): A bidirectional anion exchanger with a higher affinity for reduced folates than for folic acid.

  • Proton-Coupled Folate Transporter (PCFT): An influx carrier with an acidic pH optimum, crucial for intestinal absorption and also expressed in various cell types.

  • Folate Receptors (FRs): High-affinity receptors (FRα, FRβ, and FRγ) that mediate folate uptake via endocytosis. FRα is frequently overexpressed in various cancers, making it a target for drug delivery.

Quantitative Data on In Vitro Effects

The in vitro effects of folic acid are highly dependent on its concentration and the specific cell type. The following tables summarize quantitative data from various studies.

Cell LineAssay TypeFolic Acid ConcentrationObserved Effect
HT-29 (Colon Cancer)Proliferation (SRB Assay)100 ng/mL~28% increase in proliferation compared to folate-depleted conditions.[1]
Proliferation (SRB Assay)10,000 ng/mL~15% decrease in proliferation compared to 100 ng/mL.[1]
Genomic Stability (Comet Assay)10,000 ng/mLSignificant improvement in genomic stability (reduced DNA damage).[1]
SW480 (Colon Cancer)Proliferation (SRB Assay)0, 100, 10,000 ng/mLNo significant change in proliferation.[1]
HepG2 (Liver Cancer)Gene Expression (mRNA)Physiologically relevantDose-related increase in BRCA1 and BRCA2 mRNA expression.[2]
Hs578T (Breast Cancer)Gene Expression (mRNA)Physiologically relevantDose-related increase in BRCA1 and BRCA2 mRNA expression.[2]
Protein ExpressionPhysiologically relevantIncreased BRCA1 protein expression.[2]
MCF7 (Breast Cancer)Gene Expression (mRNA)Physiologically relevantDose-related increase in BRCA2 mRNA expression.[2]
LNCaP (Prostate Cancer)Cell Growth100 nMIncreased cell growth compared to 4 nM.
Invasion100 nMIncreased invasive capacity.
HeLa (Cervical Cancer)Methotrexate (MTX) IC502 µMIn the absence of RFC, the IC50 for MTX was 14-fold higher than in wild-type cells at pH 7.4.[3]
ParameterCell LineLigandValue
IC50 KB cellsFolic Acid10.2 ± 1.1 nM
Ki KB cellsFolic Acid6.8 ± 0.7 nM
Kd FRαFolic Acid< 1 nM

Signaling Pathways Modulated by Folic Acid

Folic acid supplementation can influence various intracellular signaling pathways, leading to changes in cell proliferation, differentiation, and survival.

One-Carbon Metabolism Pathway

This is the central pathway involving folic acid. Upon entering the cell, folic acid is sequentially reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR). THF is then converted into various one-carbon donors for nucleotide synthesis and methylation reactions.

One_Carbon_Metabolism FA Folic Acid DHFR1 DHFR FA->DHFR1 NADPH DHF Dihydrofolate (DHF) DHFR2 DHFR DHF->DHFR2 NADPH THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Formyl_THF 10-Formyl-THF THF->Formyl_THF Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF NADPH TS TS Methylene_THF->TS dUMP MTHFR MTHFR Methyl_THF->MTHFR MS MS Methyl_THF->MS Homocysteine, Vit B12 Purines Purine Synthesis Formyl_THF->Purines dUMP dUMP dTMP dTMP Homocysteine Homocysteine Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM DNA_Methylation DNA Methylation SAM->DNA_Methylation Methyltransferase SAH S-Adenosylhomocysteine (SAH) SAH->Homocysteine DNA_Methylation->SAH DHFR1->DHF DHFR2->THF TS->dTMP MTHFR->THF MS->Methionine cSrc_ERK_Pathway FA Folic Acid FR Folate Receptor FA->FR Binds cSrc c-Src FR->cSrc p_cSrc p-c-Src cSrc->p_cSrc Phosphorylation ERK ERK p_cSrc->ERK p_ERK p-ERK ERK->p_ERK Phosphorylation NFkB NF-κB p_ERK->NFkB Activates p53 p53 NFkB->p53 Upregulates promoter p21_p27 p21/p27 p53->p21_p27 Increases protein levels CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest Induces Notch_Pathway FA Folic Acid Notch1 Notch1 FA->Notch1 Increases mRNA and protein expression Hes5 Hes5 Notch1->Hes5 Upregulates Proliferation NSC Proliferation Hes5->Proliferation Promotes Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_data Data Interpretation CellCulture 1. Cell Line Selection & Culture DoseSelection 2. Folic Acid Dose Selection (e.g., 0, 100, 10000 ng/mL) CellCulture->DoseSelection Treatment 3. Cell Treatment (72 hours) DoseSelection->Treatment RNA_Extraction 4. RNA Extraction Treatment->RNA_Extraction Protein_Extraction 6. Protein Extraction Treatment->Protein_Extraction qPCR 5. Gene Expression Analysis (RT-qPCR or Microarray) RNA_Extraction->qPCR DataAnalysis 8. Statistical Analysis (Fold Change, p-value) qPCR->DataAnalysis WesternBlot 7. Protein Expression Analysis (Western Blot) Protein_Extraction->WesternBlot WesternBlot->DataAnalysis PathwayAnalysis 9. Pathway Enrichment Analysis DataAnalysis->PathwayAnalysis Conclusion 10. Conclusion & Further Experiments PathwayAnalysis->Conclusion

References

Methodological & Application

Application Notes and Protocols for Folic Acid Dihydrate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of folic acid dihydrate in cell culture experiments. The information is intended to guide researchers in accurately preparing folic acid solutions, selecting appropriate concentrations for their cell lines, and understanding its effects on cellular processes.

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is an essential supplement in cell culture media.[1][2] It plays a critical role as a precursor for the synthesis of nucleotides, which are vital for DNA synthesis, replication, and repair.[3] Consequently, folic acid is indispensable for cell proliferation and growth. This compound is a common form used for laboratory preparations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.

PropertyValueReference
Molecular Formula C₁₉H₁₉N₇O₆ · 2H₂O--INVALID-LINK--
Molecular Weight 477.44 g/mol --INVALID-LINK--
Appearance Yellow to orange crystalline powder--INVALID-LINK--
Solubility
    In Water (25°C)0.0016 mg/mL--INVALID-LINK--
    In 0.1 M NaOHSoluble--INVALID-LINK--
    In dilute acids and alkaline solutionsSoluble--INVALID-LINK--
    In most organic solventsPractically insoluble--INVALID-LINK--
Stability
    LightPhotolabile; degrades upon exposure to UV and visible light.[1][4]--INVALID-LINK--
    TemperatureRelatively stable at room temperature in the dark; heating degrades both acidic and alkaline solutions.[1]--INVALID-LINK--
    pHMore stable in alkaline solutions than acidic solutions.[1]--INVALID-LINK--
    OxygenSusceptible to oxidation; degradation can be accelerated in the presence of oxygen.[4]--INVALID-LINK--

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (MW: 477.44 g/mol )

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile 15 mL and 50 mL conical tubes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Protocol:

  • Weighing: Accurately weigh 4.77 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Solubilization: Add 100 µL of 1 M NaOH to the tube. Gently vortex or swirl the tube to dissolve the powder completely. The solution should turn a clear, yellowish-orange color.

  • Dilution: Add sterile, nuclease-free water to bring the total volume to 1 mL. Mix thoroughly by gentle inversion.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile 1.5 mL microcentrifuge tube or a cryovial.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C, protected from light. Under these conditions, the solution is stable for up to 6 months. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Cell Culture Medium

Protocol:

  • Thaw a frozen aliquot of the 10 mM folic acid stock solution at room temperature, protected from light.

  • Dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final folic acid concentration of 10 µM, add 100 µL of the 10 mM stock solution to 99.9 mL of the medium.

  • Mix the medium thoroughly by gentle swirling.

  • The prepared medium should be used immediately or stored at 2-8°C, protected from light, for no longer than one week.

Recommended Concentrations for Cell Culture

The optimal concentration of folic acid can vary depending on the cell type and the specific experimental requirements. Below is a table of commonly used concentrations in various cell culture media and experimental settings.

Cell Line/MediumFolic Acid ConcentrationNotesReference
Common Media Formulations
DMEM4 mg/L (~9 µM)Standard concentration for many common cell lines.--INVALID-LINK--
RPMI-16401 mg/L (~2.26 µM)Commonly used for suspension cells like lymphocytes.--INVALID-LINK--
Ham's F-121.3 mg/L (~2.94 µM)Often used for CHO cells and in serum-free formulations.--INVALID-LINK--
Experimental Concentrations
Human Lymphoblastoid Cells12 nM - 10,000 nMUsed to study the effects of folate depletion and supraphysiological levels.[5]
HT29 Colon Cancer Cells10 ng/mL (~22.6 nM) and 100 ng/mL (~226 nM)To investigate the impact of different folate levels on cell turnover.[6]
SH-SY5Y Neuroblastoma Cells1 µM, 5 µM, 10 µMTo analyze effects on cell proliferation and viability.[7]
Embryonic Neural Stem CellsLow (100 nM) and High (1000 nM)To study the stimulation of Notch signaling and proliferation.[8]

Effects on Cell Proliferation and Viability

Folic acid supplementation generally promotes cell proliferation and viability. However, the specific effects can be dose-dependent and cell-type specific.

Cell LineFolic Acid ConcentrationObserved EffectReference
HT29 Colon Cancer Cells100 ng/mL vs 10 ng/mL2.4-fold higher growth rate and increased apoptosis.[6]
SH-SY5Y Neuroblastoma Cells1 µM, 5 µM, 10 µMIncreased cell viability at all concentrations.[7]
Embryonic Neural Stem Cells100 nM and 1000 nMDose-dependent stimulation of cell proliferation.[8]
Human Lymphoblastoid Cells12 nM (depletion)Significant increase in cell doubling time.[5]
Mouse Embryonic Fibroblasts (MEFs)50 nM, 500 nM, 5 µMStronger promotion of cell proliferation compared to 5-methyltetrahydrofolate.[3]

Signaling Pathways and Experimental Workflows

Folic acid, upon binding to the folate receptor (FOLR1), can activate several intracellular signaling pathways that regulate cell proliferation, differentiation, and other cellular processes.

Folic Acid-Mediated Signaling Pathways

Folic_Acid_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak_stat JAK-STAT Pathway cluster_erk ERK1/2 Pathway cluster_wnt Wnt/PCP Pathway Folic Acid Folic Acid FOLR1 Folate Receptor 1 (FOLR1) Folic Acid->FOLR1 JAK JAK FOLR1->JAK cSrc cSrc FOLR1->cSrc Vangl2 Vangl2 FOLR1->Vangl2 Promotes Transcription STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation ERK1_2 ERK1/2 cSrc->ERK1_2 Activates ERK1_2->Nucleus Translocation RhoA RhoA Vangl2->RhoA Actin F-Actin Formation RhoA->Actin Proliferation Cell Proliferation & Viability Nucleus->Proliferation Gene Expression

Caption: Folic acid signaling pathways.

Experimental Workflow for Preparing Folic Acid Supplemented Media

Experimental_Workflow start Start weigh 1. Weigh Folic Acid Dihydrate Powder start->weigh dissolve 2. Dissolve in 1 M NaOH weigh->dissolve dilute 3. Dilute with Sterile Water to 10 mM dissolve->dilute filter 4. Filter Sterilize (0.22 µm) dilute->filter aliquot 5. Aliquot and Store at -20°C (Protected from Light) filter->aliquot thaw 6. Thaw Stock Solution aliquot->thaw add_to_media 7. Add to Cell Culture Medium to Desired Concentration thaw->add_to_media incubate 8. Incubate Cells with Supplemented Medium add_to_media->incubate end End incubate->end

Caption: Workflow for folic acid media preparation.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation in stock solution Incomplete dissolution or pH drop.Ensure complete dissolution in NaOH before adding water. Check the final pH of the stock solution; it should be slightly alkaline.
Precipitation in cell culture medium High concentration of folic acid exceeding its solubility at physiological pH.Prepare a more dilute stock solution or add the stock solution to the medium while gently stirring. Ensure the final concentration does not exceed the solubility limit in the specific medium.
Loss of biological activity Degradation of folic acid due to light exposure or improper storage.Always handle and store folic acid solutions protected from light. Prepare fresh working solutions and avoid long-term storage of supplemented media at 4°C.
Inconsistent experimental results Inaccurate concentration due to weighing errors or improper dilution. Repeated freeze-thaw cycles of the stock solution.Use a calibrated analytical balance for weighing. Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Conclusion

The proper preparation and use of this compound are essential for maintaining healthy cell cultures and obtaining reliable experimental results. By following these detailed protocols and considering the information provided on its properties, stability, and cellular effects, researchers can effectively incorporate folic acid into their cell culture experiments.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Folic Acid Dihydrate in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of folic acid dihydrate in various aqueous media, such as pharmaceutical dissolution media and cell culture media. The described protocol is selective, linear, precise, and accurate, making it suitable for routine analysis in research and quality control settings.

Introduction

Folic acid (Vitamin B9), a water-soluble B vitamin, is crucial for numerous biological processes, including DNA synthesis, repair, and methylation.[1][2] Its quantification in different matrices is essential for drug development, pharmaceutical quality control, and nutritional analysis. This document provides a detailed protocol for a reliable HPLC method to determine the concentration of this compound.

Chromatographic Conditions

A generalized isocratic HPLC method is presented below. The conditions can be optimized based on the specific instrumentation and laboratory environment.

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[1][3]
Mobile Phase Methanol and Acetate Buffer (pH 5.2) in a 50:50 (v/v) ratio[3]
Alternative: 0.1% v/v Trifluoroacetic acid (TFA) and Acetonitrile (80:20 v/v)[2]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature 25°C[2][3]
Detection UV-Vis Detector at 280 nm or 290 nm[2][4]
Retention Time Approximately 1.8 - 2.8 minutes, depending on the exact conditions[2][3]

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is illustrated in the following workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample_Collection Sample Collection (e.g., Dissolution Media) Sample_Prep Sample Preparation (Dilution/Filtration) Sample_Collection->Sample_Prep Process Sample Standard_Prep Standard Solution Preparation Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Inject Standards HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Sample Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Generate Data Peak_Integration Peak Integration & Area Determination Data_Acquisition->Peak_Integration Analyze Chromatogram Quantification Quantification of Folic Acid Peak_Integration->Quantification Calculate Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of folic acid.

Protocols

Materials and Reagents
  • This compound Reference Standard

  • Methanol (HPLC Grade)[3]

  • Acetonitrile (HPLC Grade)[2]

  • Sodium Acetate[3]

  • Trifluoroacetic Acid (TFA)[2]

  • Milli-Q Water or equivalent high-purity water[3]

  • 0.45 µm Syringe Filters

Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of the mobile phase and then dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 15 µg/mL.[2][3] These solutions will be used to generate a calibration curve.

Sample Preparation Protocols

Protocol 1: Pharmaceutical Dissolution Media

  • Withdraw an aliquot of the dissolution medium at the specified time point.

  • If necessary, centrifuge the sample at 3500 rpm for 10 minutes to pellet any undissolved excipients.[3]

  • Dilute the supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Protocol 2: Cell Culture Media

  • Collect a sample of the cell culture medium.

  • To precipitate proteins, add an equal volume of cold acetonitrile to the media sample.

  • Vortex the mixture and then centrifuge at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the filtered sample into the HPLC system.

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3] Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.9990.9994 - 0.9999[3][5]
Accuracy (% Recovery) 98.0% - 102.0%99% to 101%[3]
Precision (% RSD) ≤ 2.0%Intra-day: 0.87% - 3.36% Inter-day: 1.11% - 9.98%[5]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1~0.01 µg/mL in injected solution[6]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1~0.1 µg/mL[2]

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the folic acid standard injections against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Determine the concentration of folic acid in the prepared samples by interpolating their peak areas on the calibration curve.

  • Final Concentration: Calculate the original concentration of this compound in the undiluted media by applying the dilution factor used during sample preparation.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient means for the quantification of this compound in various aqueous media. The protocol is straightforward, employing common C18 columns and standard mobile phases, and demonstrates excellent performance in terms of linearity, accuracy, and precision. This method is well-suited for routine use in quality control and research environments.

References

Application Notes and Protocols: Preparation of Folic Acid Dihydrate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a B-complex vitamin (Vitamin B9), is a crucial component in numerous biological processes, including nucleotide synthesis and DNA methylation. Its dihydrate form is a common laboratory reagent. Due to its low solubility in neutral aqueous solutions, preparing stable and concentrated stock solutions requires specific protocols. These application notes provide detailed procedures for the dissolution of folic acid dihydrate for use in research and drug development settings.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[1][2] Understanding its chemical properties is essential for proper handling and solution preparation.

  • Molecular Formula: C₁₉H₁₉N₇O₆ · 2H₂O[1][3]

  • Molecular Weight: 477.43 g/mol [1][3][4][5][6]

Solubility Data

Folic acid's solubility is highly dependent on the pH of the solvent. It is practically insoluble in water at acidic and neutral pH but dissolves readily in alkaline solutions.[2][7]

SolventSolubilityReference
Water (0°C)~0.01 mg/mL[7]
Water (25°C)~1.6 mg/L[8]
Aqueous solutions (pH < 5)Insoluble[7][8]
0.1 M Sodium Hydroxide (NaOH)Readily soluble[9]
1 M Sodium Hydroxide (NaOH)50 - 100 mg/mL[7][10][11]
Sodium Bicarbonate (NaHCO₃) SolutionSoluble[7][11]
Dimethyl Sulfoxide (DMSO)~20 - 33 mg/mL[11][12]
Dimethylformamide (DMF)~10 mg/mL[12]
EthanolInsoluble[2]

Stability and Storage

The stability of folic acid in solution is influenced by several factors, including light, temperature, and pH.[13]

ConditionStability InformationReference
Light Photolabile; solutions are inactivated by UV light and should be protected from light.[7]
pH Stable in aqueous solutions between pH 5 and 8.[14]
Temperature Heating acidic or alkaline solutions can cause degradation.[7]
Storage (Solid) Stable for ≥4 years when stored at room temperature.[12]
Storage (Aqueous Solution) Alkaline solutions are reasonably stable if stored in the dark. It is often recommended not to store aqueous solutions for more than one day.[7][12]
Storage (Frozen) Stock solutions prepared in NaOH can be aliquoted and stored frozen.[10]

Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling chemicals.

Protocol 1: Preparation of an Aqueous Alkaline Stock Solution (e.g., 10 mg/mL)

This protocol is suitable for applications where a small volume of a basic solution will not significantly alter the pH of the final working solution, such as in cell culture media preparation.

Materials:

  • This compound (MW: 477.43 g/mol )

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile filter (0.22 µm) and syringe

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

  • Initial Dissolution: Add 1 mL of 1 M NaOH to the tube.

  • Solubilization: Vortex the mixture until the folic acid powder is completely dissolved. The solution will be a clear, yellow-orange color. Gentle warming in a water bath (37°C) can aid dissolution but avoid overheating.

  • Volume Adjustment: Add sterile, purified water to bring the final volume to 10 mL. This results in a 10 mg/mL stock solution. The final NaOH concentration will be 0.1 M.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protecting microcentrifuge tubes. Store at -20°C. Frozen aliquots are stable for several months.

Protocol 2: Preparation of a DMSO Stock Solution (e.g., 20 mg/mL)

This protocol is recommended when the addition of NaOH is undesirable for the experimental system.

Materials:

  • This compound (MW: 477.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes (e.g., 15 mL)

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.

  • Dissolution: Add 5 mL of anhydrous DMSO to the tube.

  • Solubilization: Vortex the mixture thoroughly until the powder is fully dissolved.[12] Ultrasonic treatment can be used to aid dissolution if necessary.[11]

  • Storage: Store the stock solution in small aliquots at -20°C in tubes protected from light.

Note: When preparing working solutions, the DMSO stock should be diluted at least 1:1000 to minimize potential cytotoxicity from the solvent. For maximum solubility in aqueous buffers, first dissolve the folic acid in DMSO and then dilute with the aqueous buffer of choice.[12]

Visualizations

Workflow_Folic_Acid_Stock_Solution cluster_prep Preparation cluster_processing Processing & Storage weigh Weigh Folic Acid Dihydrate Powder add_solvent Add Solvent (e.g., 0.1M NaOH or DMSO) weigh->add_solvent Transfer to tube dissolve Vortex / Sonicate Until Fully Dissolved add_solvent->dissolve sterilize Filter Sterilize (0.22 µm filter) (Aqueous Only) dissolve->sterilize aliquot Aliquot into Light- Protecting Tubes dissolve->aliquot For DMSO stocks sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solutions.

Factors_Affecting_Stability cluster_factors Influencing Factors Folic_Acid Folic Acid Solution Stability Light Light / UV Exposure Light->Folic_Acid Degrades pH pH (Optimal 5-8) pH->Folic_Acid Affects Temperature High Temperature Temperature->Folic_Acid Degrades Oxygen Oxygen Oxygen->Folic_Acid Degrades

Caption: Key factors influencing the stability of folic acid solutions.

References

Application Notes & Protocols: Folic Acid Dihydrate in Nanoparticle Formulation for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted drug delivery is a cornerstone of modern therapeutics, aiming to maximize efficacy while minimizing systemic toxicity.[1] A prominent strategy in this field is the use of nanoparticles functionalized with targeting ligands that recognize and bind to receptors overexpressed on the surface of diseased cells.[1] Folic acid (FA) has become a widely utilized targeting moiety because its receptor, the folate receptor (FR), is frequently overexpressed in a variety of human cancers, including those of the breast, ovaries, lungs, kidneys, and cervix, while having limited expression in healthy tissues.[1][2] This differential expression allows for the selective delivery of nanoparticle-encapsulated therapeutics.

The high-affinity binding of folic acid to the folate receptor facilitates the internalization of FA-conjugated nanoparticles through receptor-mediated endocytosis, leading to an accumulation of the therapeutic agent at the tumor site.[3][4] Folic acid is advantageous as a targeting ligand because it is readily available, inexpensive, non-toxic, and non-immunogenic.[2]

This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of folic acid-functionalized nanoparticles. While "folic acid dihydrate" is a common and stable form for supply and storage, the protocols described involve dissolving the folic acid, at which point the hydration state is no longer relevant to the subsequent conjugation chemistry. The methodologies are broadly applicable for conjugating the folic acid molecule to various nanoparticle platforms.

Quantitative Data Summary

The physical and chemical characteristics of nanoparticles are critical determinants of their in vivo fate and efficacy. The tables below summarize quantitative data from various studies on folic acid-functionalized nanoparticles.

Table 1: Physicochemical Properties of Folic Acid-Functionalized Nanoparticles

Nanoparticle SystemDrug LoadedParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Folic Acid Conjugation EfficiencyReference
Folic Acid-Chitosan NanoparticlesDoxorubicin235 ± 12+20 ± 259 ± 253 ± 1.8-[5]
Folic Acid-PLGA NanoparticlesAmodiaquine~200-300---27.8 ± 2.1 µg/mg of polymer[6]
Folic Acid-HSA Magnetic NanoparticlesCisplatin79-89.7515.2527.26 µg/mg of HSA[7]
Folic Acid-BSA Magnetic NanoparticlesDoxorubicin~100-200-~80~4-[8]
Folic Acid-DPLA-co-PEG Nanomicelles-241.3-13.8---[9][10]
Folic Acid-Chitosan NanoparticlesDoxorubicin~200-400+25 to +3545.4 ± 3.2-30.5 ± 1.2 wt%[11]
Folic Acid-Fe3O4@Au-DEX NanoparticlesCurcumin63.3 ± 2.33-68.3 ± 1.78---[12]
Folic Acid-Human Serum Albumin NanoparticlesIAL118.7 ± 11.6-36.1 ± 3.3--[13]

HSA: Human Serum Albumin; BSA: Bovine Serum Albumin; PLGA: Poly(D,L-lactide-co-glycolide); DPLA: D-Polylactide; PEG: Polyethylene Glycol; DEX: Dextran. Data is presented as mean ± standard deviation where available.

Table 2: In Vitro Performance of Folic Acid-Functionalized Nanoparticles

Nanoparticle SystemCell LineOutcome MeasureResultReference
Folic Acid-PLGA NanoparticlesCaco-2Apparent Permeability (Papp) of Paclitaxel8-fold increase in transport compared to free paclitaxel.[14][15][14][15]
Folic Acid-PLGA NanoparticlesCaco-2Intracellular Accumulation of Paclitaxel (after 2h)1.5-fold higher for FA-nanoparticles vs. free drug.[14][14]
Folic Acid-PLGA NanoparticlesCaco-2Intracellular Accumulation of Paclitaxel (after 6h)3.5–4.0-fold higher for nanoparticle formulations vs. free drug.[14][14]
Folic Acid-Chitosan NanoparticlesSMMC-7221Cellular UptakeSignificantly higher uptake compared to non-targeted nanoparticles.[11]
Folic Acid-Silica NanoparticlesHeLaTumor Growth Inhibition~90% inhibition with FA-nanoparticles vs. ~78% with non-coated nanoparticles.[4][4]

Experimental Protocols

This section details the methodologies for key experiments involved in the formulation and evaluation of folic acid-conjugated nanoparticles.

Protocol 1: Preparation of Folic Acid-Functionalized Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent conjugation of folic acid to nanoparticles possessing surface amine groups (e.g., chitosan-based or amine-functionalized polymeric nanoparticles) using carbodiimide chemistry.

Objective: To activate the carboxylic acid groups of folic acid for subsequent amide bond formation with amine groups on the nanoparticle surface.

Materials:

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-functionalized nanoparticles (e.g., Chitosan-NCs, PLGA-PEG-NH2)

  • Milli-Q water or appropriate buffer (e.g., Phosphate Buffer Solution, PBS)

  • Dimethyl sulfoxide (DMSO), if needed for FA solubility[16]

  • Magnetic stirrer

  • Dialysis tubing (appropriate MWCO) or centrifugal filter units

Methodology:

  • Activation of Folic Acid:

    • Dissolve Folic Acid (e.g., 15 mg) in 3 mL of Milli-Q water or a suitable buffer.[17] Note: Folic acid has poor solubility in neutral or acidic water but dissolves in alkaline solutions (pH > 6) or solvents like DMSO.[16][18] A common approach is to dissolve it in a small amount of 0.1 M NaOH or DMSO before dilution.[7][8]

    • Add EDC (e.g., 2.25 mg) and NHS (e.g., 3.75 mg) to the folic acid solution.[17] The molar ratio of FA:EDC:NHS can be optimized but is often in the range of 1:1.5:1.5.

    • Allow the mixture to react under magnetic stirring for 30-60 minutes at room temperature to form the NHS-activated folic acid ester.[17]

  • Conjugation to Nanoparticles:

    • Prepare a suspension of amine-functionalized nanoparticles in an appropriate buffer (e.g., 3 mL of Chitosan-NCs in water).[17]

    • Add the activated folic acid solution dropwise to the nanoparticle suspension while stirring.

    • Allow the conjugation reaction to proceed for 2-24 hours at room temperature with continuous stirring.[7][17]

  • Purification:

    • Remove unreacted folic acid, EDC, and NHS.

    • Dialysis: Transfer the reaction mixture to a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours, with frequent water changes.

    • Centrifugation: Alternatively, use centrifugal filter units to wash the nanoparticles. Centrifuge the suspension, discard the supernatant, and resuspend the pellet in fresh deionized water. Repeat this washing step 2-3 times.[8]

  • Final Product:

    • Collect the purified folic acid-conjugated nanoparticles.

    • Lyophilize for long-term storage or resuspend in a suitable buffer for immediate use.

G cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification FA Folic Acid (FA) Activated_FA FA-NHS Ester FA->Activated_FA 40 min stir EDC_NHS EDC + NHS EDC_NHS->Activated_FA FA_NP FA-Conjugated NP Activated_FA->FA_NP 2-24h stir NP Amine-functionalized Nanoparticle (NP-NH2) NP->FA_NP Purify Dialysis or Centrifugation FA_NP->Purify Final_Product Purified FA-NP Purify->Final_Product

Protocol 2: Characterization of Nanoparticles

Objective: To determine the key physicochemical properties of the formulated nanoparticles.

2.1 Particle Size and Zeta Potential Analysis

  • Instrument: Dynamic Light Scattering (DLS) Zetasizer.

  • Methodology:

    • Dilute a small sample of the nanoparticle suspension in deionized water or an appropriate buffer to achieve a suitable particle count rate.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential at 25°C.

    • Perform measurements in triplicate for statistical validity.[10]

2.2 Morphological Analysis

  • Instrument: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Methodology:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid (for TEM) or a sample stub (for SEM).[14]

    • Allow the sample to air-dry completely. Negative staining (e.g., with phosphotungstic acid) may be used for better contrast in TEM.

    • Image the nanoparticles under the microscope to observe their shape, size, and surface morphology.[7][14]

2.3 Drug Loading and Encapsulation Efficiency

  • Instrument: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Methodology:

    • Total Drug Amount (Wt): Use the initial amount of drug added during formulation.

    • Free Drug Amount (Wf): Separate the nanoparticles from the aqueous phase by centrifugation (e.g., 14,000-21,000 g for 15-30 min).[8][17]

    • Measure the concentration of the drug in the supernatant using a pre-established calibration curve via HPLC or UV-Vis spectrophotometry.[7][17]

    • Encapsulated Drug Amount (We): Calculate as We = Wt - Wf.

    • Alternatively for We: Lyophilize a known amount of nanoparticles, then dissolve them in a suitable organic solvent (e.g., methanol, acetonitrile) to release the encapsulated drug.[14][17] Centrifuge to pellet the polymer debris and measure the drug concentration in the solvent.

    • Calculations:

      • Encapsulation Efficiency (%) = (We / Wt) * 100

      • Drug Loading (%) = (We / Total weight of nanoparticles) * 100

Protocol 3: In Vitro Evaluation

Objective: To assess the biological activity and targeting efficiency of the folic acid-functionalized nanoparticles using cell culture models.

3.1 Cell Culture

  • Cell Lines: Use a folate receptor-overexpressing cancer cell line (e.g., HeLa, MCF-7, KB) and optionally a low-expressing control cell line.[19][20]

  • Methodology:

    • Culture cells in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[17]

    • Passage the cells upon reaching 80-90% confluency.

3.2 Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cell viability after treatment with drug-loaded nanoparticles.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of free drug, drug-loaded non-targeted nanoparticles, and drug-loaded FA-targeted nanoparticles in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include untreated cells as a control.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) * 100.

3.3 Cellular Uptake Study

  • Objective: To visualize and quantify the internalization of nanoparticles.

  • Methodology (Fluorescence Microscopy):

    • Use nanoparticles labeled with a fluorescent dye (e.g., coumarin-6, rhodamine).

    • Seed cells (e.g., 73,000 cells/mL) in 6-well plates containing glass coverslips and allow them to adhere overnight.[17]

    • Treat the cells with fluorescently labeled non-targeted and FA-targeted nanoparticles (e.g., at 100 µg/mL) for various time points (e.g., 1-6 hours).[17]

    • Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips onto glass slides and visualize using a fluorescence or confocal microscope.[14]

// Invisible edges to enforce order edge [style=invis]; Seed -> Treatments; } /dot Caption: Workflow for in vitro evaluation of nanoparticles.

Cellular Uptake Mechanism and Signaling Pathway

The primary mechanism for the cellular entry of folic acid-conjugated nanoparticles is folate receptor-mediated endocytosis.[3] This process is highly efficient and allows the nanoparticle to bypass certain efflux pumps that can expel free drugs from the cell.

Mechanism:

  • Binding: The folic acid ligand on the nanoparticle surface binds with high affinity to the folate receptors (FRs) clustered on the cancer cell membrane.[4]

  • Internalization: This binding event triggers the invagination of the cell membrane, engulfing the nanoparticle-receptor complex into a vesicle called an endosome.[4] The specific endocytic pathway can depend on the density of folate on the nanoparticle surface, potentially shifting from caveolae-mediated to clathrin-mediated endocytosis as multivalency increases.[21][22]

  • Acidification & Release: The endosome matures and its internal environment becomes acidic (pH drops). This acidic pH induces a conformational change in the folate receptor, causing it to lose its affinity for folic acid.[4] This leads to the release of the FA-nanoparticle into the endosome.

  • Endosomal Escape & Drug Release: The nanoparticle escapes the endosome (a critical step for efficacy) and releases its therapeutic payload into the cytoplasm, where it can act on its intracellular target.[3]

  • Receptor Recycling: The folate receptor is then recycled back to the cell surface, ready to bind to another ligand.[4]

// Pathway NP -> Receptor [label="1. Binding"]; Receptor -> Endosome [label="2. Internalization"]; Endosome -> Late_Endosome [label="3. Acidification"]; Late_Endosome -> Drug_Release [label="4. Endosomal Escape\n& Payload Release"]; Late_Endosome -> Recycled_Receptor [label="5. Receptor\nRecycling", style=dashed]; Recycled_Receptor -> Receptor [style=dashed];

// Positioning {rank=same; NP; Receptor;} {rank=same; Endosome;} {rank=same; Late_Endosome;} {rank=same; Drug_Release; Recycled_Receptor;} } /dot Caption: Cellular uptake of FA-nanoparticles via endocytosis.

References

Application Note: Spectrophotometric Determination of Folic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Folic acid (Vitamin B9), chemically known as N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid, is a water-soluble B vitamin crucial for various metabolic processes, including DNA synthesis, red blood cell formation, and amino acid metabolism.[1] Its dihydrate form is a common stable variant used in pharmaceutical preparations and fortified foods.[2] Accurate quantification of folic acid is essential for quality control in drug development and manufacturing. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose, making it highly suitable for routine analysis.[3][4] This application note details validated protocols for the spectrophotometric determination of folic acid dihydrate concentration.

Principle of Detection

The quantitative determination of folic acid by spectrophotometry is based on the Beer-Lambert law. The method relies on the strong ultraviolet (UV) absorbance of the pteridine ring structure within the folic acid molecule.[5] The concentration of folic acid in a solution is directly proportional to the absorbance at a specific wavelength (λmax). In alkaline solutions, such as 0.1 M sodium hydroxide (NaOH), folic acid exhibits distinct absorption maxima around 256 nm, 283 nm, and 365 nm.[6][7] The peak at approximately 283 nm is commonly used for quantification due to its stability and specificity.[6][8]

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its analysis are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Chemical Formula C₁₉H₂₃N₇O₈ [2]
Molecular Weight 477.4 g/mol [2]
Appearance Yellow to yellowish-orange crystalline powder [6]

| Solubility | Soluble in dilute alkaline solutions (e.g., 0.1 M NaOH); practically insoluble in cold water |[6] |

Table 2: Comparison of Validation Parameters for Spectrophotometric Methods

Parameter Method 1: Direct UV (0.1 M NaOH) Method 2: Direct UV (Phosphate Buffer pH 9.0) Method 3: Direct UV (Water)
Wavelength (λmax) ~256, 283, 365 nm 282.5 nm 281 nm
Linearity Range 10 - 50 µg/mL 1.0 - 17.5 µg/mL 2 - 10 µg/mL
Correlation Coeff. (R²) ≥ 0.9996 > 0.9999 0.996
Limit of Detection (LOD) 2.73 µg/mL Not Specified Not Specified
Limit of Quantification (LOQ) 8.27 µg/mL Not Specified Not Specified
Typical Recovery 98.5% - 100.0% 100.6% - 101.1% 98.8%

| References |[4][9] |[8] | |

Experimental Protocols

Protocol 1: Direct UV Spectrophotometry in 0.1 M Sodium Hydroxide

This protocol describes the most common method for determining folic acid concentration using its native UV absorbance in an alkaline medium.

1. Materials and Equipment:

  • UV-Visible Spectrophotometer (double beam recommended)

  • 1 cm matched quartz cuvettes

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • This compound reference standard

  • Sodium Hydroxide (NaOH), analytical grade

  • Distilled or deionized water

  • Sample containing folic acid (e.g., pharmaceutical tablets)

2. Reagent Preparation (0.1 M NaOH):

  • Accurately weigh 4.0 g of NaOH pellets.

  • Dissolve in approximately 500 mL of distilled water in a 1000 mL volumetric flask.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 1000 mL with distilled water and mix thoroughly.

3. Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the mark with 0.1 M NaOH. This solution should be protected from light.

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with 0.1 M NaOH.[10]

  • Calibration Standards: Prepare a series of calibration standards by diluting the working standard solution with 0.1 M NaOH to achieve concentrations within the linear range (e.g., 5, 10, 15, 20, 25 µg/mL).[3]

4. Sample Preparation (from Tablets):

  • Weigh and finely powder 20 tablets to ensure homogeneity.[10]

  • Accurately weigh a portion of the powder equivalent to approximately 10 mg of folic acid.

  • Transfer the powder to a 100 mL volumetric flask. Add about 70 mL of 0.1 M NaOH and sonicate for 15-20 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with 0.1 M NaOH.

  • Filter the solution through a Whatman No. 1 filter paper to remove any insoluble excipients.[10]

  • Dilute the filtrate with 0.1 M NaOH to obtain a theoretical concentration within the established calibration range.

5. Measurement Procedure:

  • Set the spectrophotometer to scan the UV range from 400 nm to 200 nm.

  • Use 0.1 M NaOH as the blank to zero the instrument.

  • Measure the absorbance of each calibration standard and the sample solution(s) at the absorption maximum of ~283 nm.[6]

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of folic acid in the sample solution using the linear regression equation derived from the calibration curve.

Protocol 2: Colorimetric Determination using 1,10-Phenanthroline

This method involves the formation of a colored complex and is measured in the visible range, which can be advantageous for samples with high UV-absorbing interferents.

1. Materials and Equipment:

  • Visible Spectrophotometer

  • Reagents and equipment from Protocol 1

  • Ferric chloride (FeCl₃)

  • 1,10-Phenanthroline

  • Ninhydrin

  • Sodium Bicarbonate (NaHCO₃)

2. Reagent Preparation:

  • Folic Acid Standards: Prepare as described in Protocol 1, using distilled water as the solvent.[10]

  • Ferric Chloride Solution (0.05 M): Dissolve 1.35 g of FeCl₃ in 100 mL of distilled water.[10]

  • 1,10-Phenanthroline Solution (0.01 M): Dissolve 198 mg of 1,10-phenanthroline in 100 mL of distilled water.[10]

  • Ninhydrin Solution (0.5%): Dissolve 500 mg of ninhydrin powder in 100 mL of distilled water.[10]

  • Saturated Sodium Bicarbonate Solution: Add an excess of NaHCO₃ to 100 mL of distilled water and stir for 20 minutes. Filter the solution to remove undissolved solid.[10]

3. Measurement Procedure:

  • Pipette aliquots of the standard folic acid working solution (100 µg/mL) into a series of 10 mL volumetric flasks to create concentrations ranging from 1.0 to 35.0 µg/mL.[10]

  • To each flask, add 1.5 mL of 0.05 M ferric chloride and 2.5 mL of 0.01 M 1,10-phenanthroline solution.[10]

  • Mix the contents well and allow the reaction to proceed for 15 minutes with occasional shaking.[10]

  • Dilute to the mark with distilled water.

  • Measure the absorbance of the resulting colored complex at 505 nm against a reagent blank prepared in the same manner without folic acid.[10]

  • Construct a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.

Visualized Workflows

The following diagrams illustrate the general workflow for the spectrophotometric analysis of folic acid.

G cluster_prep 1. Preparation cluster_measure 2. Measurement cluster_analysis 3. Data Analysis prep_reagent Prepare Solvent/ Reagents (e.g., 0.1 M NaOH) prep_stock Prepare Folic Acid Stock Solution prep_reagent->prep_stock prep_sample Prepare Sample Solution (e.g., from tablets) prep_reagent->prep_sample prep_standards Create Serial Dilutions (Calibration Standards) prep_stock->prep_standards set_blank Set Spectrophotometer Blank (using solvent) prep_standards->set_blank prep_sample->set_blank measure_abs Measure Absorbance of Standards & Samples plot_curve Plot Calibration Curve (Absorbance vs. Concentration) measure_abs->plot_curve calc_conc Calculate Sample Concentration using Linear Regression cluster_prep cluster_prep cluster_measure cluster_measure cluster_analysis cluster_analysis

Caption: General workflow for spectrophotometric analysis of folic acid.

G start Start Analysis decision Sample Matrix contains UV-absorbing interferents? start->decision method_uv Use Direct UV Method (e.g., Protocol 1) decision->method_uv  No method_color Use Colorimetric Method (e.g., Protocol 2) decision->method_color  Yes end_node End method_uv->end_node method_color->end_node

Caption: Decision tree for selecting an appropriate analytical method.

References

Application Notes and Protocols: The Effect of Folic Acid Dihydrate on Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of the B vitamin folate, plays a crucial and dual role in the context of cancer. It is essential for one-carbon metabolism, which is fundamental for DNA synthesis, repair, and methylation. These processes are critical for the proliferation of all dividing cells, including cancer cells. Consequently, the folate pathway is a key target for some chemotherapeutic agents. However, emerging evidence suggests that folic acid can also directly influence intracellular signaling pathways that regulate cell proliferation, survival, and migration, often in a cell-type and concentration-dependent manner.

These application notes provide a comprehensive overview of the effects of folic acid dihydrate on cancer cell proliferation and detailed protocols for assessing these effects.

The Dichotomous Role of Folic Acid in Cancer

Folic acid's impact on cancer is complex. On one hand, adequate folate levels are necessary to prevent DNA damage that can lead to malignant transformation. On the other hand, once cancer is established, the high proliferative rate of tumor cells leads to an increased demand for folate to support nucleotide synthesis. This dependency is exploited by antifolate drugs like methotrexate, which block folate metabolism and inhibit cancer cell growth.

Furthermore, many cancer cells overexpress folate receptors (FRs), particularly FOLR1 (FR-α).[1] This overexpression is not only linked to increased folate uptake to fuel proliferation but also to the activation of downstream signaling pathways that can promote cancer progression.

Key Signaling Pathways Influenced by Folic Acid

Folic acid has been shown to modulate several key signaling pathways in cancer cells, often initiated by its binding to folate receptors.

JAK-STAT3 Signaling Pathway

Binding of folic acid to FOLR1 can trigger the activation of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This activation is often dependent on the co-receptor gp130.[2] Upon activation, STAT3 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis.[2][3]

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folic_Acid Folic Acid Dihydrate FOLR1 FOLR1 Folic_Acid->FOLR1 JAK JAK FOLR1->JAK activates gp130 gp130 gp130->JAK STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active dimerizes DNA DNA STAT3_active->DNA translocates to nucleus & binds promoter Proliferation_Genes Gene Transcription (e.g., Cyclin D1, c-Myc) DNA->Proliferation_Genes induces

Caption: Folic Acid-induced JAK-STAT3 Signaling Pathway.

ERK1/2 Signaling Pathway

Folic acid can also stimulate the Extracellular signal-Regulated Kinase (ERK1/2) pathway. This can occur through FOLR1 interacting with other membrane-associated proteins, such as the proto-oncogene tyrosine-protein kinase Src (c-Src).[4] Activation of the ERK1/2 pathway is a central mechanism for promoting cell proliferation and survival in many cancer types.

ERK1_2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folic_Acid Folic Acid Dihydrate FOLR1 FOLR1 Folic_Acid->FOLR1 cSrc c-Src FOLR1->cSrc activates Ras Ras cSrc->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., Elk-1, c-Fos) ERK->Transcription_Factors translocates to nucleus & activates Proliferation_Genes Gene Transcription (Cell Cycle Progression) Transcription_Factors->Proliferation_Genes induces

Caption: Folic Acid-induced ERK1/2 Signaling Pathway.

Quantitative Data on this compound's Effect on Cancer Cell Proliferation

The following tables summarize the observed effects of folic acid on the proliferation of various cancer cell lines. It is important to note that the effects can be dose-dependent and vary between cell lines.

Cell LineCancer TypeFolic Acid ConcentrationIncubation TimeEffect on ProliferationReference
HT-29 Colon Cancer100 ng/mL vs 10 ng/mLNot Specified2.4-fold higher growth rate at 100 ng/mL.[5][5]
MCF-7 Breast Cancer0.1, 1, 50, 250, 500 µg/mL6 daysEnhanced cell growth at all concentrations.[6]
Caco-2 Colorectal Cancer0.1, 1, 50, 250, 500 µg/mL6 daysNo significant difference at low concentrations; contrasting trend at higher concentrations.[6]
Hs578T Breast Cancer100 nmol/l72 hoursIncreased pathways associated with cell proliferation.[6][6]
MCF10A Non-transformed Breast100 nmol/l72 hoursIncreased pathways associated with proliferation of tumor cell lines.[6][6]
COLO-205 Colon Cancer10 µMNot SpecifiedDecreased proliferation rate.[7][7]
MOLT-4 Leukemia4.982 ± 0.2 to 36.52 ± 1.46 µMNot SpecifiedIC50 values in this range for folic acid analogs.[8][8]
HOP-92 Lung Cancer4.982 ± 0.2 to 36.52 ± 1.46 µMNot SpecifiedIC50 values in this range for folic acid analogs.[8][8]
T47D Breast Cancer4.982 ± 0.2 to 36.52 ± 1.46 µMNot SpecifiedIC50 values in this range for folic acid analogs.[8][8]
Cell LineCancer TypeFolic Acid Concentration (IC50)AssayReference
OVCAR3 Ovarian Cancer50 nM (in 2.27 µM folic acid medium)Clonogenic Assay[9]
SW626 Ovarian Cancer500 nM (in 2.27 µM folic acid medium)Clonogenic Assay[9]
IGROV1 Ovarian Cancer1000 nM (in 2.27 µM folic acid medium)Clonogenic Assay[9]
SKOV3 Ovarian Cancer8 nMClonogenic Assay[9]

Experimental Workflow for Assessing Folic Acid's Effect on Cancer Cell Proliferation

A typical experimental workflow to investigate the impact of this compound on cancer cell proliferation involves several key stages, from cell culture preparation to data analysis.

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Select and maintain cancer cell lines) Start->Cell_Culture Cell_Seeding 3. Cell Seeding (Plate cells at optimal density) Cell_Culture->Cell_Seeding Folic_Acid_Prep 2. This compound Solution Preparation Treatment 4. Treatment (Expose cells to various concentrations of folic acid) Folic_Acid_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24, 48, or 72 hours) Treatment->Incubation Proliferation_Assay 6. Cell Proliferation Assay (MTT, XTT, or Colony Formation) Incubation->Proliferation_Assay Data_Acquisition 7. Data Acquisition (Measure absorbance or count colonies) Proliferation_Assay->Data_Acquisition Data_Analysis 8. Data Analysis (Calculate % viability, IC50, etc.) Data_Acquisition->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Note: Quantitative Analysis of Folic Acid Dihydrate and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the simultaneous quantification of folic acid dihydrate and its primary metabolites, including 5-methyltetrahydrofolate (5-MTHF), tetrahydrofolate (THF), and dihydrofolate (DHF), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is sensitive, specific, and suitable for high-throughput analysis in clinical research and drug development settings. Detailed experimental procedures, data analysis guidelines, and visualizations of the metabolic pathway and experimental workflow are presented.

Introduction

Folic acid (Vitamin B9) is an essential nutrient that, in its reduced form as tetrahydrofolate, acts as a crucial cofactor in one-carbon transfer reactions.[1] These reactions are fundamental for the biosynthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA, and for the metabolism of several amino acids.[2] The biologically active forms of folic acid are its metabolites, primarily 5-methyltetrahydrofolate (5-MTHF), which is the most abundant folate in human plasma.[3] Dysregulation of folate metabolism has been implicated in various pathological conditions, including neural tube defects, cardiovascular diseases, and cancer.[4][5]

Accurate and sensitive quantification of folic acid and its metabolites is therefore critical for understanding their physiological roles and for the development of therapeutic interventions. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and ability to multiplex the analysis of multiple analytes in complex biological samples.[1][6][7] This document outlines a robust LC-MS/MS method for the analysis of this compound and its key metabolites.

Folic Acid Metabolic Pathway

Folic acid from dietary sources or supplements is metabolically inactive and must be reduced to its active form, tetrahydrofolate (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR) in a two-step reduction, with dihydrofolate (DHF) as an intermediate.[2] THF can then be converted into various derivatives that participate in one-carbon metabolism. A key metabolite is 5,10-methylenetetrahydrofolate, which can be either used for the synthesis of thymidylate, a precursor for DNA synthesis, or be irreversibly reduced to 5-methyltetrahydrofolate (5-MTHF) by methylenetetrahydrofolate reductase (MTHFR).[5][8] 5-MTHF then serves as the methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase.[5]

Folic Acid Metabolic Pathway Folic Acid Metabolic Pathway cluster_cycles One-Carbon Metabolism Folic Acid (FA) Folic Acid (FA) Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid (FA)->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF SHMT Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis 5-Methyl-THF (5-MTHF) 5-Methyl-THF (5-MTHF) 5,10-Methylene-THF->5-Methyl-THF (5-MTHF) MTHFR dTMP Synthesis dTMP Synthesis 5,10-Methylene-THF->dTMP Synthesis 5-Methyl-THF (5-MTHF)->Tetrahydrofolate (THF) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS

Caption: Folic Acid Metabolic Pathway.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate folate analysis, as these compounds are susceptible to oxidation and degradation.[1] Two common methods are protein precipitation (PPT) and solid-phase extraction (SPE).

a) Protein Precipitation (for Plasma/Serum): This method is rapid and suitable for high-throughput analysis.[6][9]

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., ¹³C₅-5-MTHF, ¹³C₅-Folic Acid).

  • Add 300 µL of ice-cold acetonitrile or methanol containing an antioxidant such as 1% ascorbic acid or 0.1% 2-mercaptoethanol to precipitate proteins.[9][10]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[6]

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b) Solid-Phase Extraction (for Cleaner Samples): SPE provides a cleaner extract, reducing matrix effects, and is beneficial for lower concentration analytes.[1][11]

  • To 200 µL of serum, add 20 µL of the internal standard mixture and 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2).[1]

  • Condition a phenyl SPE plate (e.g., 50 mg) with methanol followed by equilibration with the SPE sample buffer.[11]

  • Load the pre-treated sample onto the SPE plate.

  • Wash the plate with a wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid, pH 3.4).[1]

  • Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with an antioxidant).[1]

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

LC-MS/MS Analysis Workflow

The overall workflow for the LC-MS/MS analysis of folic acid and its metabolites involves sample collection, preparation, chromatographic separation, mass spectrometric detection, and data analysis.

LC-MS/MS Experimental Workflow LC-MS/MS Experimental Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample (Plasma, Serum) Internal_Standard Spike with Internal Standards Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 or PFP column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: LC-MS/MS Experimental Workflow.

Liquid Chromatography Conditions
  • HPLC System: A binary pump HPLC system capable of delivering accurate gradients.[1]

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used.[1] Alternatively, a Pentafluorophenyl (PFP) column can provide different selectivity.[9]

  • Column Temperature: 30-40°C.[1][12]

  • Mobile Phase A: Water with 0.1% to 0.5% formic acid or acetic acid.[1][12]

  • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[1][12]

  • Flow Rate: 0.3-0.4 mL/min.[10][12]

  • Injection Volume: 2-20 µL.[6][12]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest.

Example Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
2.0 80 20
4.0 5 95
5.0 5 95
5.5 95 5

| 7.5 | 95 | 5 |

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.[7]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for folate analysis.[1][13]

  • Ion Source Parameters:

    • Spray Voltage: ~3500-4000 V.[7][10]

    • Vaporizer/Drying Gas Temperature: 300-350°C.[7][10]

    • Sheath Gas and Aux Gas Flow: Optimized for sensitivity and stability.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

Quantitative Data

Table 1: MRM Transitions and MS/MS Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Folic Acid (FA) 442.2295.120-25
442.2176.130-35
5-Methyl-THF (5-MTHF) 460.2313.120-25
460.2156.135-40
Tetrahydrofolate (THF) 446.2299.120-25
Dihydrofolate (DHF) 444.2297.120-25
¹³C₅-Folic Acid (IS) 447.2300.120-25
¹³C₅-5-MTHF (IS) 465.2318.120-25

Note: Optimal collision energies may vary between different mass spectrometer instruments and should be determined empirically.

Table 2: Method Performance Characteristics
AnalyteLinearity RangeLLOQ (Lower Limit of Quantitation)Intraday Precision (%CV)Interday Precision (%CV)
Folic Acid (FA) 0.25 - 20 ng/mL[10]0.25 ng/mL[10]< 7.5%[13]< 6.5%[13]
5-Methyl-THF (5-MTHF) 1.2 x 10⁻¹¹ - 3.2 x 10⁻⁷ mol/L[13]1.2 x 10⁻¹¹ mol/L[13]< 8.6%[13]< 9.0%[13]
Various Folates 25 pg/mL - 1000 ng/mL[1]pg/mL levels[1]< 10%[1]< 10%[1]

LLOQ and precision values are representative and may vary depending on the specific laboratory and instrumentation.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of this compound and its key metabolites in biological samples. The protocol, including sample preparation, chromatography, and mass spectrometry conditions, can be adapted for various research and clinical applications. The provided quantitative data and performance characteristics demonstrate the robustness of the method, making it a valuable tool for professionals in drug development and life sciences research.

References

Folic Acid Dihydrate in Embryonic Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of folic acid dihydrate in embryonic development studies. This document includes summaries of key quantitative data, detailed experimental protocols for various model organisms, and visualizations of relevant biological pathways and workflows.

Introduction

Folic acid, a synthetic form of the B vitamin folate, is crucial for numerous biological processes, most notably nucleotide synthesis and methylation reactions.[1] Its role in embryonic development is paramount, with deficiencies linked to severe congenital abnormalities, including neural tube defects (NTDs).[2][3] Conversely, recent studies have begun to investigate the potential adverse effects of excessive folic acid intake.[4][5] This document outlines established methodologies for studying the effects of this compound in key embryological models.

Data Presentation: Quantitative Effects of Folic Acid on Embryonic Development

The following tables summarize quantitative data from studies investigating the impact of folic acid on various developmental parameters.

Table 1: Effect of Folic Acid Supplementation on Rat Embryo Development under Hypoxic Conditions

GroupTreatmentMorphological Score (Mean ± SD)Somite Number (Mean ± SD)Crown-Rump Length (mm, Mean ± SD)
ControlNormoxia55.0 ± 2.727.5 ± 1.53.9 ± 0.2
HypoxiaHypoxia35.0 ± 3.118.0 ± 2.12.8 ± 0.3*
H1FAHypoxia + 1 mmol Folic Acid45.0 ± 3.5#23.0 ± 2.5#3.4 ± 0.3#
H2FAHypoxia + 2 mmol Folic Acid48.0 ± 3.2#25.0 ± 2.0#3.6 ± 0.2#

*Data adapted from a study on Wistar rat embryos cultured for 48 hours.[6][7] *p<0.05 compared to Control; #p<0.05 compared to Hypoxia.

Table 2: Gene Expression Changes in Folate-Deficient Mouse Embryos

Gene CategoryNumber of Upregulated GenesNumber of Downregulated GenesTotal Differentially Expressed Genes
Overall599238837
Cardiovascular System Development581573
Tissue Development12345168
Cellular Development15055205

*Data from microarray analysis of gestational day 9.5 Folr1-/- (folate receptor 1 knockout) mouse embryos, representing a model of folate deficiency.[1][8] A ≥ 1.5-fold change with a p-value ≤ 0.05 was considered significant.

Table 3: Effects of High Folic Acid Intake on Mouse Embryonic Development

Maternal DietEmbryonic Delay (%)Growth Retardation (%)Cardiac Defects (Ventricular Septal Defects, %)
Control Diet (2 mg/kg folic acid)15105
Folic Acid-Supplemented Diet (FASD; 20 mg/kg folic acid)453525*

*Data from a study on Mthfr+/+ mice at 10.5 days post coitum.[4] *p<0.05 compared to Control Diet.

Table 4: Dose-Dependent Effects of Folic Acid on Zebrafish Embryo Cardiac Development

Folic Acid Concentration (µM)Pericardial Edema (%)Heart Looping Defect (%)
0 (Control)58
100810
2502025
5004550
10007075

*Data from a study on zebrafish embryos exposed to varying concentrations of folic acid from 16 hours post-fertilization (hpf).[9][10] *p<0.05 compared to Control.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism Pathway

Folic acid is a critical component of the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (DNA and RNA) and for methylation reactions that regulate gene expression.[1][3]

One_Carbon_Metabolism Folic Acid One-Carbon Metabolism Pathway FA Folic Acid (FA) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR dTMP dTMP MethyleneTHF->dTMP Thymidylate Synthase MethylTHF->THF dUMP dUMP dUMP->dTMP Nucleotide_Synthesis Nucleotide Synthesis dTMP->Nucleotide_Synthesis Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-adenosylmethionine (SAM) Methionine->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Homocysteine

Caption: Folic acid's role in one-carbon metabolism.

Experimental Workflow: Rat Whole Embryo Culture for Teratogenicity Studies

This workflow outlines the key steps for assessing the effects of folic acid on rat embryonic development under hypoxic conditions.

Rat_Embryo_Culture_Workflow Workflow for Rat Whole Embryo Culture Mating Time-mate Wistar Rats Embryo_Extraction Extract 9.5-day-old Embryos Mating->Embryo_Extraction Grouping Divide Embryos into Experimental Groups (Control, Hypoxia, FA-treated) Embryo_Extraction->Grouping Culture Culture Embryos for 48 hours in Rotating Bottles with Rat Serum Grouping->Culture Gassing Controlled Gassing Regimen (Normoxia vs. Hypoxia) Culture->Gassing Morphological_Assessment Morphological Scoring (Somite number, Crown-rump length, etc.) Culture->Morphological_Assessment Data_Analysis Statistical Analysis Morphological_Assessment->Data_Analysis

Caption: Rat whole embryo culture experimental workflow.

Experimental Workflow: Gene Expression Analysis in Folate-Deficient Mouse Embryos

This workflow details the process of identifying gene expression changes in a mouse model of folic acid deficiency.

Gene_Expression_Workflow Workflow for Gene Expression Analysis Breeding Breed Folr1+/- Mice to Generate Folr1+/+ and Folr1-/- Embryos Embryo_Collection Collect Gestational Day 9.5 Embryos Breeding->Embryo_Collection RNA_Extraction Isolate Total RNA from Embryos Embryo_Collection->RNA_Extraction Microarray Microarray Analysis (Affymetrix Mouse Expression Array) RNA_Extraction->Microarray Data_Analysis Identify Differentially Expressed Genes (Fold Change & p-value) Microarray->Data_Analysis Pathway_Analysis Ingenuity Pathway Analysis Data_Analysis->Pathway_Analysis Biological_Interpretation Interpret Biological Functions and Canonical Pathways Pathway_Analysis->Biological_Interpretation

Caption: Gene expression analysis workflow.

Experimental Protocols

Protocol 1: Rat Whole Embryo Culture Under Hypoxic Conditions

This protocol is adapted from studies investigating the protective effects of folic acid on rat embryos exposed to hypoxia.[6][7]

Materials:

  • Timed-pregnant Wistar rats (gestational day 9.5)

  • This compound (Sigma-Aldrich)

  • Sterile distilled water

  • Rat serum

  • Culture bottles (20 ml)

  • Rotating culture system

  • Incubator with controlled O2 and CO2

  • Dissecting microscope and tools

Procedure:

  • Preparation of Folic Acid Stock Solution:

    • Dissolve 2.207 g of this compound in 500 ml of sterile distilled water to create a stock solution.[6]

    • Sterile filter the solution.

  • Preparation of Culture Medium:

    • Prepare culture bottles containing 5 ml of rat serum.

    • For a final concentration of 1 mmol folic acid, add 555.5 µl of the stock solution to a culture bottle.[6]

    • For a final concentration of 2 mmol folic acid, add 1250 µl of the stock solution to a culture bottle.[6]

  • Embryo Explantation:

    • On day 9.5 of gestation, euthanize the pregnant rat.

    • Under a dissecting microscope, dissect the uterus and isolate the decidual swellings.

    • Carefully open the decidua and Reichert's membrane to expose the embryo within the visceral yolk sac.

    • Ensure the ectoplacental cone remains intact.

  • Embryo Culture:

    • Place one embryo per culture bottle.

    • Place the bottles in a rotator (30-40 rpm) inside an incubator at 37°C.

  • Gassing Regimen:

    • Normoxic Groups (Control): Gas with 5% O2, 5% CO2, 90% N2 for the first 24 hours, followed by 20% O2, 5% CO2, 75% N2 for the next 24 hours.

    • Hypoxic Groups: Gas with a reduced oxygen concentration (e.g., 5% O2) for the entire 48-hour culture period.

  • Morphological Assessment:

    • After 48 hours, remove embryos from the culture.

    • Assess viability based on the presence of a heartbeat and yolk sac circulation.

    • Under a dissecting microscope, score the embryos based on a morphological scoring system (e.g., Brown and Fabro).

    • Measure the crown-rump length and count the number of somite pairs.

Protocol 2: Analysis of Gene Expression in Folate-Deficient Mouse Embryos via Microarray

This protocol is based on studies using Folr1 knockout mice to investigate the effects of folate deficiency on the embryonic transcriptome.[1][8]

Materials:

  • Gestational day 9.5 Folr1+/+ (wild-type) and Folr1-/- (knockout) mouse embryos

  • TRIzol reagent (Invitrogen) or similar RNA extraction kit

  • Affymetrix Mouse Expression Array 430A or similar microarray platform

  • RNA labeling and hybridization kits (e.g., Affymetrix)

  • Microarray scanner

  • Gene expression analysis software (e.g., Ingenuity Pathway Analysis)

Procedure:

  • Embryo Collection and Genotyping:

    • Collect embryos at gestational day 9.5 from Folr1+/- intercrosses.

    • Use a portion of the yolk sac for genotyping to identify Folr1+/+ and Folr1-/- embryos.

  • RNA Extraction:

    • Immediately homogenize the embryonic tissue in TRIzol reagent.

    • Follow the manufacturer's protocol to extract total RNA.

    • Assess RNA quality and quantity using a spectrophotometer and/or bioanalyzer.

  • Microarray Hybridization:

    • Synthesize biotin-labeled cRNA from the total RNA.

    • Fragment the labeled cRNA.

    • Hybridize the fragmented cRNA to the microarray chip overnight.

    • Wash and stain the arrays according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Scan the microarrays to generate signal intensities.

    • Normalize the raw data.

    • Identify differentially expressed genes between Folr1+/+ and Folr1-/- embryos using appropriate statistical tests (e.g., t-test with Benjamini-Hochberg correction for multiple testing). Set a fold-change and p-value cutoff (e.g., ≥ 1.5-fold change, p ≤ 0.05).

  • Pathway Analysis:

    • Upload the list of differentially expressed genes into a pathway analysis tool like Ingenuity Pathway Analysis.

    • Identify significantly affected canonical pathways, biological functions, and gene networks.

Protocol 3: Assessment of Cardiac Defects in Zebrafish Embryos Exposed to High Folic Acid

This protocol is designed to evaluate the cardiotoxic effects of high concentrations of folic acid on zebrafish embryonic development.[9][10]

Materials:

  • Fertilized zebrafish embryos

  • This compound

  • Embryo medium (E3)

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

  • Methylcellulose (for immobilization)

Procedure:

  • Folic Acid Exposure:

    • Prepare a stock solution of folic acid in E3 medium.

    • From 16 hours post-fertilization (hpf), expose embryos to various concentrations of folic acid (e.g., 100 µM, 250 µM, 500 µM, 1000 µM) in a multi-well plate. Include a control group with E3 medium only.

    • Maintain the embryos at 28.5°C.

  • Phenotypic Analysis:

    • At 3 days post-fertilization (dpf), observe the embryos under a dissecting microscope.

    • Score for the presence of pericardial edema and heart looping defects.

  • Cardiac Function Imaging:

    • Anesthetize the embryos with tricaine.

    • Mount the embryos laterally in a drop of methylcellulose on a microscope slide.

    • Using a high-speed digital camera mounted on a microscope, record videos of the beating heart.

  • Data Analysis:

    • Use image analysis software to measure the following parameters from the recorded videos:

      • Heart Rate: Count the number of ventricular contractions per minute.

      • Ventricular Dimensions: Measure the major and minor axes of the ventricle at end-diastole and end-systole.

      • Stroke Volume and Cardiac Output: Calculate these parameters based on the ventricular dimensions.

      • Fractional Shortening: Calculate the percentage change in ventricular diameter between diastole and systole.

Conclusion

The methodologies and data presented in these application notes provide a robust framework for investigating the multifaceted roles of this compound in embryonic development. These protocols can be adapted to address specific research questions, from elucidating the molecular mechanisms of folate action to assessing the teratogenic potential of novel compounds. The use of multiple model systems, as outlined, allows for a comprehensive understanding of the developmental effects of both folic acid deficiency and excess.

References

Troubleshooting & Optimization

Troubleshooting folic acid dihydrate precipitation in PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid dihydrate in Phosphate-Buffered Saline (PBS).

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound solutions in PBS.

Issue 1: this compound is not dissolving in PBS.

  • Question: I am trying to dissolve this compound directly in PBS at a neutral pH, but it is not dissolving. What is wrong?

  • Answer: this compound has very low solubility in aqueous solutions with a neutral or acidic pH.[1][2] It is practically insoluble in water and most organic solvents under these conditions. The solubility of folic acid is highly pH-dependent, with significantly increased solubility in alkaline solutions.[2][3][4] Direct dissolution in standard PBS (pH 7.4) is often unsuccessful, especially at higher concentrations.

Issue 2: A precipitate forms after dissolving this compound and adjusting the pH.

  • Question: I dissolved this compound in an alkaline solution and then adjusted the pH back to neutral with acid, but a precipitate formed. Why did this happen?

  • Answer: When you lower the pH of a concentrated folic acid solution, you decrease its solubility. Acidifying a solution of dissolved folic acid below a pH of about 6 can lead to its precipitation out of the supersaturated solution.[1] It is crucial to work with concentrations that are soluble at the final pH of your working solution.

Issue 3: The this compound solution is unstable and degrades over time.

  • Question: My this compound solution in PBS appears to be losing its potency or changing color. What could be the cause?

  • Answer: Folic acid is sensitive to light and can be degraded by UV radiation.[5] It is recommended to protect folic acid solutions from light by using amber vials or wrapping containers in foil. Additionally, alkaline solutions of folic acid are more stable in the dark, but heating can destroy both alkaline and acidic solutions.[5] For maximum stability, it is best to prepare fresh solutions and avoid long-term storage, especially of aqueous solutions which are not recommended to be stored for more than one day.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to dissolve this compound for use in a PBS-based experiment?

A1: The recommended method is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into your PBS buffer. There are two common methods for preparing the stock solution:

  • Alkaline Solution Method: Dissolve the this compound in a small amount of dilute sodium hydroxide (e.g., 0.1 M NaOH) or sodium bicarbonate solution, where its solubility is significantly higher.[7][8] This alkaline stock solution can then be carefully diluted into the PBS to the desired final concentration. Be mindful of the final pH of your solution.

  • Organic Solvent Method: Folic acid is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[9] You can prepare a concentrated stock solution in DMSO and then dilute it into the PBS. This method is often preferred for cell culture applications.

Q2: What is the solubility of this compound in different solvents?

A2: The solubility of folic acid varies significantly with the solvent and pH. The following table summarizes the approximate solubility in common laboratory solvents.

SolventApproximate Solubility
Water (pH < 5)Insoluble[5]
Water (neutral pH)Very slightly soluble
0.1 M NaOHSoluble
1 M NaOH~50 mg/mL[5][7]
DMSO~20-44 mg/mL
DMSO:PBS (1:1, pH 7.2)~0.5 mg/mL[9]

Q3: How does temperature affect the solubility and stability of this compound in PBS?

Q4: Can I store a stock solution of this compound?

A4: It is generally recommended to prepare fresh aqueous solutions of folic acid for each experiment.[6] If you need to store a stock solution, it is best to prepare it in DMSO, aliquot it into single-use vials, and store it at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Alkaline stock solutions can be stored for a short period in the dark at 2-8°C, but their stability should be verified for your specific application.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using Sodium Hydroxide

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in 0.1 M NaOH.

  • Materials:

    • This compound powder

    • 0.1 M Sodium Hydroxide (NaOH), sterile

    • Sterile, deionized water

    • Sterile conical tubes or vials

    • Calibrated balance and pH meter

  • Procedure:

    • Weigh out 10 mg of this compound powder and place it in a sterile conical tube.

    • Add 1 mL of 0.1 M NaOH to the tube.

    • Vortex or gently agitate the solution until the this compound is completely dissolved. The solution should be a clear, yellowish-orange color.

    • Verify that the pH of the stock solution is alkaline.

    • Store the stock solution protected from light at 2-8°C for short-term use or aliquot and freeze at -20°C for longer-term storage.

Protocol 2: Preparation of this compound Stock Solution using DMSO

This protocol outlines the preparation of a 10 mg/mL stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO), sterile

    • Sterile conical tubes or vials

    • Calibrated balance

  • Procedure:

    • Weigh out 10 mg of this compound powder and place it in a sterile conical tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex or gently agitate the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile, single-use vials.

    • Store the aliquots at -20°C, protected from light.

Visualizations

Dissolution_Workflow cluster_start Starting Material cluster_methods Dissolution Methods cluster_stock Stock Solution cluster_final Final Working Solution This compound (Powder) This compound (Powder) Method_A Alkaline Dissolution (e.g., 0.1M NaOH) This compound (Powder)->Method_A Method_B Organic Solvent Dissolution (e.g., DMSO) This compound (Powder)->Method_B Stock_Solution Concentrated Stock Solution Method_A->Stock_Solution Method_B->Stock_Solution Working_Solution Dilution into PBS Stock_Solution->Working_Solution Final_Solution Final Working Solution in PBS Working_Solution->Final_Solution

Caption: Recommended workflow for dissolving this compound for use in PBS.

Troubleshooting_Logic Start Precipitation Observed in PBS Check_pH Is the pH of the PBS solution neutral or acidic? Start->Check_pH Low_Solubility Low solubility of folic acid at this pH. Use alkaline or organic solvent method. Check_pH->Low_Solubility Yes Check_Concentration Was a concentrated stock solution diluted? Check_pH->Check_Concentration No (pH is alkaline) Direct_Dissolution Direct dissolution is not recommended. Prepare a stock solution first. Check_Concentration->Direct_Dissolution No Check_Final_pH Was the pH adjusted after dilution? Check_Concentration->Check_Final_pH Yes Precipitation_on_pH_Change Lowering pH reduces solubility, causing precipitation. Ensure final concentration is soluble at the target pH. Check_Final_pH->Precipitation_on_pH_Change Yes Stable_Solution Solution should be stable. Check_Final_pH->Stable_Solution No

Caption: Troubleshooting logic for this compound precipitation in PBS.

References

Technical Support Center: Optimizing Folic Acid Dihydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing folic acid dihydrate concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is folic acid concentration a critical parameter in cell culture?

A1: Folic acid is a crucial B vitamin that acts as a precursor for tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.[1][2] This metabolic pathway is essential for the synthesis of nucleotides (purines and thymidylate) required for DNA synthesis and repair, as well as for the methylation of DNA, RNA, and proteins.[2][3] Therefore, the concentration of folic acid can significantly impact cell proliferation, differentiation, viability, and genetic stability.[4][5] An imbalance, either deficiency or excess, can lead to detrimental effects on cellular processes.

Q2: What is the typical concentration range for folic acid in cell culture media?

A2: Standard cell culture media formulations often contain folic acid at a concentration of approximately 4 mg/L (around 9 µM).[4][6] However, the optimal concentration is highly dependent on the specific cell line and experimental objectives. Some common media formulations and their folic acid concentrations are listed in the table below.

Q3: How does folic acid concentration affect different cell lines?

A3: The effects of folic acid concentration are cell-type specific. For instance, in HT-29 human colon cancer cells, increasing folic acid from 10 ng/mL to 100 ng/mL has been shown to increase proliferation and apoptosis.[7] In some breast cancer cell lines (MCF10A and Hs578T), folic acid treatment has been observed to decrease apoptosis and increase proliferation-related pathways.[8][9] Conversely, both deficiency and supra-physiological levels of folic acid can lead to decreased global DNA methylation in human lymphoblastoid cell lines.[3] For Chinese Hamster Ovary (CHO) cells, folate deficiency can induce growth arrest, apoptosis, and increase genetic damage from mutagens.[5][9]

Q4: How should I prepare a stock solution of this compound?

A4: this compound has low solubility in water at neutral pH.[6] To prepare a stock solution, it is recommended to dissolve the powder in an alkaline solution. 1 M NaOH or a sodium bicarbonate solution can be used.[6][10][11][12] It is advisable to prepare a concentrated stock solution and then dilute it into the culture medium to the desired final concentration, minimizing the volume of the alkaline solvent added. The stock solution should be sterilized by filtration through a 0.22 µm filter before being added to the sterile culture medium.

Q5: How stable is folic acid in solution and how should it be stored?

A5: Folic acid is sensitive to light and can be inactivated by UV radiation.[6] Alkaline solutions of folic acid are relatively stable when stored in the dark.[6] It is recommended to store stock solutions at -20°C in light-protected aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in Folic Acid Stock Solution or Media - Low solubility of folic acid at neutral or acidic pH.[6]- High concentration of folic acid exceeding its solubility limit.- Ensure the solvent is sufficiently alkaline (e.g., 1 M NaOH, sodium bicarbonate solution) before adding folic acid powder.[10][11]- Prepare a more dilute stock solution.- Warm the solution slightly to aid dissolution, but avoid excessive heat as it can degrade folic acid.[6]
Poor Cell Growth or Viability - Sub-optimal folic acid concentration (deficiency or excess).[5][9]- Degradation of folic acid in the medium due to light exposure.[6]- Incorrect pH or osmolality of the final medium after adding the folic acid stock solution.- Perform a dose-response experiment to determine the optimal folic acid concentration for your specific cell line (see Experimental Protocol below).- Protect media and stock solutions from light by using amber bottles or wrapping containers in foil.- After adding the folic acid stock, check and, if necessary, adjust the pH of the final culture medium to the optimal range for your cells (typically 7.2-7.4). Verify the osmolality of the final medium.
Inconsistent Experimental Results - Instability of folic acid in the culture medium over time.- Variability in the preparation of folic acid stock solutions.- Cell line has adapted to a specific folic acid concentration.- Prepare fresh folic acid-supplemented medium for each experiment or for long-term cultures, change the medium regularly.- Prepare a large, single batch of folic acid stock solution and store it in single-use aliquots at -20°C.- If using a new cell stock, allow the cells to acclimate to the experimental folic acid concentration for a few passages before starting the experiment.
Difficulty Dissolving Folic Acid Powder - Inadequate alkalinity of the solvent.[13]- Using water or a neutral buffer as the solvent.- Use a small volume of 1 M NaOH to dissolve the powder completely before diluting with water or buffer.[12]- Alternatively, dissolve in a sodium bicarbonate solution, which is also a component of many cell culture media.[11]

Data Presentation

Table 1: Folic Acid Concentration in Common Cell Culture Media

Media FormulationFolic acid Concentration (mg/L)Folic acid Concentration (µM)
DMEM4.09.1
RPMI-16401.02.3
Ham's F-121.33.0
McCoy's 5A10.022.6
Iscove's Modified Dulbecco's Medium (IMDM)4.09.1
Medium 1990.010.023

Table 2: Effects of Varying Folic Acid Concentrations on Different Cell Lines

Cell LineConcentration Range TestedObserved EffectsReference
HT-29 (Colon Cancer)0, 100, 10,000 ng/mL100 ng/mL increased proliferation; 10,000 ng/mL decreased proliferation.[14]
MCF10A (Non-transformed Breast)100 nmol/lDecreased apoptosis and cell death pathways; increased cell proliferation pathways.[8][15]
Hs578T (Breast Cancer)100 nmol/lDecreased apoptosis and cell death pathways; increased cell proliferation and survival pathways.[8][15]
CHO (Chinese Hamster Ovary)Folate-deficient vs. standard mediumFolate deficiency led to growth arrest, apoptosis, and increased DNA damage.[5][9]
Embryonic Neural Stem Cells4 mg/L (control), 8 mg/L, 44 mg/LDose-dependent increase in cell proliferation.[16]
Jurkat (T-cell leukemia)30 or 100 nM (5-MTHF or folic acid)No significant effect on cytolytic activity.[17]
HEK293 (Human Embryonic Kidney)With and without folic acidFolic acid presence supports cell growth.[18]

Experimental Protocols

Protocol: Determination of Optimal this compound Concentration Using a Dose-Response Assay

This protocol outlines a general method to determine the optimal folic acid concentration for a specific cell line by assessing cell proliferation.

1. Materials:

  • Cell line of interest
  • Folate-free basal medium (e.g., custom formulation of DMEM or RPMI-1640)
  • Fetal Bovine Serum (FBS), dialyzed to remove endogenous folates is recommended
  • This compound powder
  • 1 M Sodium Hydroxide (NaOH) or Sodium Bicarbonate solution
  • Sterile, deionized water
  • 96-well cell culture plates
  • Cell proliferation assay reagent (e.g., MTT, WST-1, or resazurin-based)
  • Plate reader (spectrophotometer or fluorometer)

2. Preparation of Folic Acid Stock Solution: a. Prepare a 10 mM folic acid stock solution. Weigh out 4.414 mg of this compound (MW: 441.4 g/mol ) and dissolve it in a small volume of 1 M NaOH (e.g., 100 µL). b. Once dissolved, bring the final volume to 1 mL with sterile, deionized water. c. Sterilize the stock solution by passing it through a 0.22 µm syringe filter. d. Store the stock solution in light-protected aliquots at -20°C.

3. Experimental Setup: a. Culture the cells in their standard growth medium until they reach the desired confluence for passaging. b. Prepare a series of experimental media by supplementing the folate-free basal medium with various concentrations of folic acid. It is recommended to test a wide range, for example: 0 µM (negative control), 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Also include a positive control using the standard, folate-containing medium for your cell line. c. Harvest the cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). d. For each folic acid concentration, seed at least 3-6 replicate wells. e. Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO₂).

4. Cell Proliferation Assay: a. At various time points (e.g., 24, 48, 72, and 96 hours), perform a cell proliferation assay according to the manufacturer's instructions. b. For an MTT assay, for example, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. c. After incubation, add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well and incubate until the formazan crystals are fully dissolved. d. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.

5. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of the experimental wells. b. Plot the average absorbance (or a calculated cell number) against the folic acid concentration for each time point. c. The optimal folic acid concentration will be the one that results in the highest proliferation rate without showing signs of toxicity (a decrease in proliferation at higher concentrations).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Folic Acid Optimization cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Folic Acid Stock Solution prep_media Prepare Serial Dilutions in Folate-Free Medium prep_stock->prep_media seed_cells Seed Cells in 96-well Plates prep_media->seed_cells add_media Add Experimental Media (Varying Folic Acid Conc.) seed_cells->add_media incubate Incubate for 24, 48, 72, 96 hours add_media->incubate prolif_assay Perform Cell Proliferation Assay incubate->prolif_assay read_plate Measure Absorbance/ Fluorescence prolif_assay->read_plate analyze_data Plot Dose-Response Curve & Determine Optimum read_plate->analyze_data

Caption: Workflow for determining optimal folic acid concentration.

One_Carbon_Metabolism Simplified One-Carbon Metabolism Pathway folic_acid Folic Acid dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT purine Purine Synthesis thf->purine serine Serine glycine Glycine serine:e->glycine:w methyl_thf 5-Methyl-THF methylene_thf->methyl_thf MTHFR dump dUMP dtmp dTMP (Thymidine Synthesis) methylene_thf->dtmp TYMS methyl_thf->thf MS homocysteine Homocysteine methionine Methionine homocysteine:e->methionine:w sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methyltransferases methylation DNA/RNA/Protein Methylation sam->methylation sah->homocysteine

Caption: Key reactions in the folic acid-dependent one-carbon metabolism pathway.

Folic_Acid_PCP_Pathway Folic Acid Interaction with Wnt/PCP Signaling folic_acid Folic Acid folr1 Folate Receptor 1 (FOLR1) folic_acid->folr1 Binds to nucleus Nucleus folr1->nucleus Translocates to vangl2_gene Vangl2 Gene folr1->vangl2_gene Promotes Transcription vangl2_protein Vangl2 Protein vangl2_gene->vangl2_protein Transcription & Translation pcp_pathway PCP Pathway Activity vangl2_protein->pcp_pathway Activates f_actin F-actin Formation (Cytoskeleton) pcp_pathway->f_actin Regulates

References

Technical Support Center: Folic Acid Dihydrate Stability in Long-Term Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of folic acid dihydrate in long-term cell culture media. Folic acid, a critical B vitamin, is susceptible to degradation, which can impact experimental reproducibility and outcomes.

Troubleshooting Guides

This section addresses common problems encountered during cell culture experiments related to folic acid instability.

Issue 1: Gradual Decline in Cell Proliferation and Viability in Long-Term Cultures

Question: My cells, which are known to be folate-dependent, show decreased proliferation and viability over several weeks in culture, even with regular media changes. Could this be related to folic acid degradation?

Answer: Yes, a gradual decline in cell health in long-term cultures can be a symptom of folic acid degradation. Folic acid is essential for the synthesis of nucleotides and certain amino acids, and its depletion can lead to reduced cell growth and apoptosis.

Troubleshooting Steps:

  • Review Media Storage and Handling:

    • Light Exposure: Are you protecting your media from light? Folic acid is highly sensitive to photodegradation, especially from UV and visible light.[1][2][3][4] Always store media in the dark.

    • Temperature: Is the media stored at the recommended temperature (typically 2-8°C)? While refrigeration is standard, prolonged storage can still lead to degradation. Avoid repeated warming and cooling of the entire media bottle. Aliquoting the media for daily use is recommended.

    • Age of Media: Are you using freshly prepared or recently purchased media? The stability of folic acid in liquid media can decline over time, even under ideal storage conditions. Commercial preparations often have a shelf life of up to 18 months when stored at 2-8°C and protected from light.[5]

  • Assess Incubator Conditions:

    • Incubator Light: Does your incubator have an internal light that is frequently on? The cumulative exposure to light during incubation can contribute to folic acid degradation. Minimize the time the incubator door is open.

  • Consider Media Composition:

    • Riboflavin Content: Does your medium contain high concentrations of riboflavin? Riboflavin can accelerate the photodegradation of folic acid.[1][6] If your application allows, consider using a medium with a lower riboflavin concentration or ensure strict light protection.

    • Ascorbic Acid: The presence of ascorbic acid can have a dual role, either protecting against or accelerating folic acid degradation depending on the presence of light.[1]

  • Quantitative Analysis (Optional but Recommended):

    • If the problem persists, consider quantifying the folic acid concentration in your media at the beginning and end of a typical culture period. A significant drop would confirm degradation as the root cause. Refer to the "Experimental Protocols" section for a suitable HPLC method.

Issue 2: Inconsistent Experimental Results Between Batches

Question: I am observing significant variability in my experimental results (e.g., drug efficacy, metabolic assays) between different batches of experiments run at different times. Could folic acid stability be a contributing factor?

Answer: Absolutely. Inconsistent folic acid concentration can lead to variability in cell metabolism and response to treatments, resulting in poor experimental reproducibility.

Troubleshooting Steps:

  • Standardize Media Preparation and Storage:

    • Stock Solutions: If you prepare your own media or supplement with a folic acid stock solution, ensure the stock is prepared and stored correctly. Folic acid is poorly soluble in water at neutral pH.[2][4] A common method is to dissolve it in a dilute NaOH solution to create a concentrated stock, which is then filter-sterilized and stored in light-protected aliquots at -20°C.[5][7] However, be mindful that freeze-thaw cycles may cause precipitation.[5]

    • Lot-to-Lot Consistency: Are you using the same lot of powdered or liquid media for all experiments within a set? If not, there could be variations in the initial folic acid concentration.

  • Implement a "First-In, First-Out" (FIFO) System for Media Usage:

    • Use older batches of media before newer ones to ensure that the media is used within its recommended shelf life.

  • Protect from Light During Experiments:

    • During media changes and cell culture manipulations, work under subdued light conditions to the extent possible.[8]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound to degrade in cell culture media?

A1: The primary factors are:

  • Light: Exposure to both UV and visible light is a major cause of degradation (photolysis).[1][3][4]

  • Temperature: Elevated temperatures accelerate degradation. While folic acid is relatively stable at lower temperatures, long-term storage at 37°C in an incubator will lead to gradual loss.[3][9][10]

  • pH: Folic acid is less stable in acidic conditions (below pH 6) and more stable in neutral to alkaline solutions.[1][9][11]

  • Oxygen: The presence of oxygen can contribute to oxidative degradation.[3]

  • Interactions with Other Media Components: Riboflavin (Vitamin B2) can act as a photosensitizer, accelerating the degradation of folic acid in the presence of light.[1][6] Thiamine degradation products and sometimes ascorbic acid can also negatively impact stability.[1]

Q2: How should I prepare and store a folic acid stock solution for supplementing my media?

A2: Due to its low solubility in water at neutral pH, it is recommended to:

  • Dissolve this compound powder in a small volume of 1 M NaOH to a concentration of about 50 mg/mL.[2][4][5][7]

  • Once dissolved, dilute it with cell culture grade water to your desired stock concentration.

  • Adjust the pH to a physiological range (7.2-7.4) if necessary, although the small volume added to the media usually does not significantly alter the final pH.

  • Sterilize the stock solution using a 0.22 µm filter.

  • Store the stock solution in small, single-use aliquots in amber or foil-wrapped tubes at -20°C to protect from light and minimize freeze-thaw cycles.[12]

Q3: What is the typical shelf life of folic acid in liquid cell culture media?

A3: Most commercially prepared liquid media containing folic acid have a recommended shelf life of 18 months when stored at 2-8°C and protected from light.[5] However, once the bottle is opened and used, the stability can be compromised. For opened media, it is best to use it within a month.

Q4: Can I autoclave my media after adding folic acid?

A4: No. Heating folic acid solutions, especially at non-neutral pH, will cause significant degradation.[2][4] Folic acid should be added to media after autoclaving and cooling, typically via sterile filtration.

Q5: Are there more stable alternatives to folic acid for cell culture?

A5: While folic acid is the most common form used, folinic acid (5-formyltetrahydrofolate) is sometimes used as it is a more reduced and biologically active form. However, fully oxidized folic acid is generally considered the most stable form for storage in media.[1] For specific applications requiring enhanced stability, chemically modified forms have been explored, but these are not standard components of commercially available media.[1]

Data Presentation

Table 1: Factors Influencing this compound Stability in Aqueous Solutions

ParameterConditionEffect on StabilityReference(s)
Light UV or Visible Light ExposureSignificant degradation[1][3][4][11]
Dark StorageIncreased stability[1][2][4]
Temperature Refrigerated (2-8°C)Generally stable for months[5]
Room Temperature (25°C)Gradual degradation[5]
Incubator (37°C)Accelerated degradation over days/weeks[1]
High Temperatures (>70°C)Rapid degradation[1][10]
pH Acidic (< 6.0)Less stable, precipitation may occur[1][9][11]
Neutral to Alkaline (7.0 - 10.0)More stable[9][11]
Other Components Riboflavin (in light)Accelerates degradation[1][6]
Ascorbic AcidCan accelerate or protect, depending on conditions[1]
Thiamine Degradation ProductsAccelerates degradation[1]
NicotinamideCan enhance long-term stability[1]

Table 2: Photodegradation Rate of Folic Acid at Different pH Values

pHRate Constant (k) min⁻¹
2.55.04 x 10⁻³
10.00.1550 x 10⁻³
Data from a study on photodegradation by ultraviolet radiation in aqueous solution.[11]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of Folic Acid in Cell Culture Media

This protocol provides a general framework for determining the concentration of folic acid in cell culture media samples. It is based on common reversed-phase HPLC methods.

Objective: To quantify the concentration of folic acid in fresh and used cell culture media to assess its stability under specific experimental conditions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound standard

  • Cell culture media samples (fresh and used)

  • Mobile phase components (e.g., 0.1% trifluoroacetic acid in water, acetonitrile)[13]

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Preparation of Standard Solutions: a. Prepare a 1 mg/mL stock solution of folic acid in 0.1 M NaOH. b. Perform serial dilutions of the stock solution in the mobile phase to create a series of standards with known concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Preparation: a. Collect cell culture media samples at specified time points (e.g., day 0, day 3, day 7). b. Centrifuge the samples at 10,000 x g for 10 minutes to remove cells and debris. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. Column: C18 reversed-phase column. b. Mobile Phase: A common mobile phase is a gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be 80:20 (A:B).[13] c. Flow Rate: 1.0 - 1.5 mL/min.[13] d. Detection Wavelength: 280 nm or 290 nm.[13] e. Injection Volume: 20 µL. f. Run the standard solutions first to generate a calibration curve (peak area vs. concentration). g. Run the prepared media samples.

  • Data Analysis: a. Identify the folic acid peak in the chromatograms based on the retention time of the standard. b. Quantify the peak area for each sample. c. Use the calibration curve to determine the concentration of folic acid in each sample. d. Compare the concentrations at different time points to calculate the percentage of degradation.

Mandatory Visualizations

Folic_Acid_Degradation_Pathway cluster_conditions Degradation Conditions FA This compound invis1 FA->invis1 PABA_Glu p-Aminobenzoyl-L-glutamic acid Pterin6CHO 6-Formylpterin Pterin6COOH Pterin-6-carboxylic acid Pterin6CHO->Pterin6COOH Oxidation invis1->PABA_Glu Cleavage invis1->Pterin6CHO Cleavage Light Light (UV/Visible) Heat Heat Oxygen Oxygen Experimental_Workflow start Start: Prepare Media with Folic Acid t0 Time Point 0: Collect initial media sample start->t0 incubate Incubate media under experimental conditions (e.g., 37°C, 5% CO2, +/- light) t0->incubate tx Time Point X: Collect subsequent media samples incubate->tx prepare Prepare Samples: Centrifuge and filter tx->prepare hplc HPLC Analysis: Quantify folic acid concentration prepare->hplc analyze Data Analysis: Calculate degradation rate hplc->analyze end End: Determine Stability Profile analyze->end Troubleshooting_Tree start Problem: Inconsistent cell growth or experimental results q1 Is media protected from light during storage and use? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is fresh media being used? (<1 month old, within expiry) a1_yes->q2 sol1 Solution: Store media in the dark. Use amber bottles or wrap in foil. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Does media contain high levels of riboflavin? a2_yes->q3 sol2 Solution: Use fresh batches of media. Implement FIFO for media stock. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Solution: Ensure strict light protection. Consider alternative media if possible. a3_yes->sol3 end Consider other experimental variables or quantify folic acid concentration. a3_no->end

References

Identifying and characterizing folic acid dihydrate degradation products.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with folic acid dihydrate. Here you will find information to help identify and characterize its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound is susceptible to degradation under various conditions, leading to the formation of several key impurities. The most commonly reported degradation products are:

  • Pterine-6-carboxylic acid (PCA) and p-aminobenzoyl-L-glutamic acid (PABGA) : These are the primary photoproducts formed under aerobic conditions when aqueous solutions of folic acid are exposed to UV radiation.[1][2] The degradation involves the cleavage of the C9-N10 bond.[3][4]

  • 6-Formylpterin (Fop) and 6-Carboxypterin (Cap) : These are additional impurities that can result from the photo-oxidation of folic acid.[5]

  • Pteroic acid and p-Aminobenzoic acid (PABA) : These compounds are products of the hydrolytic degradation of folic acid.[3][6][7]

  • Other Impurities : The European Pharmacopoeia lists several other potential impurities (designated as Impurities A-H).[5] A novel impurity, 4-((2-amino-7-methyl-4-oxo-1,4-dihydropteridin-6-yl)amino)benzoic acid, has also been identified in commercial folic acid products.[5]

Q2: What environmental factors accelerate the degradation of this compound?

A2: The stability of this compound is significantly influenced by several environmental factors:

  • Light: Exposure to ultraviolet (UV) radiation is a major cause of degradation, leading to photolysis.[1][2][4][8][9]

  • pH: Folic acid is most stable in a pH range of 5 to 12 in aqueous solutions. The degradation rate increases significantly at a pH below 5.[2][8][10][11]

  • Temperature: Elevated temperatures can lead to thermal degradation.[8][10][12] However, one study showed that folic acid in a parenteral nutrition solution was stable for 48 hours regardless of temperature.[13]

  • Oxygen and Oxidizing Agents: The presence of oxygen is a factor in photodegradation.[1][8] Forced degradation studies often use oxidizing agents like hydrogen peroxide to simulate oxidative stress.[14]

  • Electron Beam Irradiation: This is another factor that can cause degradation.[4][8]

Q3: What analytical methods are recommended for identifying and quantifying folic acid degradation products?

A3: Several analytical techniques are commonly employed for the separation, identification, and quantification of folic acid and its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is the most widely used method due to its ability to separate complex mixtures.[1][5][15] Stability-indicating HPLC methods have been developed to resolve folic acid from its impurities and degradation products.[15]

  • Thin-Layer Chromatography (TLC): TLC is another chromatographic technique used for the identification of photoproducts.[1]

  • UV-Vis Spectrophotometry: This method can be used to quantify folic acid and monitor its degradation, with a selective absorption wavelength of 285 nm in the presence of its degradation products.[1][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is used for the determination of folate and its metabolites, including degradation products like 4-alpha-hydroxy-5-methyltetrahydrofolate.[16]

Troubleshooting Guides

Problem: Unexpected peaks are observed in my HPLC chromatogram when analyzing a folic acid sample.

Possible Cause Troubleshooting Steps
Sample Degradation Folic acid may have degraded due to exposure to light, improper pH, or high temperature.
1. Review Sample Handling: Ensure the sample was protected from light during preparation and storage.[8][9]
2. Check pH of Solution: Verify that the pH of the sample and mobile phase are within the stable range for folic acid (pH 5-12).[11]
3. Control Temperature: Avoid exposing the sample to high temperatures.[12]
4. Perform Forced Degradation: To confirm if the unexpected peaks are degradation products, subject a reference standard of folic acid to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) and compare the resulting chromatograms with your sample.[14]
Contamination The sample, solvent, or HPLC system may be contaminated.
1. Analyze a Blank: Run a blank injection (mobile phase only) to check for system contamination.
2. Use Fresh Solvents: Prepare fresh mobile phase and sample diluent using high-purity solvents.
3. Clean the HPLC System: If contamination is suspected, flush the system with an appropriate cleaning solution.

Problem: The concentration of folic acid in my formulation is decreasing over time during stability studies.

Possible Cause Troubleshooting Steps
Inadequate Formulation The formulation may not be optimized to protect folic acid from degradation.
1. Adjust pH: Ensure the pH of the formulation is in the optimal range for folic acid stability (pH 5-12).[11]
2. Add Antioxidants: Consider the addition of antioxidants to protect against oxidative degradation.
3. Use Light-Protective Packaging: Store the formulation in amber or opaque containers to prevent photodegradation.[8]
Inappropriate Storage Conditions The storage conditions may be too harsh.
1. Review Storage Temperature: Store the formulation at the recommended temperature. While some studies show stability at room temperature, refrigeration is often preferred.[11]
2. Control Humidity: Protect the formulation from high humidity.

Quantitative Data Summary

Table 1: Summary of Folic Acid Degradation Rates under Different Conditions

Condition Matrix Degradation Rate Reference
Long-term storage at -25°CHuman Serum5-methyltetrahydrofolate (5mTHF) decreased by 3.2% per year.[16]
Folate measured as pABG declined at 0.98% per year.[16]
Photodegradation (UV)Aqueous SolutionRate varies from 0.1550 x 10⁻³ min⁻¹ (pH 10.0) to 5.04 x 10⁻³ min⁻¹ (pH 2.5).[2]
Thermal Treatment (>65°C)Phosphate Buffer (pH 7)Activation energy (Ea) for thermal degradation was 51.66 kJ mol⁻¹.[12][17]
Long-term Storage (1 year)Vitamin Juices46% decrease in concentration.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of Folic Acid

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on general ICH guidelines.[14]

  • Acid Hydrolysis:

    • Treat the folic acid sample with 0.1 M to 1 M hydrochloric acid or sulfuric acid.

    • Incubate at room temperature or elevate the temperature if no degradation is observed.

    • Neutralize the sample before analysis.

  • Base Hydrolysis:

    • Treat the folic acid sample with 0.1 M to 1 M sodium hydroxide or potassium hydroxide.

    • Incubate at room temperature or elevate the temperature if necessary.

    • Neutralize the sample before analysis.

  • Oxidative Degradation:

    • Treat the folic acid sample with a solution of hydrogen peroxide (e.g., 3-30%).

    • Store at room temperature and analyze at appropriate time points.

  • Thermal Degradation:

    • Expose the solid folic acid sample to dry heat (e.g., 60°C).

    • Analyze at various time points to determine the extent of degradation.

  • Photodegradation:

    • Expose the folic acid sample (solid or in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

    • Use a control sample stored in the dark.

Protocol 2: HPLC Method for the Determination of Folic Acid and its Photodegradation Products

This method is adapted from a published procedure for the analysis of folic acid and its photodegradation products.[6]

  • Chromatographic System:

    • Column: µ-BondaPak C18

    • Detector: UV at 254 nm

    • Mobile Phase: Isocratic mixture of 0.017 M monobasic potassium phosphate, 20% aqueous tetrabutyl ammonium hydroxide solution, and methanol (870:15:250, v/v).

    • Flow Rate: As appropriate for the column dimensions.

    • Temperature: Ambient.

  • Sample Preparation:

    • Dissolve the folic acid sample in the mobile phase or a suitable solvent to achieve a concentration within the quantitation range.

  • Analysis:

    • Inject the sample into the HPLC system.

    • Identify and quantify the peaks based on the retention times and response factors of reference standards for folic acid, p-aminobenzoic acid, pterine-6-carboxylic acid, p-aminobenzoyl-L-glutamic acid, and pteroic acid.

Visualizations

Folic_Acid_Degradation_Pathway cluster_photodegradation Photodegradation (UV Light, O2) cluster_hydrolysis Hydrolysis (Acid/Base) Folic_Acid This compound PCA Pterine-6-carboxylic acid (PCA) Folic_Acid->PCA Cleavage at C9-N10 PABGA p-Aminobenzoyl-L-glutamic acid (PABGA) Folic_Acid->PABGA Cleavage at C9-N10 Fop 6-Formylpterin (Fop) Folic_Acid->Fop Photo-oxidation Pteroic_Acid Pteroic Acid Folic_Acid->Pteroic_Acid Hydrolysis Cap 6-Carboxypterin (Cap) Fop->Cap Oxidation PABA p-Aminobenzoic acid (PABA) Pteroic_Acid->PABA

Caption: Primary degradation pathways of folic acid.

Experimental_Workflow start Folic Acid Sample stress Forced Degradation (Light, Heat, pH, Oxidant) start->stress analysis Analytical Method (e.g., HPLC, LC-MS/MS) stress->analysis identification Identify Degradation Products (Compare to Standards) analysis->identification quantification Quantify Degradation Products & Folic Acid Assay identification->quantification stability Assess Stability Profile quantification->stability

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Folic Acid Dihydrate Interference with In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of folic acid dihydrate in various in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical properties of this compound that can cause interference in in-vitro assays?

A1: this compound possesses several properties that may interfere with in-vitro assays. Firstly, it has a distinct absorbance spectrum in the UV range, which can lead to artificially high readings in spectrophotometric assays.[1][2][3] Secondly, folic acid is fluorescent, and its fluorescence can be enhanced upon oxidation, potentially interfering with fluorescence-based assays.[4][5][6] Lastly, as a biologically active molecule, it can influence cellular processes such as proliferation and oxidative stress, which can indirectly affect the outcome of cell-based assays.[7][8][9]

Q2: Can this compound directly interact with assay reagents?

A2: While direct chemical interaction with all assay reagents is not extensively documented, folic acid's potential to act as a reducing agent suggests it could interfere with assays that rely on redox reactions, such as the MTT assay.[10] However, much of its "interference" in cell-based assays stems from its biological activity.

Q3: How does the pH of the assay buffer affect potential interference from this compound?

A3: The UV-Vis absorption spectrum of folic acid is highly dependent on pH.[11] Changes in pH can cause shifts in the absorbance maxima, which could either introduce or mitigate interference in spectrophotometric assays. It is crucial to maintain a consistent and appropriate pH throughout your experiments.

Troubleshooting Guides

Spectrophotometry-Based Assays (e.g., ELISA, protein quantification)

Q: My absorbance readings are unexpectedly high in the presence of this compound. What could be the cause and how can I fix it?

A: Cause: Folic acid has significant absorbance in the UV range, with pH-dependent maxima.[1][11] This intrinsic absorbance can artificially inflate your results. Degradation products of folic acid may also absorb light in a similar range.[1]

Solution:

  • Run a vehicle control: Always include a control group with this compound in the assay buffer without the analyte of interest to measure its background absorbance.

  • Wavelength selection: If possible, choose a wavelength for your measurement where folic acid has minimal absorbance.[1]

  • Standard curve: Ensure your standard curve is prepared in the same buffer, containing the same concentration of this compound as your samples.

Property Value Reference
Absorbance Maxima (pH dependent)~256 nm, ~283 nm, ~366 nm[1]
Selective Absorbance Wavelength285 nm[1]
Fluorescence-Based Assays

Q: I am observing higher than expected fluorescence in my assay when this compound is present. Why is this happening and what can I do?

A: Cause: Folic acid is intrinsically fluorescent.[5][6] Furthermore, its oxidation can lead to the formation of a strongly fluorescent pteridine compound, which can significantly increase the fluorescence signal.[4]

Solution:

  • Blank measurements: Subtract the fluorescence of a blank sample containing this compound in the assay buffer.

  • Use of appropriate filters: Ensure your excitation and emission filters are specific for your fluorescent probe and minimize the detection of folic acid's fluorescence.

  • Alternative probes: If interference persists, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with those of folic acid.

Experimental Protocol: Determining Folic Acid's Intrinsic Fluorescence

  • Prepare a solution of this compound in your assay buffer at the same concentration used in your experiment.

  • Using a fluorometer, measure the fluorescence intensity across a range of excitation and emission wavelengths to determine its spectral properties.

  • Compare this spectrum with that of your fluorescent probe to identify any overlap.

Cell Viability Assays (e.g., MTT, XTT)

Q: My MTT assay results show a change in cell viability in the presence of this compound. Is this a real effect or an artifact?

A: Cause: Folic acid can have a biological effect on cell proliferation and metabolism, which can influence the reduction of MTT to formazan.[7][9] It is also a reducing agent and could potentially reduce the MTT reagent directly, although this is less commonly reported than its biological effects.[10]

Solution:

  • Orthogonal Assays: Use a secondary, non-enzymatic viability assay that relies on a different principle, such as measuring ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain), to confirm your results.[12]

  • Cell-free control: To test for direct chemical interference, incubate this compound with the MTT reagent in cell-free media. A color change would indicate direct reduction.[10]

  • Microscopy: Visually inspect the cells to correlate the assay results with cell morphology and number.

Logical Relationship for Troubleshooting Cell Viability Assays

Caption: Troubleshooting workflow for MTT assay interference.

Reactive Oxygen Species (ROS) Assays

Q: My ROS levels are lower than expected when this compound is present. Is this accurate?

A: Cause: Folic acid has been shown to have antioxidant properties and can scavenge ROS.[13] Therefore, a decrease in ROS levels is likely a true biological effect rather than an assay artifact. However, in some specific contexts, oxidized folic acid can become fluorescent, which could potentially interfere with fluorescent ROS probes.[4]

Solution:

  • Acknowledge the biological effect: Recognize that folic acid may be modulating the oxidative state of your cells.

  • Control experiments: Include positive and negative controls for ROS generation to ensure your assay is working correctly in the presence of folic acid.

  • Alternative ROS probes: If fluorescence interference is suspected, use a probe with a different fluorescent spectrum.

Signaling Pathway: Folic Acid in ROS Detection

Folic Acid Folic Acid Oxidation Oxidation Folic Acid->Oxidation H2O2 Hydrogen Peroxide (ROS) H2O2->Oxidation Cu(II) Copper (II) Cu(II)->Oxidation Pterine-6-carboxylic acid Fluorescent Product Oxidation->Pterine-6-carboxylic acid Fluorescence Signal Fluorescence Signal Pterine-6-carboxylic acid->Fluorescence Signal

Caption: Folic acid oxidation for ROS detection.

Luciferase Reporter Assays

Q: Could this compound interfere with my luciferase assay, leading to false positive or negative results?

A: Cause: While direct interference of folic acid with luciferase has not been widely reported, general mechanisms of luciferase assay interference include inhibition or stabilization of the luciferase enzyme.[14][15][16][17] Compounds can compete with the substrate (luciferin) or ATP, or act through other mechanisms.[17] Paradoxically, some inhibitors can stabilize the luciferase enzyme, leading to its accumulation and a stronger signal, which can be misinterpreted as gene activation.[16][18]

Solution:

  • Cell-free luciferase assay: Test for direct inhibition by adding this compound to a reaction with purified luciferase enzyme and its substrates. A decrease in luminescence would indicate inhibition.

  • Promoter context control: Use a control vector with luciferase expression driven by a constitutive promoter that is not expected to be affected by your experimental conditions. Changes in luminescence in this control would suggest off-target effects.

  • Orthogonal reporter: Confirm your findings using a different reporter system, such as β-galactosidase or fluorescent proteins.

Mitochondrial Toxicity Assays

Q: I am seeing changes in mitochondrial function in the presence of this compound. Is this a direct toxic effect?

A: Cause: Folic acid metabolism is connected to mitochondrial function.[19] It can modulate mitochondrial biogenesis and protect against oxidative stress-induced mitochondrial damage.[20][21] Therefore, observed changes are likely due to the biological role of folic acid rather than a direct toxic effect or assay interference.

Solution:

  • Multiple endpoints: Assess several parameters of mitochondrial health, such as membrane potential, oxygen consumption, and ATP production, to get a comprehensive picture of the effects of folic acid.

  • Dose-response: Perform a dose-response study to understand the concentration at which folic acid affects mitochondrial function.

  • Review literature: Consult existing research on the effects of folic acid on mitochondrial biology to help interpret your results.

hERG Channel Assays

Q: Could this compound interfere with my hERG channel assay?

A: Cause: There is no direct evidence to suggest that folic acid interferes with hERG channel assays. However, potential for interference exists in certain assay formats. In fluorescence-based assays using voltage-sensitive dyes, compounds that are themselves fluorescent could interfere.[22][23][24] In patch-clamp assays, issues such as fragile membranes or current rundown can be sources of error, although these are not specific to folic acid.[25]

Solution:

  • Fluorescence control: In fluorescence-based hERG assays, measure the fluorescence of this compound alone to assess its potential contribution to the signal.

  • Assay validation: Ensure your hERG assay is properly validated with known inhibitors and non-inhibitors to establish its reliability.

  • Consult assay-specific troubleshooting guides: Follow the troubleshooting recommendations provided by the manufacturer of your specific hERG assay platform.

Experimental Workflow: Assessing Potential Assay Interference

start Hypothesize Interference by Folic Acid step1 Step 1: Characterize Folic Acid Properties (Absorbance, Fluorescence) start->step1 step2 Step 2: Perform Cell-Free Assay Control step1->step2 step3 Step 3: Run Vehicle and Blank Controls step2->step3 step4 Step 4: Use an Orthogonal Assay step3->step4 end Confirm or Refute Interference step4->end

Caption: General workflow to test for assay interference.

References

Technical Support Center: Prevention of Fodegredation of Folic Acid Dihydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photodegradation of folic acid dihydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of folic acid photodegradation in an aqueous solution?

A1: The photodegradation of folic acid in aqueous solutions, particularly under aerobic conditions, is initiated by exposure to ultraviolet (UV) radiation.[1][2] The process primarily involves the cleavage of the C9-N10 bond in the folic acid molecule.[3][4] This cleavage results in the formation of p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1][2] The 6-formylpterin can further degrade to pterin-6-carboxylic acid upon continued exposure to UV radiation.[1][2]

Q2: What are the main factors that influence the rate of folic acid photodegradation?

A2: Several factors can influence the rate of folic acid photodegradation in solution:

  • pH: The stability of folic acid is significantly pH-dependent. It is generally more stable in neutral to alkaline conditions (pH 7-10) and more susceptible to degradation in acidic environments.[5][6]

  • Light Wavelength and Intensity: Both UVA and UVB radiation can degrade folic acid.[7] The rate of degradation is dependent on the wavelength and intensity of the light source.[3][7]

  • Presence of Other Vitamins: Riboflavin (Vitamin B2) can accelerate the photodegradation of folic acid, particularly in the presence of light.[8]

  • Oxygen: The presence of oxygen can contribute to the photo-oxidative degradation of folic acid.[2]

Q3: What are the primary degradation products of folic acid, and are they harmful?

A3: The main photodegradation products of folic acid are p-aminobenzoyl-L-glutamic acid and 6-formylpterin.[1][2] With continued light exposure, 6-formylpterin can be further oxidized to pterin-6-carboxylic acid.[1][2][5] These degradation products are inactive forms of folate and their formation leads to a loss of the vitamin's biological activity. While not considered highly toxic, their presence indicates a loss of product potency.

Q4: How can I prevent or minimize the photodegradation of folic acid in my solutions?

A4: Several strategies can be employed to prevent or minimize photodegradation:

  • Light Protection: Storing folic acid solutions in amber or opaque containers is the most straightforward method to prevent light exposure.

  • pH Adjustment: Maintaining the pH of the solution in the neutral to alkaline range (pH 7-10) can significantly improve stability.[5][6]

  • Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and reactive oxygen species generated during photo-exposure, thereby protecting folic acid.[9] Effective antioxidants include caffeic acid, butylated hydroxyanisole (BHA), and ascorbic acid (Vitamin C).[8]

  • Chelating Agents: While less common, chelating agents may help by sequestering metal ions that can catalyze degradation reactions.

  • Working under Subdued Light: When handling folic acid solutions, working under yellow or red light can minimize exposure to UV radiation.[10]

Troubleshooting Guides

Problem: Rapid loss of folic acid concentration in my standard solutions.

Possible Cause Troubleshooting Step
Exposure to ambient light Prepare and store solutions in amber volumetric flasks or bottles. Wrap clear containers in aluminum foil.
Inappropriate pH of the solvent Measure the pH of your solution. Adjust to a neutral or slightly alkaline pH (7-9) using appropriate buffers if your experimental conditions allow.
Contamination with photosensitizers (e.g., riboflavin) If working with multivitamin solutions, be aware of the potential for riboflavin to accelerate degradation. If possible, prepare separate standards.
Use of clear glass or plastic containers for storage Transfer solutions to amber glass containers for long-term storage.

Problem: Inconsistent results in photostability studies.

Possible Cause Troubleshooting Step
Variable light source intensity or distance Ensure a consistent distance between the light source and the samples for all experiments. Use a calibrated radiometer/lux meter to monitor light intensity.
Temperature fluctuations during the experiment Conduct photostability studies in a temperature-controlled environment. Use a dark control sample stored at the same temperature to differentiate between photodegradation and thermal degradation.
Inconsistent sample preparation Follow a standardized protocol for preparing all samples, including the concentration of folic acid and any added stabilizers.
Oxygen levels in the solution For highly sensitive experiments, consider de-gassing the solvent or purging the solution with an inert gas like nitrogen or argon before and during the experiment.

Problem: Antioxidant is not effectively protecting the folic acid solution.

Possible Cause Troubleshooting Step
Inadequate concentration of the antioxidant The concentration of the antioxidant is crucial. Refer to literature for effective concentration ranges. You may need to optimize the antioxidant concentration for your specific formulation.
Incompatibility of the antioxidant with the formulation Ensure the chosen antioxidant is soluble and stable in your solvent system and does not interact with other components of the formulation.
Degradation of the antioxidant itself Some antioxidants are also light-sensitive. Prepare fresh antioxidant stock solutions and store them appropriately.

Data Presentation

Table 1: Effect of pH on the Photodegradation Rate of Folic Acid in Aqueous Solution

pHDegradation Rate Constant (k) min⁻¹Reference
2.55.04 x 10⁻³[5]
10.00.1550 x 10⁻³[5]

Table 2: Efficacy of Various Antioxidants in Preventing Folic Acid Photodegradation

AntioxidantConcentrationFolic Acid Retention (%) after 120 min UV IrradiationReference
None-Not Detected
Tannic Acid0.025:1 (molar ratio to Folic Acid)99%
Ascorbic AcidHigher concentrations needed for similar protection as Tannic Acid-
Butylated Hydroxyanisole (BHA)0.02% - 0.05%Substantially improved stability[8]
Nordihydroguaiaretic Acid0.02% - 0.05%Substantially improved stability[8]
Ethyl Hydrocaffeate0.02% - 0.05%Substantially improved stability[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for Stability Studies

  • Materials: this compound, 0.1 M Sodium Hydroxide (NaOH), Deionized water, Amber volumetric flasks.

  • Procedure:

    • Accurately weigh the required amount of this compound.

    • Dissolve the folic acid in a small amount of 0.1 M NaOH solution in a beaker. Folic acid has low solubility in neutral water but dissolves in dilute alkaline solutions.

    • Once dissolved, quantitatively transfer the solution to an amber volumetric flask.

    • Make up to the final volume with deionized water.

    • Store the stock solution protected from light at 2-8°C. Prepare fresh solutions as needed for experiments.

Protocol 2: General Photostability Testing of Folic Acid Solution

  • Materials: Folic acid solution (prepared as in Protocol 1), Transparent and amber vials, Photostability chamber with a calibrated light source (e.g., UVA and/or cool white fluorescent lamps as per ICH Q1B guidelines[11]), HPLC system.

  • Procedure:

    • Aliquot the folic acid solution into both transparent and amber (dark control) vials.

    • Place the vials in the photostability chamber at a controlled temperature.

    • Expose the samples to a defined light intensity for a specified duration. The ICH guideline Q1B suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11]

    • At predetermined time points, withdraw samples from both the exposed and dark control vials.

    • Analyze the samples immediately using a validated stability-indicating HPLC method (see Protocol 3) to determine the concentration of folic acid and its degradation products.

    • Calculate the percentage of folic acid remaining and the formation of degradation products over time.

Protocol 3: Stability-Indicating HPLC Method for Folic Acid and Its Degradation Products

This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A common mobile phase consists of a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile. For example, a mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v) can be used.[12]

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min[12]

    • Injection Volume: 5 µL[12]

    • Column Temperature: 30°C[12]

    • Detection Wavelength: 280 nm[12]

  • Procedure:

    • Prepare standard solutions of folic acid and its known degradation products (p-aminobenzoic acid, pterin-6-carboxylic acid, etc.) of known concentrations.

    • Inject the standards to determine their retention times and to generate a calibration curve.

    • Inject the samples from the photostability study.

    • Identify and quantify folic acid and its degradation products in the samples by comparing their retention times and peak areas to the standards.

Mandatory Visualizations

FolicAcid_Photodegradation_Pathway FolicAcid This compound Cleavage C9-N10 Bond Cleavage FolicAcid->Cleavage UV_Light UV Light (UVA/UVB) UV_Light->Cleavage PABA_Glu p-Aminobenzoyl-L-glutamic Acid Cleavage->PABA_Glu Formylpterin 6-Formylpterin Cleavage->Formylpterin Carboxypterin Pterin-6-carboxylic Acid Formylpterin->Carboxypterin Further UV Exposure

Caption: Photodegradation pathway of folic acid.

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep_FA Prepare Folic Acid Solution Add_Stabilizer Add Stabilizer (e.g., Antioxidant) Prep_FA->Add_Stabilizer Prep_Samples Aliquot into Transparent & Amber Vials Add_Stabilizer->Prep_Samples Expose Expose to Calibrated Light Source (ICH Q1B) Prep_Samples->Expose Dark_Control Store Dark Control at Same Temperature Prep_Samples->Dark_Control Sampling Sample at Time Points Expose->Sampling Dark_Control->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Folic Acid & Degradation Products HPLC->Data

Caption: Experimental workflow for assessing photostability.

References

Strategies to improve folic acid dihydrate solubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of folic acid dihydrate.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
This compound powder is not dissolving in water. Folic acid has very low intrinsic solubility in neutral water (approx. 1.6 mg/L at 25°C).[1][2][3]Folic acid's solubility is highly pH-dependent. Adjusting the pH of the solution is the most effective primary strategy. See the pH Adjustment protocol below.
Precipitation occurs when a folic acid stock solution (in organic solvent) is diluted into an aqueous buffer. The final concentration of folic acid exceeds its solubility limit in the aqueous buffer. The organic solvent concentration may be too low to maintain solubility.Decrease the final concentration of the folic acid solution. Increase the proportion of the organic co-solvent if the experimental design allows. Ensure the pH of the final aqueous solution is in the optimal range for folic acid solubility (pH > 6).[4]
The solution becomes cloudy over time, even after initial dissolution. The pH of the solution may have shifted, or the solution is supersaturated and slowly precipitating. Folic acid solutions at pH 6 can become cloudy after a few days.[5]Re-verify and adjust the pH of the solution. Prepare fresh solutions daily, especially for critical applications. Folic acid solutions are more stable at pH ≥ 9.[5]
Inconsistent solubility results between experiments. Variations in temperature, pH, or purity of the this compound or solvents. Incomplete equilibration time during solubility determination.Standardize all experimental conditions, including temperature and pH. Use high-purity water and reagents. Ensure adequate shaking and equilibration time (e.g., 24-48 hours) for thermodynamic solubility measurements.[6]
Degradation of folic acid is suspected. Folic acid is sensitive to light and heat, especially in acidic or strongly alkaline solutions.[7][8] UV light can cause photodegradation.[7]Protect folic acid solutions from light by using amber vials or covering containers with aluminum foil. Avoid excessive heating. Prepare solutions fresh and store at recommended conditions (e.g., 2-8°C for short-term storage).[7]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the aqueous solubility of this compound?

A1: The pH of the aqueous solution is the most critical factor. Folic acid is an acidic molecule with very low solubility in acidic to neutral conditions (pH < 6). Its solubility significantly increases in alkaline conditions (pH > 7) due to the deprotonation of its carboxylic acid groups, forming the more soluble folate salt.[1][4][9][10]

Q2: How can I prepare a concentrated aqueous stock solution of folic acid?

A2: To prepare a concentrated aqueous stock solution, you should utilize pH adjustment. Dissolving folic acid in a dilute alkaline solution, such as 0.1 M sodium hydroxide or a sodium bicarbonate solution, is a common and effective method.[7][8][11][12] For example, solubility in 1 M NaOH can reach up to 50 mg/mL.[12][13]

Q3: Are there alternatives to pH adjustment for improving solubility?

A3: Yes, several other strategies can be employed:

  • Co-solvents: For some applications, dissolving folic acid in a water-miscible organic solvent like DMSO first and then diluting it into your aqueous buffer can be effective.[14]

  • Salt Formation with Amino Acids: Forming salts with basic amino acids like arginine or lysine can dramatically increase solubility by thousands of fold.[1][3]

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier like Gelucire 50/13 can enhance the dissolution rate and apparent solubility.[15][16]

Q4: At what pH is folic acid most and least soluble?

A4: Folic acid exhibits its lowest solubility in the pH range of 2 to 5.[17] Its solubility starts to increase significantly above pH 6 and is considerably higher in alkaline solutions (pH 7 and above).[4][10][18]

Q5: How should I prepare folic acid solutions for cell culture?

A5: For cell culture media, it is common to prepare a concentrated stock solution by dissolving folic acid in a small amount of 0.1 M NaOH or a sodium bicarbonate solution to deprotonate it into the soluble folate form. This stock solution can then be sterile-filtered and diluted into the culture medium to the desired final concentration. It is crucial to ensure the final pH of the medium remains within the physiological range suitable for the cells.[12][13]

Data Presentation

Table 1: Solubility of Folic Acid at Different pH Values

pHTemperature (°C)Solubility (mg/L)Reference
1.23737.0[19]
3.0301-2[18]
4.03010[18]
4.537Low Solubility[9]
5.03080[18]
5.8Not Specified89.4[19]
6.0302,000[18]
6.8372,472[19]
7.03014,000[18]
7.2374,524[19]

Table 2: Enhancement of Folic Acid Solubility with Different Strategies

StrategyDetailsSolubility EnhancementReference
Salt Formation 1:2.5 molar ratio with Arginine~6000-fold increase[1]
Salt Formation 1:2.5 molar ratio with Lysine~5500-fold increase[1]
Solid Dispersion 1:4 ratio with Gelucire 50/138.5-fold increase[15][16]
Co-solvent System 1:1 DMSO:PBS (pH 7.2)Approx. 500 mg/L[14]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment
  • Preparation of Alkaline Solution: Prepare a 0.1 M sodium hydroxide (NaOH) or a 1% (w/v) sodium bicarbonate (NaHCO₃) solution in deionized water.

  • Dissolution: Weigh the desired amount of this compound powder and add it to a suitable volume of the alkaline solution.

  • Mixing: Stir the solution at room temperature until the folic acid is completely dissolved. Gentle warming or sonication can be used to expedite dissolution but be mindful of potential degradation.

  • pH Adjustment: If necessary, adjust the pH of the final solution to the desired value for your experiment using dilute HCl or NaOH. Be aware that lowering the pH significantly may cause precipitation.

  • Final Volume: Add deionized water to reach the final desired volume and concentration.

Protocol 2: Shake-Flask Method for Determining Thermodynamic Solubility
  • Preparation: Add an excess amount of this compound powder to several vials containing the aqueous solution of interest (e.g., buffers at different pH values).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solids settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a 0.22 µm syringe filter.

  • Quantification: Analyze the concentration of folic acid in the filtered supernatant using a validated analytical method, such as HPLC-UV.[20][21][22]

Protocol 3: Preparation of Folic Acid Solid Dispersion (Kneading Method)
  • Mixing: Weigh this compound and the hydrophilic carrier (e.g., Gelucire 50/13) in the desired ratio (e.g., 1:4).[15][16]

  • Kneading: Place the physical mixture in a mortar and knead it vigorously for approximately 20 minutes with a small amount of a water:methanol (1:1) mixture to form a paste-like consistency.[15]

  • Drying: Dry the resulting mass in an oven at a controlled temperature until a constant weight is achieved.

  • Milling and Sieving: Crush the dried solid dispersion into a powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.[15]

  • Storage: Store the prepared solid dispersion in a desiccator until further use.

Visualizations

experimental_workflow_ph_adjustment start Start: this compound Powder alkaline_solution Prepare 0.1M NaOH or 1% NaHCO3 Solution dissolve Add Powder to Alkaline Solution and Mix start->dissolve alkaline_solution->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution check_dissolution->dissolve No adjust_ph Adjust to Final pH with HCl/NaOH check_dissolution->adjust_ph Yes final_volume Add Water to Final Volume adjust_ph->final_volume end End: Solubilized Folic Acid Solution final_volume->end

Caption: Workflow for solubilizing folic acid via pH adjustment.

logical_relationship_solubility_strategy start Need to Dissolve this compound is_ph_sensitive Is the final application pH sensitive? start->is_ph_sensitive can_use_organic Can organic co-solvents (e.g., DMSO) be used? is_ph_sensitive->can_use_organic Yes ph_adjustment Use pH Adjustment (Alkaline Solution) is_ph_sensitive->ph_adjustment No need_high_conc Is a very high concentration required? can_use_organic->need_high_conc No cosolvent Use Co-solvent Method (e.g., DMSO stock) can_use_organic->cosolvent Yes amino_acid Use Salt Formation with Basic Amino Acids need_high_conc->amino_acid Yes solid_dispersion Consider Solid Dispersion Technique need_high_conc->solid_dispersion No

Caption: Decision tree for selecting a folic acid solubilization strategy.

References

Folic Acid Dihydrate Impurity Profiling and Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the impurity profiling and analysis of folic acid dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Common impurities in this compound can be categorized into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These are often structural analogues of folic acid. Key examples include p-aminobenzoic acid and N-4-aminobenzoyl-L-glutamic acid, which can also be products of hydrolysis.[1][2] Other reported impurities include those designated as Impurity A, D, G, and H.[1] A novel impurity, designated "impurity K," has also been identified and characterized in several commercial folic acid products.[1]

  • Degradation Products: Folic acid is susceptible to degradation, particularly when exposed to light and in aqueous solutions.[3][4] Common degradation products include 6-formylpterin (FPT), pterin-6-carboxylic acid (PCA), and p-aminobenzoyl-L-glutamic acid (PGA).[3][4]

Q2: Which analytical techniques are most suitable for folic acid impurity profiling?

A2: The most widely used and robust technique for folic acid impurity profiling is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][5] For higher sensitivity and selectivity, especially for identifying unknown impurities or analyzing complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[6][7][8][9] Spectrophotometric methods can also be employed for quantification, particularly to circumvent issues like salt precipitation in HPLC columns.[10]

Q3: What are the typical storage and handling conditions for this compound to prevent degradation?

A3: Folic acid is sensitive to light and heat.[3] It is also unstable in aqueous solutions.[11] Therefore, it is crucial to store this compound in well-closed, light-resistant containers in a cool, dry place. Solutions of folic acid should be freshly prepared and protected from light. For long-term storage of solutions, refrigeration or freezing is recommended.[11]

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape or resolution.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: The pH of the mobile phase is critical for achieving good separation of folic acid and its impurities. A phosphate buffer with a pH around 6.4 has been shown to be effective.[5] Adjust the pH of your buffer to optimize the ionization state of the analytes and improve peak shape.

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: The ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous buffer affects retention times and resolution. An isocratic elution with a mobile phase of methanol and phosphate buffer (e.g., 12:88, v/v) has been successfully used.[5] If co-elution is an issue, consider a gradient elution program.[12]

  • Possible Cause: Column degradation.

    • Solution: Ensure the use of a high-quality column, such as an Inertsil C8 or an octadecylsilane (C18) column.[5][12] If peak shape deteriorates over time, flush the column with a strong solvent or replace it.

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant temperature, for example, at 30°C.[5] This will ensure reproducible retention times.

  • Possible Cause: Mobile phase not properly degassed.

    • Solution: Degas the mobile phase before use to prevent the formation of air bubbles in the pump and column, which can cause pressure fluctuations and shift retention times.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is well-mixed and prepared fresh daily. If using a gradient, ensure the pump is functioning correctly.

LC-MS/MS Analysis

Issue 3: Low signal intensity or poor sensitivity.

  • Possible Cause: Ion suppression from the sample matrix or mobile phase.

    • Solution: Use a sample preparation technique like Solid-Phase Extraction (SPE) to clean up the sample and remove interfering substances.[8] When preparing samples, dissolving them in the aqueous component of the mobile phase (e.g., water with 10 mM ammonium acetate) can sometimes yield a better signal than a mixture of aqueous and organic solvents.[7]

  • Possible Cause: Suboptimal ionization source parameters.

    • Solution: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the signal for folic acid and its impurities. Folic acid can be ionized in both positive ([M+H]+) and negative ([M-H]-) modes.[6][7]

Issue 4: Inaccurate quantification.

  • Possible Cause: Matrix effects.

    • Solution: Employ the use of a stable isotope-labeled internal standard, such as ¹³C-labeled folic acid, to compensate for matrix effects and variations in instrument response.[9]

  • Possible Cause: Degradation of analyte in the autosampler.

    • Solution: Keep the autosampler temperature low (e.g., 4°C) to minimize the degradation of folic acid and its impurities in prepared samples waiting for injection.[8]

Data Presentation

Table 1: HPLC Method Parameters for Folic Acid Impurity Analysis

ParameterCondition 1Condition 2
Column Inertsil C8, 250 x 4.6 mm, 5 µm[5]Octadecylsilane bonded silica, 250mm x 4.6mm, 5 µm[12]
Mobile Phase Isocratic: Methanol and phosphate buffer (pH 6.4) (12:88, v/v)[5]Gradient: Mobile Phase A (phosphate buffer-methanol) and Mobile Phase B (methanol)[12]
Flow Rate 0.7 mL/min[5]0.8-1.2 mL/min[12]
Column Temperature 30°C[5]25-40°C[12]
Detection Wavelength 280 nm[5]280-300 nm[12]
Injection Volume 5 µL[5]20 µL[12]

Table 2: Linearity Ranges for Folic Acid and Selected Impurities by HPLC

CompoundLinearity Range (µg/mL)
Folic Acid 0.01 - 5.91[5]
Impurity A 0.01 - 6.48[5]
Impurity D 0.01 - 1.20[5]
p-Aminobenzoic Acid (PABA) 0.05 - 1.50[5]

Experimental Protocols

Protocol 1: HPLC Method for the Determination of Folic Acid and Related Substances

This protocol is based on a stability-indicating HPLC method.[5]

  • Preparation of Mobile Phase:

    • Prepare a phosphate buffer and adjust the pH to 6.4.

    • Mix methanol and the phosphate buffer in a ratio of 12:88 (v/v).

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve folic acid and impurity reference standards in a suitable solvent to prepare stock solutions.

    • Perform serial dilutions to prepare working standard solutions at various concentration levels.

  • Preparation of Sample Solution:

    • Weigh and finely powder a representative sample of the this compound product.

    • Accurately weigh a portion of the powder equivalent to a target concentration of folic acid and transfer it to a volumetric flask.

    • Add a suitable dissolution solvent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 1, Condition 1.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peaks of folic acid and its impurities based on their retention times compared to the standards.

    • Quantify the impurities using a calibration curve generated from the standard solutions.

Protocol 2: LC-MS/MS Method for the Quantification of Folates in Serum

This protocol provides a general workflow for sensitive folate analysis.[8][9]

  • Sample Preparation (Solid-Phase Extraction):

    • To 200 µL of serum, add 20 µL of an internal standard mixture (containing stable isotope-labeled folates).[8]

    • Add 400 µL of SPE sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water at pH 3.2).[8]

    • Condition an SPE plate with acetonitrile, followed by methanol, and then the SPE sample buffer.[8]

    • Load the sample onto the SPE plate.

    • Wash the plate with SPE wash buffer (e.g., 0.5 g/L ammonium formate and 0.05 g/L ascorbic acid at pH 3.4).[8]

    • Elute the folates with a solution such as 400 mL/L acetonitrile:100 mL/L methanol:10 mL/L acetic acid:1 g/L ascorbic acid.[8]

    • Dry the eluate under nitrogen and reconstitute in a suitable solvent (e.g., 9:1 water and methanol).[8]

  • LC-MS/MS Conditions:

    • LC System: Use a C18 column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[8]

    • Mobile Phase: A gradient of water and methanol/acetonitrile containing an additive like ammonium acetate or formic acid is typically used.

    • MS/MS System: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Use electrospray ionization (ESI) in positive or negative mode.

  • Data Analysis:

    • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect identify Peak Identification detect->identify quantify Quantification identify->quantify

Caption: HPLC analysis workflow for folic acid impurity profiling.

logical_relationships cluster_impurities Folic Acid Impurities cluster_synthesis cluster_degradation synthesis Synthesis-Related paba p-Aminobenzoic Acid synthesis->paba n4abga N-4-Aminobenzoyl- L-glutamic Acid synthesis->n4abga other_syn Other Structural Analogues (A, D, G, H, K) synthesis->other_syn degradation Degradation Products fpt 6-Formylpterin (FPT) degradation->fpt pca Pterin-6-carboxylic Acid (PCA) degradation->pca pga p-Aminobenzoyl- L-glutamic Acid (PGA) degradation->pga

Caption: Classification of common folic acid impurities.

References

Technical Support Center: Folic Acid Dihydrate Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the impact of pH on the stability and activity of folic acid dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of folic acid in aqueous solutions?

A1: Folic acid demonstrates its highest stability in neutral to alkaline conditions, specifically within a pH range of 5.0 to 12.0.[1] Its stability significantly decreases in acidic conditions, particularly at a pH below 4.0.[1] For instance, at 100°C, folic acid is stable for up to 10 hours between pH 5.0 and 12.0.[1]

Q2: How does pH affect the chemical structure and degradation of folic acid?

A2: The pH of the solution influences the ionic species of the folic acid molecule, which has pKa values of 2.3 and 8.3.[2] In acidic solutions (pH < 4), folic acid is susceptible to hydrolytic cleavage of the C9-N10 bond. This degradation primarily yields pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.[2] The rate of this degradation is directly proportional to the hydrogen ion concentration in acidic environments.[1]

Q3: What are the primary degradation products of folic acid?

A3: The main degradation products resulting from the cleavage of the folic acid molecule are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid (pABGA).[2] Under certain conditions, such as radiolysis, other products like xanthopterin and 6-(hydroxymethyl)pterin can also be formed.[3]

Q4: How does pH influence the solubility of folic acid?

A4: Folic acid is a water-soluble vitamin, but its solubility is highly dependent on pH.[4] It is only slightly soluble in water and is practically insoluble in aqueous solutions with a pH below 5.[4][5] Its solubility increases significantly in dilute alkaline solutions, such as sodium bicarbonate or sodium hydroxide solutions, and in dilute acids.[4][5]

Q5: Does pH affect the biological activity or binding affinity of folic acid?

A5: Yes, pH can significantly impact the biological activity and binding characteristics of folic acid and its derivatives. For example, the radical-scavenging (antioxidant) activity of folic acid is stronger at acidic and basic pH compared to neutral pH.[6] Furthermore, the binding affinity of folates to proteins, such as milk binder proteins used in radioassays, is pH-dependent. The relative affinities of folic acid and its metabolite, N-5-methyltetrahydrofolic acid, to milk binder are nearly identical at pH 9.3 but differ significantly at pH 7.4 and 10.1.[7] Cellular transport mechanisms for folates also exhibit optimal function at specific pH ranges.[8]

Q6: How do light and temperature interact with pH to affect stability?

A6: Both light and heat accelerate the degradation of folic acid, and the rate of this degradation is influenced by pH.

  • Photodegradation: Folic acid is sensitive to UV light.[4] The rate of photodegradation follows first-order kinetics and is fastest in acidic conditions (e.g., pH 2.5) and gradually decreases as the pH becomes more alkaline (pH 10.0).[2]

  • Thermal Degradation: The thermal degradation of folic acid also follows first-order kinetics.[1][9] While stable for extended periods at 100°C in the pH 5-12 range, degradation is rapid in highly acidic solutions (pH < 4).[1]

Troubleshooting Guide

Problem / Observation Probable Cause Recommended Solution & Action Steps
Rapid loss of folic acid concentration in an acidic formulation (pH < 4). Acid-catalyzed hydrolysis is breaking the C9-N10 bond of the folic acid molecule.[1]1. Adjust pH: If the formulation allows, buffer the solution to a pH between 6.0 and 8.0 for optimal stability. 2. Temperature Control: Store the solution at refrigerated temperatures (2-8°C) to significantly slow the degradation rate.[5] 3. Protect from Light: Store solutions in amber or opaque containers to prevent photodegradation, which is accelerated at low pH.[2][4]
Precipitate forms in my aqueous folic acid solution. Folic acid has very low solubility in neutral to slightly acidic water (pH < 5).[4][5] The precipitate is likely undissolved folic acid.1. Increase pH: To dissolve folic acid, add a small amount of dilute alkaline solution (e.g., 0.1 M NaOH or sodium bicarbonate) to raise the pH above 7.[4] 2. Use a suitable solvent: For stock solutions, dissolve folic acid in a small volume of 1 M NaOH before diluting with your aqueous buffer.[4]
Inconsistent results in bioassays or binding studies. The binding affinity and transport of folates are pH-dependent.[7][8] Small shifts in buffer pH between experiments can lead to variability. The activity of enzymes used in assays can also be pH-sensitive.1. Strict pH Control: Ensure that all buffers are accurately prepared and that the final pH of the assay medium is consistent across all experiments. 2. Optimize Assay pH: Verify the optimal pH for your specific assay (e.g., cell-based uptake, enzyme activity, or protein binding). For some binding assays, a pH of 9.3 may provide more consistent results for different folate forms.[7]
Unexpected degradation products are observed in HPLC analysis. Photodegradation or oxidative degradation may be occurring in addition to hydrolysis. The degradation products of photolysis and radiolysis can act as photosensitizers, accelerating further decomposition.[3]1. Protect from Light: Always handle folic acid solutions under subdued light and store them in light-protected containers.[2] 2. Use Antioxidants: Consider adding an antioxidant, such as ascorbic acid, to the formulation to protect against oxidative degradation, especially for reduced folates.[10] 3. Degas Solvents: Use de-gassed solvents to minimize dissolved oxygen.

Quantitative Data Summary

Table 1: Effect of pH on the Rate Constant (k) of Folic Acid Degradation

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Reference
2.5Ambient (UV)5.04 x 10⁻³[2]
3.01004.00 x 10⁻⁵[11]
5.0100Stable (negligible degradation over 10 hrs)[1]
7.0100Stable (negligible degradation over 10 hrs)[1]
10.0Ambient (UV)0.155 x 10⁻³[2]
12.0100Stable (negligible degradation over 10 hrs)[1]

Note: The degradation of folic acid follows first-order kinetics.[1][9]

Experimental Protocols

Protocol: pH-Dependent Stability Study of Folic Acid via HPLC

This protocol outlines a typical experiment to determine the stability of folic acid at different pH values.

1. Materials and Reagents:

  • This compound (USP grade)

  • Sodium Phosphate (monobasic and dibasic)

  • Citric Acid

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified Water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Preparation of Buffer Solutions (e.g., pH 3, 5, 7, 9):

  • pH 3.0 (Citrate Buffer): Prepare a 0.1 M solution of citric acid. Adjust the pH to 3.0 using 1 M NaOH.

  • pH 5.0, 7.0 (Phosphate Buffer): Prepare 0.1 M solutions of monobasic and dibasic sodium phosphate. Mix them in appropriate ratios to achieve the target pH values of 5.0 and 7.0. Verify with a calibrated pH meter.

  • pH 9.0 (Borate Buffer): Prepare a 0.05 M solution of sodium borate. Adjust pH to 9.0 using 1 M HCl or 1 M NaOH as needed.

3. Preparation of Folic Acid Stock Solution:

  • Accurately weigh 10 mg of this compound.

  • Transfer to a 100 mL amber volumetric flask.

  • Add approximately 5 mL of 0.1 M NaOH to dissolve the folic acid completely.

  • Once dissolved, dilute to the mark with purified water to obtain a concentration of 100 µg/mL. This stock solution should be prepared fresh.

4. Sample Preparation and Incubation:

  • For each pH condition, pipette 1 mL of the folic acid stock solution into a 10 mL amber volumetric flask.

  • Dilute to the mark with the respective buffer (pH 3, 5, 7, or 9) to obtain a final concentration of 10 µg/mL.

  • Prepare triplicate samples for each pH and time point.

  • Incubate the flasks in a temperature-controlled water bath at a selected temperature (e.g., 60°C).

  • Protect all samples from light throughout the experiment.

5. Sampling and Analysis:

  • Withdraw aliquots (e.g., 1 mL) from each flask at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Immediately cool the samples in an ice bath to stop further degradation.

  • Filter the samples through a 0.45 µm syringe filter into HPLC vials.

  • Analyze the samples immediately using a validated stability-indicating HPLC method.

6. HPLC Method Example:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (e.g., pH 6.4) in a ratio of 12:88 (v/v).[12]

  • Flow Rate: 0.7 mL/min.[12]

  • Detection Wavelength: 280 nm.[12][13]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[12]

7. Data Analysis:

  • Quantify the peak area of the folic acid peak at each time point.

  • Plot the natural logarithm of the folic acid concentration versus time for each pH.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (-k).

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Buffer Solutions (pH 3, 5, 7, 9) C Dilute Stock in Buffers to 10 µg/mL A->C B Prepare Folic Acid Stock Solution (100 µg/mL) B->C D Incubate Samples (e.g., 60°C, Protected from Light) C->D E Withdraw Aliquots at Time Points (0, 2, 4, 8h...) D->E F Filter Samples (0.45 µm) E->F G Analyze via HPLC-UV F->G H Quantify Peak Area G->H I Calculate Degradation Rate (k) H->I

Caption: Workflow for pH-Dependent Folic Acid Stability Study.

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral/Alkaline Conditions (pH 5-12) FA Folic Acid AC Accelerated Hydrolysis of C9-N10 Bond FA->AC H⁺, Heat, UV Light NC High Stability FA->NC Optimal Range P1 p-Aminobenzoyl- glutamic acid (pABGA) AC->P1 P2 Pterine-6-carboxylic acid AC->P2

Caption: Folic Acid Degradation Pathways as a Function of pH.

References

Technical Support Center: Minimizing Folic Acid Dihydrate Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of folic acid dihydrate during storage. The information is presented in a question-and-answer format to directly address common issues and queries.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound is a relatively unstable water-soluble vitamin. Its degradation is primarily influenced by five key factors: light, temperature, pH, oxygen, and humidity.[1][2][3][4] Exposure to UV and visible light, elevated temperatures, acidic or alkaline conditions, the presence of oxygen, and high moisture levels can all accelerate its degradation.[1][2][4]

Q2: What are the main degradation pathways of this compound?

A2: The most common degradation pathway for folic acid involves the cleavage of the C9-N10 bond.[5][6][7][8] This cleavage results in the formation of two primary degradation products: p-aminobenzoyl-L-glutamic acid (PABGA) and a pteridine derivative.[5][6][9] Under aerobic conditions and exposure to UV radiation, the pteridine portion is often converted to pterine-6-carboxylic acid (PCA) and 6-formylpterin (FPT).[5][6]

Q3: How does light exposure affect the stability of this compound?

A3: Folic acid is highly sensitive to light, particularly UV radiation.[9][10][11][12] Photodegradation is a significant cause of folic acid loss and follows apparent first-order kinetics.[9] The rate of photodegradation is dependent on the pH of the solution and the wavelength of the light.[9][10] Both UVB and UVA radiation have been shown to degrade folic acid.[10] To mitigate this, this compound should always be stored in light-resistant containers.[13]

Q4: What is the impact of temperature on the stability of this compound?

A4: Elevated temperatures accelerate the degradation of this compound.[2][14] The degradation process generally follows first-order kinetics, with the rate constant increasing with temperature.[15] For long-term storage, it is recommended to keep this compound at controlled room temperature (15°C to 30°C) or as specified by the manufacturer.[13] In some contexts, refrigeration may be beneficial, but freezing serum samples containing folate has been shown to lead to substantial degradation over long periods.[16]

Q5: How does pH influence the degradation of this compound?

A5: The stability of folic acid is highly pH-dependent. It is most stable in neutral or slightly alkaline solutions (pH 7-9).[17] In acidic or strongly alkaline environments, the rate of degradation increases.[1] The rate of photodegradation, for instance, is significantly higher at a pH of 2.5 compared to a pH of 10.0.[9]

Q6: What role does oxygen play in the degradation of this compound?

A6: Oxygen is a critical factor in the degradation of folic acid.[1][18][19] Oxidative degradation is a primary mechanism of folate loss, especially during thermal processing.[18][19] Storing folic acid in an oxygen-deprived environment, such as under nitrogen, can significantly improve its stability.[1] Packaging that minimizes oxygen exposure is crucial for preserving its integrity.[20]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Unexpectedly low assay values for this compound powder. 1. Light Exposure: The container may not be adequately protecting the compound from light. 2. Improper Storage Temperature: The storage temperature may be too high. 3. Moisture Absorption: The container may not be airtight, leading to hydration changes. 4. Oxidation: Exposure to atmospheric oxygen.1. Store the powder in an amber or opaque, well-sealed container.[13] 2. Ensure the storage temperature is maintained within the recommended range (typically 15-30°C).[13] 3. Store in a desiccator or a low-humidity environment. 4. Consider purging the container with an inert gas like nitrogen before sealing.
Rapid degradation of folic acid in an aqueous solution. 1. pH of the Solution: The pH may be outside the optimal stability range (pH 7-9).[17] 2. Exposure to Light: The solution may be exposed to ambient or UV light.[9] 3. Presence of Dissolved Oxygen: Oxygen in the solvent can accelerate degradation. 4. Elevated Temperature: The solution may be stored at too high a temperature.1. Adjust the pH of the solution to the neutral or slightly alkaline range. 2. Prepare and store the solution in amber glassware or protect it from light by wrapping the container in foil.[13] 3. Use deoxygenated solvents for preparation and consider bubbling nitrogen through the solution. 4. Store the solution at a cool, controlled temperature.
Inconsistent results in stability studies. 1. Variable Storage Conditions: Fluctuations in temperature, humidity, or light exposure. 2. Incompatible Excipients: Interactions between folic acid and other components in a formulation.[21][22] 3. Analytical Method Variability: Inconsistent sample preparation or analysis.1. Use a calibrated and monitored stability chamber for storage. 2. Conduct excipient compatibility studies. Some sugars and cellulose derivatives can impact stability and release.[21][22][23] 3. Follow a validated, standardized analytical protocol for all samples.
Discoloration of this compound powder (yellow to yellowish-orange). 1. Degradation: The color change can be an indicator of chemical degradation.1. Discontinue use of the discolored powder. 2. Re-evaluate storage conditions and handling procedures to prevent future degradation. 3. If possible, analyze the powder to identify degradation products.

Quantitative Data on Folic Acid Degradation

Table 1: Influence of Storage Packaging on Folic Acid Stability in Fortified Maize Meal (after 3 months)

Packaging MaterialFolic Acid Loss (%)
Sealed Metal Containers50%
Khaki Bag70%
Plastic Bag70.5%
Sack77.7%
Data sourced from a study on fortified maize meal.[20]

Table 2: Effect of Environmental Conditions on Folic Acid Stability in Fortified Maize Meal

ConditionDurationFolic Acid Loss (%)
Exposure to Atmospheric Oxygen3 months80%
Exposure to Sunlight12 hours43.1%
Data sourced from a study on fortified maize meal.[20]

Table 3: Rate of Photodegradation of Folic Acid in Aqueous Solution at Different pH

pHRate Constant (k) x 10⁻³ min⁻¹
2.55.04
10.00.1550
Data represents apparent first-order kinetics.[9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Folic Acid Quantification

This protocol is a general guideline for the quantitative analysis of folic acid and its degradation products. Method optimization and validation are crucial for specific applications.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphate buffer (e.g., pH 6.4).

    • Folic acid reference standard.

    • Degradation product standards (e.g., PABGA, PCA), if available.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a mixture of phosphate buffer and an organic modifier like methanol or acetonitrile (e.g., 88:12 v/v buffer:methanol).[24]

    • Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the folic acid reference standard in a suitable solvent (e.g., 0.1 M NaOH) to prepare a stock solution.

    • Perform serial dilutions with the mobile phase to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh the sample containing folic acid.

    • Dissolve and extract the folic acid using a suitable solvent, potentially with the aid of sonication.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at the maximum absorbance wavelength of folic acid, typically around 283 nm or 365 nm.[25] A DAD can be used to scan a range of wavelengths.

    • Column Temperature: Maintain at a constant temperature, e.g., 25°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify and quantify the folic acid peak based on its retention time and the calibration curve. Degradation products can be identified by comparing their retention times with those of standards or by using a mass spectrometer detector.

Protocol 2: UV-Vis Spectrophotometry for Folic Acid Quantification

This is a simpler, more rapid method suitable for quantifying pure folic acid in the absence of interfering substances.

  • Instrumentation:

    • UV-Vis Spectrophotometer.

  • Reagents:

    • 0.1 M Sodium Hydroxide (NaOH) solution.

  • Standard Solution Preparation:

    • Prepare a stock solution of folic acid by dissolving a known amount in 0.1 M NaOH.

    • Create a series of calibration standards by diluting the stock solution with 0.1 M NaOH.

  • Sample Preparation:

    • Dissolve the sample containing folic acid in 0.1 M NaOH.

    • Ensure the final concentration is within the linear range of the calibration curve.

  • Measurement:

    • Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax). In 0.1 M NaOH, folic acid has three absorbance maxima at approximately 256 nm, 283 nm, and 365 nm.[25] The peak at 285 nm has been shown to be selective in the presence of some degradation products.[26]

    • Use 0.1 M NaOH as the blank.

  • Quantification:

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of folic acid in the sample by interpolating its absorbance on the calibration curve.

Visualizations

Folic_Acid_Degradation_Pathway Folic_Acid This compound Cleavage Cleavage at C9-N10 Bond Folic_Acid->Cleavage UV Light, O₂, Heat, pH PABGA p-Aminobenzoyl-L-glutamic Acid (PABGA) Cleavage->PABGA Pteridine Pteridine Moiety Cleavage->Pteridine FPT 6-Formylpterin (FPT) Pteridine->FPT Oxidation PCA Pterine-6-carboxylic Acid (PCA) FPT->PCA Further Oxidation

Caption: Primary degradation pathway of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation (Buffer + Organic Solvent) Injection Inject Samples & Standards into HPLC System Mobile_Phase->Injection Standard_Prep Standard Solution Preparation (Serial Dilutions) Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV-Vis / DAD Detection (e.g., 283 nm) Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Folic Acid in Samples Detection->Quantification Calibration->Quantification

Caption: General experimental workflow for HPLC analysis of folic acid.

Troubleshooting_Logic Start Low Folic Acid Assay Result Check_Storage Review Storage Conditions Start->Check_Storage Check_Solution Review Solution Preparation Start->Check_Solution Check_Method Review Analytical Method Start->Check_Method Light Light Protected? Check_Storage->Light Solid Temp Correct Temperature? Check_Storage->Temp Solid Humidity Low Humidity? Check_Storage->Humidity Solid pH Optimal pH (7-9)? Check_Solution->pH Liquid Oxygen Deoxygenated? Check_Solution->Oxygen Liquid Validation Validated Method? Check_Method->Validation Action_Light Use Amber/Opaque Container Light->Action_Light No Action_Temp Calibrate/Monitor Storage Unit Temp->Action_Temp No Action_Humidity Use Desiccator Humidity->Action_Humidity No Action_pH Adjust pH pH->Action_pH No Action_Oxygen Use Deoxygenated Solvents Oxygen->Action_Oxygen No Action_Validation Validate/Re-validate Method Validation->Action_Validation No

Caption: Logical troubleshooting flow for low folic acid assay results.

References

Validation & Comparative

A Comparative Guide to Anhydrous vs. Dihydrate Forms of Folic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state chemistry of an active pharmaceutical ingredient (API) is critical for ensuring product quality, stability, and efficacy. Folic acid (Vitamin B9), an essential nutrient, can exist in different solid forms, including an anhydrous and a dihydrate crystal form. The presence or absence of water molecules within the crystal lattice fundamentally alters the physicochemical properties of the substance, impacting its handling, formulation, and ultimately, its therapeutic performance. This guide provides an objective comparison of anhydrous and dihydrate folic acid, supported by established analytical methodologies.

Fundamental Structural and Chemical Differences

The primary distinction between the two forms lies in the incorporation of water molecules into the crystal structure.

  • Anhydrous Folic Acid: This form consists solely of folic acid molecules (C₁₉H₁₉N₇O₆) arranged in a crystal lattice without any associated water molecules. Its molecular weight is 441.40 g/mol .[1][2] Anhydrous forms can be susceptible to hygroscopicity, potentially absorbing atmospheric moisture and converting to a hydrated state.

  • Folic Acid Dihydrate: This form has two water molecules integrated for every one molecule of folic acid, with a chemical formula of C₁₉H₁₉N₇O₆·2H₂O. These water molecules are not superficial but are an integral part of the crystal structure, held in place by hydrogen bonds.[3] The crystal structure of the dihydrate form is stabilized by a three-dimensional network of hydrogen bonds involving these water molecules.[3]

The presence of water of hydration increases the molecular weight of the dihydrate form to approximately 477.44 g/mol .

Comparative Physicochemical Properties

The difference in crystal structure directly influences key physicochemical properties relevant to pharmaceutical development. While direct, side-by-side experimental studies comparing the two forms are not extensively published, the principles of solid-state chemistry allow for a clear comparison.

PropertyAnhydrous Folic AcidThis compoundSignificance in Drug Development
Chemical Formula C₁₉H₁₉N₇O₆C₁₉H₁₉N₇O₆·2H₂OImpacts potency calculations and formulation weight.
Molecular Weight 441.40 g/mol [1][2]~477.44 g/mol Essential for accurate dosing and stoichiometric calculations.
Solubility Very slightly soluble in water (1.6 mg/L at 25 °C).[4][5] Soluble in dilute acids and alkaline solutions.[6][7]Solubility can be influenced by the energy required to break the crystal lattice. The hydrate may exhibit different solubility profiles compared to the anhydrous form.Solubility directly affects dissolution rate and bioavailability. Folic acid's pH-dependent solubility is a key formulation challenge.[8][9]
Stability Generally stable but may be hygroscopic, leading to conversion to the hydrated form. Sensitive to light, heat, and alkaline/acidic conditions.[4][10][11]The hydrogen-bonded network may confer greater thermodynamic stability under specific temperature and humidity conditions. However, it can be susceptible to dehydration upon heating.The choice of form impacts storage conditions, shelf-life, and compatibility with excipients.
Appearance Yellow to yellowish-orange crystalline powder.[6][7]Yellowish or orange crystalline powder.[12]Physical appearance is a key parameter for quality control.

Bioavailability and Therapeutic Implications

Different solid-state forms of an API can lead to variations in bioavailability. This is primarily because solubility and dissolution rate are often the rate-limiting steps for the absorption of poorly soluble drugs like folic acid (BCS Class IV)[5][9].

While studies directly comparing the bioavailability of anhydrous versus dihydrate folic acid are scarce, a systematic review of various oral folate forms noted that different derivatives can have different absorption profiles.[13][14] For instance, reduced folate forms like 5-methyltetrahydrofolate (5-MTHF) have been shown to be more bioavailable than synthetic folic acid in some studies.[13][14][15]

The critical principle for formulators is that the form with the higher aqueous solubility and faster dissolution rate will generally exhibit improved absorption. Therefore, rigorous testing of the selected form in the final dosage is essential.

Experimental Protocols for Characterization

Distinguishing between the anhydrous and dihydrate forms requires specific analytical techniques. Below are methodologies for key experiments.

Protocol 1: Water Content Determination by Karl Fischer Titration

  • Objective: To quantify the water content and differentiate the dihydrate (~7.5% w/w water) from the anhydrous form (<1% w/w water).

  • Methodology:

    • Instrument: Volumetric or coulometric Karl Fischer titrator.

    • Reagent: Karl Fischer reagent (e.g., hydranal-composite).

    • Sample Preparation: Accurately weigh a suitable amount of the folic acid sample (e.g., 50-100 mg) and introduce it into the titration vessel containing a solvent (e.g., methanol).

    • Titration: Titrate the sample with the Karl Fischer reagent. The endpoint is detected potentiometrically.

    • Calculation: The instrument software calculates the percentage of water in the sample based on the titrant consumed.

Protocol 2: Identification by UV-Vis Spectrophotometry

  • Objective: To confirm the identity of the folic acid molecule. This method does not distinguish between hydrate forms but confirms the API itself.

  • Methodology:

    • Instrument: UV-Vis Spectrophotometer.

    • Solvent: 0.1 M Sodium Hydroxide (NaOH) solution.[16]

    • Standard Preparation: Prepare a standard solution of Folic Acid reference standard in 0.1 M NaOH to a known concentration (e.g., 10 µg/mL).

    • Sample Preparation: Prepare a sample solution of the test article in 0.1 M NaOH to the same concentration.

    • Analysis: Scan the solutions from 230 nm to 380 nm. Folic acid exhibits three characteristic absorption maxima at approximately 256 nm, 283 nm, and 365 nm.[6][17] The spectra of the sample and standard should be concordant.

Protocol 3: Assay and Related Substances by HPLC

  • Objective: To determine the purity and quantify the folic acid content on an anhydrous basis.

  • Methodology:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a PDA or UV detector.[18]

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.[18]

    • Mobile Phase: A mixture of methanol and an acetate buffer (pH 5.2) in a 50:50 v/v ratio.[18]

    • Flow Rate: 1.0 mL/min.[18]

    • Detection Wavelength: 284 nm or 240 nm.[18][19]

    • Procedure: Prepare standard and sample solutions in the mobile phase. Inject equal volumes into the chromatograph and record the peak areas.

    • Calculation: Calculate the amount of C₁₉H₁₉N₇O₆ by comparing the peak response of the sample to that of the standard, correcting for the water content determined by Karl Fischer titration.

Visualization of Comparative Analysis Workflow

The following diagram illustrates a typical workflow for the characterization and comparison of anhydrous and dihydrate folic acid.

G cluster_0 Phase 1: Material Sourcing & Initial ID cluster_1 Phase 2: Solid-State Characterization cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Data Analysis start Source Anhydrous and Dihydrate Samples uv_vis Identity Confirmation (UV-Vis Spectroscopy) start->uv_vis kf Water Content (Karl Fischer) uv_vis->kf xrd Crystal Form ID (XRPD) kf->xrd Confirms Hydrate State dsc_tga Thermal Behavior (DSC/TGA) xrd->dsc_tga Analyzes Transitions sol Solubility Studies dsc_tga->sol diss Dissolution Rate sol->diss Impacts stab Stability Testing (Temp/Humidity) diss->stab Correlates with compare Compare Physicochemical Properties & Performance stab->compare conclusion Select Optimal Form for Formulation compare->conclusion

Caption: Workflow for comparing anhydrous and dihydrate folic acid forms.

Conclusion and Implications for Drug Development

The choice between anhydrous and dihydrate folic acid is not trivial and carries significant implications for pharmaceutical development.

  • Anhydrous Form: May be preferred if higher initial solubility is observed or if the presence of water is detrimental to the stability of other components in the formulation. However, its potential hygroscopicity requires strict environmental control during manufacturing and storage to prevent unwanted conversion to a hydrated form.

  • Dihydrate Form: Often represents the most thermodynamically stable form under ambient conditions. This can translate to better long-term stability and less batch-to-batch variability, provided it does not dehydrate during processing (e.g., high-temperature drying).

Ultimately, the selection of the solid form must be based on comprehensive characterization data. Scientists and formulators must evaluate each form's solubility, stability, and processability to select the optimal candidate that ensures a safe, stable, and effective final drug product.

References

A Comparative Guide to the Validation of HPLC Methods for Folic Acid Dihydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of folic acid dihydrate is critical for quality control and stability testing. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative analysis of various validated HPLC methods, offering a side-by-side look at their performance characteristics, supported by experimental data from published studies.

Comparative Analysis of Validated HPLC Methods

The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as the sample matrix, the need for stability-indicating assays, and desired sensitivity. Below is a summary of different validated HPLC methods for the determination of folic acid.

Table 1: Comparison of Chromatographic Conditions for Folic Acid Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[1][2]C18 (150 x 4.6 mm, 3.5 µm)[3]Agilent 5 TC-C18 (250 x 4.6 mm, 5 µm)[4]Agilent XDB C18 (150 x 4.6 mm, 5µm)[5]
Mobile Phase Methanol:Phosphate Buffer (pH 6.4) (12:88, v/v)[1][2]Methanol:Acetate Buffer (pH 5.2) (50:50, v/v)[3]Phosphate Buffer (pH 4.0):Methanol (99:1, v/v)[4]Phosphate Buffer (pH 3.3):Acetonitrile (30:70, v/v)[5]
Flow Rate 0.7 mL/min[1][2]1.0 mL/min[3]1.2 mL/min[4]1.0 mL/min[5]
Detection (UV) 280 nm[1][2]240 nm[3]Not Specified280 nm[5]
Column Temp. 30 °C[1][2]25 °C[3]25 °C[4]Not Specified
Retention Time Not Specified~1.8 min[3]~13.8-14.2 min[4]2.507 min[5]

Table 2: Comparison of Validation Parameters for Folic Acid Analysis

ParameterMethod 1Method 2Method 3Method 4
Linearity Range 0.01 - 5.91 µg/mL[1]Not Specified (r² = 0.9999)[3]0.1188 - 0.2773 mg/mL[4]2.5 - 15 µg/mL[5]
Accuracy (% Recovery) 98.56 - 102.52%[1]99 - 101%[3]≥ 95%[4]100.26 - 100.69%[5]
Precision (% RSD) Not Specified< 2%[3]< 0.21%[4]Not Specified
LOD Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Specificity Stability-indicating[1][2]Specific[3]Specific[4]Stability-indicating[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are outlines of the experimental protocols for the compared HPLC methods.

Method 1: Stability-Indicating HPLC Method[1][2]
  • Chromatographic System: An HPLC system equipped with a UV detector.

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v).

  • Flow Rate: 0.7 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Standard Preparation: A stock solution of folic acid is prepared in the mobile phase and subsequently diluted to achieve concentrations within the linear range (0.01 - 5.91 µg/mL).

  • Sample Preparation: Tablet samples are accurately weighed, dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter before injection.

  • Validation: The method was validated according to ICH guidelines for selectivity, linearity, accuracy, precision, and robustness. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Method 2: Rapid RP-HPLC Method[3]
  • Chromatographic System: An HPLC system with a Photodiode Array (PDA) detector.

  • Column: C18 (150 x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and acetate buffer (pH 5.2).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Column Temperature: 25 °C.

  • Standard Preparation: A standard stock solution is prepared, and a series of dilutions are made to cover concentrations from 30% to 120% of the target concentration.

  • Sample Preparation: A mass of tablet powder corresponding to 5 mg of folic acid is dissolved in 30 mL of the mobile phase, sonicated for 15 minutes, and then diluted to 50 mL with the mobile phase.

  • Validation: The method was validated as per ICH guidelines for specificity, linearity, accuracy, and precision.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for folic acid analysis, from initial setup to final validation.

HPLC_Validation_Workflow start Method Development & Optimization prep Preparation of Standards & Samples start->prep system_suitability System Suitability Testing (SST) prep->system_suitability validation_params Validation Parameter Assessment system_suitability->validation_params If SST passes specificity Specificity/ Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy (% Recovery) validation_params->accuracy precision Precision (Repeatability & Intermediate) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness stability Solution Stability validation_params->stability documentation Final Method Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation stability->documentation end Validated Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Validation.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective spectroscopic comparison of folic acid dihydrate and its related folate forms, including sodium folate salts. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization and analysis of these essential compounds. The following sections present quantitative data from UV-Visible, Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for quantifying folates, leveraging the strong absorbance of their pterin and p-aminobenzoic acid moieties. The absorption profile of folic acid is highly dependent on pH, which influences the protonation state of the molecule.

Experimental Protocol: UV-Vis Spectroscopy

A typical experimental setup for the UV-Vis analysis of folates involves dissolving the sample in a suitable buffer solution to control the pH.[1] For instance, a standard stock solution of folic acid (e.g., 1000 mg/L) can be prepared by dissolving the compound in a small amount of 0.2 M NaOH and then diluting it with purified water.[2] Working standards are prepared by further dilution in a specific buffer, such as a phosphate buffer at pH 9.0 or a sodium carbonate solution.[1][3] Spectra are recorded using a double-beam spectrophotometer, with the corresponding buffer solution used as a blank for baseline correction.[2][3] Absorbance scans are typically performed over a wavelength range of 230-600 nm.[3]

Data Presentation: UV-Vis Absorption Maxima

The following table summarizes the characteristic absorption maxima (λmax) for folic acid and related folate vitamers.

CompoundSolvent/Buffer (pH)λmax 1 (nm)λmax 2 (nm)λmax 3 (nm)Molar Absorptivity (ε) at λmax 1 (L mol⁻¹ cm⁻¹)
Folic AcidPhosphate Buffer (~pH 6)256283366Not Specified
Folic AcidPhosphate Buffer (pH 7.2)282346-27,600[4]
Folic Acid0.1 M NaOH (Alkaline)256283365Not Specified
5-methyltetrahydrofolate (5mTHF)Phosphate Buffer (pH 7.2)290--31,700[4]
5-formyltetrahydrofolate (5fTHF)Phosphate Buffer (pH 7.2)285--Not Specified

Note: The absorption maxima for folic acid can vary slightly depending on the specific buffer and pH used.[3][5][6]

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy, including both FTIR and Raman techniques, provides detailed structural information by probing the characteristic vibrational modes of a molecule's functional groups. These methods are particularly useful for solid-state characterization and for identifying changes related to salt formation or hydration state.

Experimental Protocol: FTIR and Raman Spectroscopy

For FTIR analysis of solid samples, the KBr disc method is commonly employed.[7] A small amount of the sample (e.g., 0.7 mg) is intimately mixed with dry potassium bromide (e.g., 200 mg), and the mixture is pressed into a transparent pellet for analysis.[7] For Raman spectroscopy, a small amount of the solid sample is placed on a microscope slide and analyzed directly using a laser source, such as a Nd:YAG laser operating at 1064 nm.[8]

Data Presentation: Key Vibrational Peaks

The tables below summarize key vibrational frequencies for folic acid and its sodium folate salts, which represent deprotonated forms of the molecule.

Table 2.1: Selected FTIR Peaks (cm⁻¹)

AssignmentFolic AcidInterpretation
O-H Stretch~3450-3400 (broad)Adsorbed water and hydroxyl groups[9]
C-H Stretch (CH₂)2946, 2869Methylene groups in the glutamate moiety[9]
C=O Stretch (Pterin & Glutamic Acid)1712, 1688, 1662Carbonyl groups in the pteridine ring and carboxylic acid[10]
C=O Stretch~1694Carboxylic acid C=O group[9][11]
-CONH₂ Bending~1597Amide group vibration[11]
Asymmetric COO⁻ Stretch~1449Carboxylate group (deprotonated form)[9]
Symmetric COO⁻ Stretch~1352-1333Carboxylate group (deprotonated form)[9]

Table 2.2: Selected Raman Peaks (cm⁻¹)

AssignmentFolic AcidInterpretation
C=O Stretch (Pterin & Glutamic Acid)1718, 1705, 1688, 1662Carbonyl stretching vibrations[10]
Pterin Ring Vibrations1607, 1563, 1530Vibrational modes of the pteridine ring system[10]

Note: Spectroscopic data for folic acid and its sodium salts show distinct differences, particularly in the regions corresponding to the glutamic acid and pterin moieties, reflecting the influence of the protonation level.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides an atomic-level description of molecular structure and dynamics. Solid-state ¹³C NMR is effective for characterizing the crystalline and amorphous forms of folates, while ¹H NMR is used to analyze their structure in solution.

Experimental Protocol: NMR Spectroscopy

For solid-state ¹³C NMR, experiments such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid powders.[13][14] For solution-state ¹H NMR, samples are typically dissolved in a suitable deuterated solvent, often with a buffer to maintain a specific pH (e.g., 20 mM phosphate buffer, pH 7.3).[15] Standard ¹H NMR spectra are acquired, and 2D experiments like TOCSY and NOESY can be used for complete signal assignment.[15]

Data Presentation: NMR Chemical Shifts

The following tables present characteristic chemical shifts for folic acid.

Table 3.1: Selected ¹H NMR Chemical Shifts for Folic Acid in Solution

Proton AssignmentChemical Shift (ppm)Moiety
H7~8.68Pteridine Ring[16]
H12, H13~7.72p-Aminobenzoic Acid[16]
H15, H16~6.88p-Aminobenzoic Acid[16]
H19 (α-CH)Not SpecifiedGlutamic Acid
H20, H21 (β, γ-CH₂)Not SpecifiedGlutamic Acid

Note: The exact chemical shifts can be influenced by concentration and pH.[15]

Table 3.2: Selected Solid-State ¹³C NMR Peak Assignments for Folic Acid

Carbon AssignmentInterpretation
C2, C8aPeaks are often close and require advanced techniques for definitive assignment.[13]
C9, C19, C21, C22Exhibit comparatively low Chemical Shift Anisotropy (CSA) parameters.[13][14]
Heteroaromatic & Aromatic CarbonsGenerally show larger CSA parameters.[13][14]

Note: A full assignment of the ¹³C NMR spectrum of solid folic acid has been achieved with the support of DFT calculations.[12][13]

Visualized Workflows and Relationships

To clarify the processes and connections discussed, the following diagrams illustrate a general experimental workflow and the chemical relationships between different folate forms.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison A Folate Sample (e.g., this compound) B Dissolution in Buffer (for UV-Vis, Solution NMR) A->B C Preparation of KBr Pellet (for FTIR) A->C D Direct Solid Analysis (for Raman, Solid-State NMR) A->D UV UV-Vis Spectroscopy B->UV FTIR FTIR Spectroscopy C->FTIR Raman Raman Spectroscopy D->Raman NMR NMR Spectroscopy D->NMR E Acquire Spectra (λmax, Wavenumber, ppm) UV->E FTIR->E Raman->E NMR->E F Tabulate Quantitative Data E->F G Compare Spectra of Different Folates F->G

Caption: General workflow for spectroscopic analysis of folates.

G FA Folic Acid (Neutral Form) NaHFol Sodium Folate (Dianion, Na₂HFol) FA->NaHFol Deprotonation (e.g., +NaOH) THF Tetrahydrofolate (THF) (Reduced Form) FA->THF Reduction (Enzymatic) NaFol Sodium Folate (Trianion, Na₃Fol) NaHFol->NaFol Further Deprotonation mTHF 5-Methyl-THF THF->mTHF Metabolic Conversion

Caption: Chemical relationships between folic acid and related folates.

References

A Comparative Guide to Quantitative NMR and HPLC for Folic acid Dihydrate Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry. For active pharmaceutical ingredients (APIs) like folic acid dihydrate, precise and reliable analytical methods are paramount. This guide provides an objective comparison of two powerful analytical techniques for assessing the purity of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Introduction to Purity Assessment of this compound

Folic acid, a B vitamin, is crucial for various metabolic processes. In pharmaceutical formulations, it is often used as this compound. Ensuring its purity is essential for safety, efficacy, and regulatory compliance. Both qNMR and HPLC are widely used for the quantitative analysis of pharmaceutical compounds, each with its own set of advantages and limitations.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR is a primary analytical method that allows for the direct measurement of the amount of a substance in a sample. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be determined with high accuracy and traceability to the International System of Units (SI).

Key Advantages of qNMR:
  • Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.

  • High Accuracy and Precision: When performed correctly, qNMR offers excellent accuracy and precision.

  • Structural Information: Besides quantification, the NMR spectrum provides structural information, which can help in the identification of the analyte and any impurities present.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:
  • Lower Sensitivity: Compared to HPLC, qNMR generally has lower sensitivity, which might be a limitation for detecting trace impurities.

  • Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique widely used for the purity assessment of pharmaceuticals. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The purity of the analyte is typically determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (area percent method) or by using a reference standard of known concentration.

Key Advantages of HPLC:
  • High Sensitivity: HPLC is highly sensitive and can detect and quantify impurities at very low levels.

  • Excellent Separation Power: It can separate complex mixtures into their individual components.

  • Established Method: HPLC is a well-established and widely used technique in the pharmaceutical industry with extensive regulatory acceptance.

Limitations:
  • Requires a Reference Standard: For accurate quantification, a well-characterized reference standard of the analyte is usually required.

  • Response Factor Dependency: The detector response can vary for different compounds, which can lead to inaccuracies in the area percent purity method if response factors are not considered.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy Protocol

This protocol is based on the principles of qNMR for the purity assessment of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Dimethyl sulfone (DMSO₂) as an internal standard (certified reference material)

  • Deuterated water (D₂O) with a phosphate buffer

  • High-precision analytical balance

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound sample into a vial.

  • Accurately weigh approximately 3 mg of the dimethyl sulfone internal standard into the same vial.

  • Dissolve the mixture in a precise volume of D₂O phosphate buffer (e.g., 1.0 mL).

  • Vortex the vial to ensure complete dissolution.

  • Transfer an appropriate amount of the solution (e.g., 0.7 mL) into an NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 600 MHz NMR spectrometer

  • Pulse Sequence: A 90° single-pulse sequence.

  • Relaxation Delay (d1): 60 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 128

  • Spectral Width: Approximately 12,000 Hz

  • Acquisition Time: ~5.5 seconds

4. Data Processing and Purity Calculation:

  • Apply an exponential window function with a line broadening of 0.3 Hz.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the well-resolved signals of folic acid and the dimethyl sulfone internal standard. For folic acid, the aromatic protons can be used. For dimethyl sulfone, the singlet from the two methyl groups is used.

  • Calculate the purity using the following formula:

    Purity (%) = (I_FA / N_FA) * (N_IS / I_IS) * (M_FA / M_IS) * (m_IS / m_FA) * P_IS

    Where:

    • I_FA and I_IS are the integrals of the folic acid and internal standard signals, respectively.

    • N_FA and N_IS are the number of protons for the integrated signals of folic acid and the internal standard, respectively.

    • M_FA and M_IS are the molar masses of folic acid and the internal standard, respectively.

    • m_FA and m_IS are the masses of folic acid and the internal standard, respectively.

    • P_IS is the purity of the internal standard.

HPLC Protocol for Purity Assessment

This protocol outlines a typical reversed-phase HPLC method for the purity determination of this compound.

1. Materials and Reagents:

  • This compound sample

  • HPLC-grade methanol

  • Phosphate buffer

  • HPLC-grade water

  • Reference standard of Folic Acid

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer and methanol (e.g., 88:12 v/v), adjusted to a suitable pH.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

3. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Prepare a series of calibration standards from the folic acid reference standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Inject the samples and standards into the HPLC system.

  • Identify the folic acid peak based on the retention time of the reference standard.

  • For purity by area normalization, calculate the percentage purity by dividing the area of the folic acid peak by the total area of all peaks in the chromatogram.

  • For assay against a reference standard, create a calibration curve from the standards and determine the concentration of folic acid in the sample.

Data Presentation and Comparison

The following tables summarize representative quantitative data for the purity assessment of this compound by HPLC and the expected performance of qNMR.

Table 1: Representative Purity Data from HPLC Analysis

Sample LotPurity (%) by HPLCMethodSource
Lot A99.6Reversed-Phase HPLC/UVCertificate of Analysis[1]
Lot B>98HPLCCertificate of Analysis[2]
Lot C99.9 (anhydrous)HPLCCertificate of Analysis[3]
Lot D90.9*Mass Balance (with HPLC for impurities)Certified Reference Material[4][5][6]

*Note: This lower purity value is attributed to a significant water content of 8.5% in this specific certified reference material.

Table 2: Performance Comparison of qNMR and HPLC

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary ratio measurement of nucleiChromatographic separation and detection
Reference Standard Requires a certified internal standard (not the analyte)Typically requires a certified reference standard of the analyte
Accuracy High, directly traceable to SI unitsHigh, dependent on the purity of the reference standard
Precision ExcellentExcellent
Sensitivity LowerHigher, excellent for trace impurity detection
Analysis Time Relatively short per sampleCan be longer, especially with gradient elution
Sample Preparation Simple, involves accurate weighing and dissolutionMay require more complex sample preparation and filtration
Structural Info Provides structural confirmationProvides retention time for identification
Solvent Consumption LowHigher

Visualizations

This compound Chemical Structure

The following diagram illustrates the chemical structure of folic acid with key protons highlighted that can be used for quantification in ¹H-qNMR.

Workflow cluster_pre Sample Handling cluster_analysis Analytical Methods cluster_post Data Processing and Reporting Sample Receive Folic Acid Dihydrate Sample Record Record Sample Information Sample->Record qNMR qNMR Analysis Record->qNMR HPLC HPLC Analysis Record->HPLC ProcessData Process and Analyze Data qNMR->ProcessData HPLC->ProcessData Compare Compare Results ProcessData->Compare Report Generate Certificate of Analysis Compare->Report

References

LC-MS versus HPLC: A Comparative Guide for the Sensitive Detection of Folic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of folic acid dihydrate is crucial. The two leading analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), typically coupled with Ultraviolet (UV) or Electrochemical Detection (ECD), and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for specific research needs.

Quantitative Performance Comparison

The choice between LC-MS and HPLC often hinges on the required sensitivity and the complexity of the sample matrix. LC-MS and its tandem version (LC-MS/MS) generally offer significantly lower detection limits, making them ideal for trace-level analysis in biological matrices. HPLC with UV or ECD detection provides robust and cost-effective analysis for applications where sub-nanogram sensitivity is not a primary requirement.

Performance MetricLC-MS / LC-MS/MSHPLC (UV / ECD)
Limit of Detection (LOD) As low as pg/mL levels[1], 37.5 pmol/L[2], and ≤0.3 nmol/L[3].1.3 ng/mL (ECD)[4], 3.96 ng/mL (UV)[5], 0.027 pmol per injection (ECD)[6].
Limit of Quantification (LOQ) 80 pmol/L[2]; 56.6 nmol/L in red blood cells[7].Dramatically higher than LC-MS methods with UV detection[8].
Linearity Range 0.249–19.9 ng/mL[9][10]; 0.1-10 nmol/L[11].0.1-5 µg/mL[5][12]; 50-2500 µg/mL[4].
Precision (%CV / %RSD) Typically < 10%[1]; 6.6–8.7% (FA)[3]; 3.7-6.5% (intraday)[2].0.87 - 3.36% (intraday)[12]; 3.3-3.8% (intraday), 4.2-4.9% (interday)[5].
Accuracy / Recovery (%) >97%[2]; 100 ± 1.8% for FA[3].~99%[12]; 98.9 ± 5.2%[6].

Experimental Protocols

Detailed methodologies are essential for replicating and comparing results. Below are representative protocols for both LC-MS/MS and HPLC-UV methods.

Representative LC-MS/MS Protocol

This method is suitable for the sensitive quantification of various folate forms in serum.

  • Sample Preparation (Solid Phase Extraction) [1]

    • Add 200 µL of serum calibrators, controls, or samples to appropriate wells.

    • Utilize a solid-phase extraction (SPE) plate for sample cleanup and concentration.

    • Elute the purified folates and prepare for injection.

    • Store standards and samples in amber vials, protected from light at -25°C, using an ascorbic acid solution (1 g/L) to prevent degradation[1].

  • Chromatographic Conditions [1]

    • System: Thermo Scientific™ Vanquish™ HPLC system.

    • Column: Thermo Scientific™ Accucore™ C18 (100 x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.5% Acetic Acid in Water.

    • Mobile Phase B: 80:20 Methanol:Acetonitrile.

    • Flow Rate: 0.35 mL/min.

    • Gradient: A multi-step gradient is employed, starting at 10% B and increasing to 95% B to elute the analytes, followed by re-equilibration.

  • Mass Spectrometry Conditions [1]

    • System: Thermo Scientific™ TSQ Quantiva™ tandem mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

Representative HPLC-UV Protocol

This method is a validated procedure for the estimation of folic acid in pharmaceutical preparations.[12]

  • Sample Preparation

    • Prepare a standard stock solution of folic acid.

    • For tablets, weigh and transfer powder equivalent to a specific amount of folic acid into a volumetric flask.

    • Dissolve the sample in a suitable solvent, such as 2% v/v acetic acid, using sonication if necessary, and dilute to the final volume[5].

  • Chromatographic Conditions [12]

    • Column: Reversed-phase C18 (e.g., Kromasil 100-5 phenyl®, 300 X 4.6 mm, 5µm).

    • Mobile Phase: A mixture of 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile (80:20 v/v).

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 25°C.

  • UV Detection [5]

    • Wavelength: 290 nm.

Visualized Workflows and Comparison

To better illustrate the processes and their fundamental differences, the following diagrams are provided.

G cluster_0 General Analytical Workflow cluster_1 Detection Phase Sample Sample (e.g., Serum, Tablet) Prep Sample Preparation (Extraction, Cleanup) Sample->Prep LC Liquid Chromatography (Separation on Column) Prep->LC MS Mass Spectrometry (Ionization & Mass Analysis) LC->MS UV_ECD UV or ECD Detection (Absorbance/Redox) LC->UV_ECD Data_MS Data Acquisition (Mass-to-Charge Ratio) MS->Data_MS Data_UV Data Acquisition (Chromatogram) UV_ECD->Data_UV

Caption: General experimental workflow for LC-MS and HPLC analysis.

G cluster_0 LC-MS / MS cluster_1 HPLC-UV / ECD LOD_MS Lower LOD (pg/mL - low nmol/L) Specificity_MS High Specificity (Mass-to-Charge Ratio) Matrix_MS Handles Complex Matrices Cost_MS Higher Instrument Cost LOD_HPLC Higher LOD (ng/mL - µg/mL) Specificity_HPLC Lower Specificity (Retention Time) Matrix_HPLC Susceptible to Matrix Effects Cost_HPLC Lower Instrument Cost

Caption: Logical comparison of LC-MS and HPLC characteristics.

References

A Comparative Guide to Folic Acid Dihydrate Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of folic acid dihydrate is crucial in various fields, from pharmaceutical quality control to nutritional analysis. This guide provides a comprehensive comparison of common and alternative analytical methods for the determination of folic acid, supported by experimental data from various studies.

Comparison of Quantitative Performance

The selection of an appropriate quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of several widely used techniques.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (Recovery %)Precision (RSD %)
High-Performance Liquid Chromatography (HPLC) 0.1–3 mmol/L[1]0.1μg/mL[2]0.1μg/mL[2]99.04%[2]2.0% (intra-day), 7.2% (inter-day)[1]
HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) 13.17–3657 ng/mL[3]13.17 ng/mL[3]13.17 ng/mL[3]Not explicitly stated, but method validated for accuracy[3]Not explicitly stated, but method validated for precision[3]
UV Spectrophotometry 1.0–17.5 μg/ml[4]0.011 μg/mL[5]0.033 μg/mL[5]100.6–101.1%[4]Not explicitly stated, but method validated for precision[4]
Derivative Spectrophotometry Not explicitly stated0.64 to 0.75 mg L-1[6]1.80 to 2.85 mg L-1[6]98-104%[6]0.2 and 4.8%[6]
Spectrophotometry (with 1,10-phenanthroline) 1.0–35.0 g ml-1[7]0.198 g ml-1[7]0.600 g ml-1[7]Not explicitly stated, but method validated for accuracy[7]Not explicitly stated, but method validated for precision[7]
Spectrophotometry (with Ninhydrin) 0.5–10.0 g ml-1[7]0.488 g ml-1[7]1.479 g ml-1[7]Not explicitly stated, but method validated for accuracy[7]Not explicitly stated, but method validated for precision[7]

Experimental Workflow for Method Comparison

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for folic acid quantification.

Method_Comparison_Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Validation Validation & Comparison A Standard & Sample Preparation B Method A: HPLC Analysis A->B C Method B: UV-Vis Spectrophotometry A->C D Method C: Alternative Method A->D E Data Acquisition B->E C->E D->E F Performance Metrics (Linearity, LOD, LOQ, etc.) E->F G Statistical Analysis (e.g., t-test, ANOVA) F->G H Method Comparison Report G->H

References

A Researcher's Guide to Interpreting a Certificate of Analysis for Folic Acid Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, meticulous evaluation of raw materials is a cornerstone of product quality and experimental reproducibility. The Certificate of Analysis (CoA) for active pharmaceutical ingredients (APIs) like folic acid dihydrate serves as a critical quality document. This guide provides a comprehensive comparison of this compound based on typical CoA parameters and pharmacopeial standards, alongside a comparison with its anhydrous counterpart.

Understanding the Certificate of Analysis: Key Quality Parameters

A Certificate of Analysis for this compound details the results of quality control testing against a set of predetermined specifications. These specifications are often based on pharmacopeial monographs from the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). Key parameters include:

  • Appearance: A qualitative assessment of the material's physical form and color.

  • Identification: Confirmatory tests to ensure the material is indeed folic acid.

  • Assay: A quantitative measure of the purity of the folic acid, typically expressed as a percentage on an anhydrous basis.

  • Water Content: A critical parameter that differentiates the dihydrate from the anhydrous form.

  • Related Substances/Impurities: Analysis of process-related and degradation impurities.

  • Residue on Ignition/Sulphated Ash: A measure of the inorganic impurity content.

  • Optical Rotation: A measure of the chiral purity of the molecule.

Comparison of this compound Specifications

The following table summarizes typical specifications for this compound as found in pharmacopeial monographs and representative Certificates of Analysis.

ParameterUSPEuropean Pharmacopoeia (EP)Japanese Pharmacopoeia (JP)Typical Commercial CoA
Appearance Yellowish-orange crystalline powder.Yellow or orange, crystalline powder.Yellow to orange-yellow, crystalline powder.Yellow to Orange Crystalline Powder
Identification A: UV-Vis Absorption B: HPLCA: Specific Optical Rotation B: HPLC(1) UV-Vis Spectrophotometry (2) Colorimetric testConforms to Structure (by IR or NMR)
Assay (on anhydrous basis) 97.0% - 102.0%[1][2]96.0% - 102.0%98.0% - 102.0%[3]97.0% - 102.0%[4]
Water Content ≤ 8.5%[1][4]5.0% - 8.5%≤ 8.5%[3]≤ 8.5%[4]
Related Substances Total Impurities: ≤ 2.0%[1]Specified impurities with individual limits.Free Amines: ≤ 1.0%Conforms
Residue on Ignition / Sulphated Ash ≤ 0.3%[1][4]≤ 0.2%≤ 0.5%[3]≤ 0.2%
Specific Optical Rotation +18° to +22° (anhydrous basis)+18° to +22° (anhydrous substance)Not Specified+18° to +22.5°

This compound vs. Folic Acid Anhydrous: A Comparative Overview

The primary difference between this compound and folic acid anhydrous lies in the presence of water molecules within the crystal structure. This seemingly small difference can have implications for formulation, storage, and stability.

FeatureThis compoundFolic Acid Anhydrous
Water Content Typically up to 8.5%Typically < 2.0% (not officially defined, but implied by low water content)
Molecular Weight ~477.44 g/mol 441.40 g/mol
Assay Calculated on an anhydrous basisCalculated on an as-is basis
Hygroscopicity Generally less hygroscopic due to the stable hydrated form.May be more susceptible to moisture uptake.
Formulation Considerations The presence of water may need to be accounted for in certain formulations.May be preferred for non-aqueous formulations.

Experimental Protocols for Key Analyses

Detailed methodologies for the analysis of folic acid are outlined in the respective pharmacopeias. Below are summaries of key experimental protocols.

Identification by UV-Visible Spectroscopy (Based on USP)
  • Principle: The UV absorption spectrum of a solution of the sample is compared to that of a reference standard.

  • Procedure:

    • Prepare a solution of Folic Acid in 0.1 N sodium hydroxide to a concentration of approximately 10 µg/mL.

    • Record the UV spectrum between 230 nm and 380 nm.

    • The spectrum should exhibit maxima and minima at the same wavelengths as a similarly prepared solution of USP Folic Acid Reference Standard.

    • Calculate the ratio of the absorbance at 256 nm to that at 365 nm; the ratio should be between 2.80 and 3.00.[1][2]

Assay by High-Performance Liquid Chromatography (HPLC) (Based on USP)
  • Principle: The sample is separated by reverse-phase HPLC, and the folic acid peak is quantified by comparison to a reference standard.

  • Procedure:

    • Mobile Phase: A buffered solution of water, methanol, and an ion-pairing agent (e.g., tetrabutylammonium hydroxide), adjusted to a specific pH.[1]

    • Standard Preparation: Accurately weigh and dissolve USP Folic Acid Reference Standard in the mobile phase to a known concentration.

    • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

    • Chromatographic System: A liquid chromatograph equipped with a UV detector (typically at 280 nm) and a C18 column.

    • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph, record the chromatograms, and measure the peak responses for folic acid.

    • Calculation: Calculate the percentage of folic acid in the sample on an anhydrous basis, correcting for the water content determined by a separate method.

Water Content by Karl Fischer Titration (Based on USP)
  • Principle: This method determines the amount of water in a sample by titration with Karl Fischer reagent, which reacts specifically with water.

  • Procedure:

    • Introduce a known mass of the this compound sample into the titration vessel of a Karl Fischer apparatus containing a suitable solvent (e.g., methanol).

    • Titrate with Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated from the volume of reagent consumed. The USP specifies a limit of not more than 8.5%.[1]

Visualizing the CoA Interpretation Workflow

The following diagram illustrates the logical workflow for a researcher when interpreting a Certificate of Analysis for this compound.

CoA_Workflow A Receive Certificate of Analysis for this compound B Verify Supplier and Product Information (Name, Lot No., Dates) A->B C Review Appearance Specification B->C D Check Identification Tests (e.g., UV-Vis, IR) C->D E Analyze Quantitative Results D->E F Assay (on anhydrous basis) vs. Specification (e.g., 97.0-102.0%) E->F G Water Content vs. Specification (e.g., <= 8.5%) E->G H Related Substances/Impurities vs. Specification E->H I Other Tests (Residue on Ignition, etc.) vs. Specifications E->I J All Specifications Met? F->J G->J H->J I->J K Material Approved for Use J->K Yes L Quarantine Material and Contact Supplier/Quality Unit J->L No

CoA Interpretation Workflow for this compound.

This structured approach to CoA review ensures that the quality of the this compound is thoroughly vetted before its inclusion in research and development activities, thereby upholding the integrity and reliability of scientific outcomes.

References

Validating the Biological Activity of Folic Acid Dihydrate: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the biological activity of folic acid dihydrate is paramount for its application in pharmaceuticals, fortified foods, and nutritional supplements. This guide provides a comparative overview of established biological activity assays, complete with experimental protocols and data presentation, to aid in the selection of the most appropriate validation method.

Folic acid, a synthetic form of the water-soluble vitamin B9, is crucial for numerous physiological processes. Its biologically active form, tetrahydrofolate (THF), acts as a coenzyme in one-carbon transfer reactions, which are essential for the synthesis of nucleotides (DNA and RNA) and the metabolism of amino acids.[1][2][3] this compound, a stable hydrated form of folic acid, is widely used in various formulations for its enhanced stability.[4][5] Validating its biological function—its ability to be converted into a form that can support cellular processes—is a critical quality control step.

This guide explores and compares the primary methodologies for assessing the biological activity of this compound, focusing on the gold-standard microbiological assay and prominent alternative techniques.

Core Methodologies for Folic Acid Bioactivity Assessment

The biological activity of folic acid is typically determined by its ability to support the growth of microorganisms that require folate for their proliferation. The most common and officially recognized methods are microbiological assays.[6] However, other analytical techniques offer advantages in specific contexts.

Microbiological Assay

The microbiological assay is the most established method for determining the biological activity of folic acid.[6][7] It relies on the principle that certain microorganisms, such as Lactobacillus rhamnosus (formerly Lactobacillus casei) or Enterococcus hirae, have an absolute requirement for folic acid for growth.[8][9][10] In a medium containing all necessary nutrients except folic acid, the extent of bacterial growth is directly proportional to the amount of available folic acid.[8][9]

Key Features:

  • Principle: Measures the growth response of folate-dependent bacteria.

  • Readout: Turbidity (spectrophotometry) or acid production (titration).[8]

  • Advantages: Measures biologically active forms of folate, high sensitivity.

  • Disadvantages: Susceptible to contamination, longer incubation times, and potential interference from other substances.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The competitive ELISA is a rapid and high-throughput method for quantifying folic acid.[11] In this assay, folic acid in the sample competes with a known amount of enzyme-conjugated folic acid for binding to a limited number of anti-folic acid antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of folic acid in the sample.

Key Features:

  • Principle: Immuno-competition for antibody binding sites.

  • Readout: Colorimetric signal measured by a spectrophotometer.

  • Advantages: High throughput, relatively fast, and commercially available kits.

  • Disadvantages: May not distinguish between biologically active and inactive forms, potential for matrix effects.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Chromatographic methods like HPLC and UPLC offer high specificity and the ability to separate and quantify different forms of folate.[12][13][14] These techniques are particularly useful for determining the purity of this compound and for identifying and quantifying specific folate vitamers in complex mixtures.

Key Features:

  • Principle: Separation of molecules based on their physicochemical properties.

  • Readout: Detection by UV or mass spectrometry.

  • Advantages: High specificity, can quantify different folate forms, and validated methods are available.[12][13]

  • Disadvantages: Requires sophisticated equipment, can be more expensive, and may not directly measure biological activity in the same way as a microbiological assay.

Comparison of Assay Methodologies

FeatureMicrobiological AssayCompetitive ELISAHPLC/UPLC
Principle Growth of folate-dependent bacteriaImmuno-competitionChromatographic separation
Measures Biologically active folateTotal folic acid (immunoreactive)Specific folate vitamers
Sensitivity High (ng/mL range)[7][8]High (pg/mL to ng/mL range)[11]Very High (pg/mL to ng/mL range)[12]
Specificity High for biologically active formsCan have cross-reactivityVery High
Throughput Low to mediumHighMedium to high
Assay Time 18-72 hours[8]2-4 hours<30 minutes per sample[14]
Cost per Sample Low to mediumMediumHigh
Key Advantage "Gold standard" for biological activitySpeed and high throughputSpecificity and quantification of multiple forms
Key Disadvantage Slow and prone to contaminationIndirect measure of biological activityExpensive equipment and expertise required

Experimental Protocols

Detailed Protocol: Microbiological Assay using Lactobacillus rhamnosus

This protocol is a generalized procedure based on established methods.[6][8][9][15]

1. Preparation of Media and Reagents:

  • Folic Acid Assay Medium: Use a commercially available dehydrated medium or prepare according to the formulation described by the AOAC. This medium contains all essential nutrients for L. rhamnosus except for folic acid.[8]

  • Inoculum Broth: A complete medium for the propagation of the test organism.

  • Standard Folic Acid Stock Solution (100 µg/mL): Accurately weigh and dissolve folic acid reference standard in 20% ethanol with 0.01 M NaOH, then neutralize to pH 7.0 with HCl and bring to volume with distilled water.[15]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a standard curve (e.g., 0 to 10 ng/tube).[8]

2. Preparation of Test Organism:

  • Maintain a stock culture of Lactobacillus rhamnosus (e.g., ATCC 7469) on a suitable agar medium.

  • Prepare the inoculum by transferring a loopful of the stock culture to the inoculum broth and incubating for 16-24 hours at 37°C.

  • Centrifuge the culture, wash the cells with sterile saline, and resuspend to a standardized turbidity.

3. Assay Procedure:

  • Standard Curve: To a series of test tubes, add increasing volumes of the working standard solutions (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL). Add 5 mL of the Folic Acid Assay Medium to each tube and adjust the final volume to 10 mL with distilled water.[15]

  • Sample Preparation: Dissolve the this compound sample and dilute it to an expected concentration that falls within the range of the standard curve. Add the diluted sample to test tubes in the same manner as the standards.

  • Inoculation and Incubation: Inoculate each tube (except for the uninoculated blanks) with one drop of the prepared inoculum. Incubate all tubes at 37°C for 16-24 hours.

  • Measurement: Measure the turbidity of each tube at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

4. Data Analysis:

  • Plot a standard curve of turbidity (absorbance) versus the known concentration of folic acid.

  • Determine the concentration of folic acid in the sample by interpolating its absorbance value on the standard curve.

Visualizing Key Processes

Folic Acid Metabolism and its Role in One-Carbon Transfer

Folic_Acid_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR One-Carbon Units One-Carbon Units Tetrahydrofolate (THF)->One-Carbon Units Carrier of One-Carbon Donors One-Carbon Donors One-Carbon Donors->Tetrahydrofolate (THF) e.g., Serine Biosynthetic Products Biosynthetic Products One-Carbon Units->Biosynthetic Products Precursors for (e.g., dTMP, Purines, Methionine)

Caption: Folic acid is reduced to its active form, THF, which is essential for one-carbon metabolism.

Experimental Workflow for the Microbiological Assay

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Assay Medium (Folate-Free) setup_tubes Set up Standard and Sample Tubes prep_media->setup_tubes prep_std Prepare Folic Acid Standard Solutions prep_std->setup_tubes prep_sample Prepare Folic Acid Dihydrate Sample prep_sample->setup_tubes prep_inoculum Prepare Bacterial Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes->inoculate incubate Incubate at 37°C inoculate->incubate measure Measure Turbidity (Spectrophotometer) incubate->measure plot Plot Standard Curve measure->plot calculate Calculate Sample Concentration plot->calculate

Caption: Workflow of the microbiological assay for folic acid biological activity.

Conclusion

The selection of an appropriate assay for validating the biological activity of this compound depends on the specific requirements of the study, including the need for biological relevance, sample throughput, and available resources. The microbiological assay remains the definitive method for assessing true biological function. However, for high-throughput screening and quality control where the primary concern is the quantification of the folic acid molecule itself, ELISA and HPLC/UPLC offer valuable, more rapid alternatives. A thorough understanding of the principles and limitations of each method, as outlined in this guide, is essential for generating reliable and meaningful data.

References

Comparative stability of folic acid dihydrate and 5-MTHF under thermal stress.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the thermal stability of Folic Acid Dihydrate and 5-Methyltetrahydrofolate (5-MTHF), supported by experimental data.

In the realm of folate supplementation and pharmaceutical development, the choice between the synthetic form, folic acid, and the biologically active form, 5-methyltetrahydrofolate (5-MTHF), is a critical consideration. Beyond bioavailability, the inherent stability of these compounds, particularly under thermal stress, plays a pivotal role in manufacturing, storage, and ultimately, efficacy. This guide provides an objective comparison of the thermal stability of this compound and 5-MTHF, presenting key experimental findings and detailed methodologies.

Executive Summary

Experimental evidence consistently demonstrates that folic acid is significantly more thermostable than 5-MTHF.[1][2] The degradation of both folate forms generally follows first-order kinetics.[1][3] Factors such as the presence of oxygen, exposure to light, and pH levels have a profound impact on the stability of 5-MTHF, while folic acid exhibits greater resilience to these environmental stressors.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data from comparative thermal stability studies of folic acid and 5-MTHF.

ParameterThis compound5-MTHFExperimental Conditions
Arrhenius Activation Energy (Ea) 51.66 kJ mol⁻¹79.98 kJ mol⁻¹Thermal degradation at ambient pressure in phosphate buffer (0.2 M; pH 7).[1]
Retention Rate ~83%~30%Boiling and autoclaving in various liquid food matrices.[2]
Retention Rate Not specified72.86% ± 2.15%Heated at 85°C for 15 minutes in the dark.[3]
Retention Rate Not specified42.76% ± 3.19%Heated at 100°C for 15 minutes in the dark.[3]
Degradation Kinetics First-orderFirst-orderThermal treatment in phosphate buffer.[1]

Experimental Protocols

A detailed methodology for assessing the comparative thermal stability of this compound and 5-MTHF is outlined below. This protocol is a synthesis of methods described in the cited literature.

Objective: To determine and compare the thermal degradation kinetics of this compound and 5-MTHF in a buffered aqueous solution.

Materials:

  • This compound standard

  • 5-Methyltetrahydrofolate (5-MTHF) standard

  • Phosphate buffer (0.2 M, pH 7.0)

  • High-performance liquid chromatography (HPLC) system with a UV or diode array detector

  • Reversed-phase C18 column

  • Water bath or incubator capable of maintaining temperatures of 65°C, 85°C, and 100°C

  • Volumetric flasks and pipettes

  • Amber vials to protect from light

Procedure:

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound and 5-MTHF in the phosphate buffer.

    • From the stock solutions, prepare working solutions of a known concentration (e.g., 10 µg/mL) in amber volumetric flasks.

  • Thermal Stress Application:

    • Dispense aliquots of the working solutions into amber vials.

    • Place the vials in a pre-heated water bath or incubator at the desired temperatures (e.g., 65°C, 85°C, and 100°C).

    • At specified time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove a vial from each temperature condition.

    • Immediately cool the vials in an ice bath to quench the degradation reaction.

  • Sample Analysis (HPLC):

    • Analyze the residual concentration of folic acid and 5-MTHF in each sample using a validated reversed-phase HPLC method.

    • Chromatographic Conditions (Example):

      • Column: C18, 5 µm particle size, 4.6 x 250 mm

      • Mobile Phase: A gradient of phosphate buffer and methanol

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 280 nm for folic acid and 290 nm for 5-MTHF

  • Data Analysis:

    • Calculate the percentage of folic acid and 5-MTHF remaining at each time point for each temperature.

    • Determine the degradation rate constant (k) for each compound at each temperature by plotting the natural logarithm of the concentration versus time. The degradation is expected to follow first-order kinetics.

    • Calculate the Arrhenius activation energy (Ea) to quantify the temperature dependence of the degradation rate.

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress cluster_analysis 3. Analysis cluster_data 4. Data Interpretation A Prepare Stock Solutions (Folic Acid & 5-MTHF) B Prepare Working Solutions in Phosphate Buffer (pH 7) A->B C Aliquot into Amber Vials B->C D Incubate at Controlled Temperatures (e.g., 65°C, 85°C, 100°C) C->D E Sample at Time Intervals (e.g., 0, 15, 30, 60 min) D->E F Quench Reaction in Ice Bath E->F G HPLC Analysis of Residual Folate Concentration F->G H Quantify Degradation G->H I Determine Degradation Rate Constants (k) H->I J Calculate Arrhenius Activation Energy (Ea) I->J K Compare Stability J->K

Caption: Experimental workflow for the comparative thermal stability analysis of folic acid and 5-MTHF.

Degradation_Factors cluster_folates Folate Compounds cluster_stressors Stress Factors cluster_stability Stability Outcome FA This compound Stable High Stability FA->Stable MTHF 5-MTHF Unstable Low Stability MTHF->Unstable Temp Thermal Stress Temp->FA Temp->MTHF O2 Oxygen O2->FA O2->MTHF Light Light Light->FA Light->MTHF pH pH pH->FA pH->MTHF

Caption: Logical relationship of stress factors influencing the stability of Folic Acid and 5-MTHF.

References

Safety Operating Guide

Proper Disposal of Folic Acid Dihydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Folic acid dihydrate, a synthetic form of the B vitamin folate, is a common compound in research and pharmaceutical development. While not classified as a hazardous substance, its disposal requires adherence to proper laboratory safety protocols and waste management regulations to ensure environmental protection and workplace safety.[1][2] Researchers, scientists, and drug development professionals must follow a structured procedure for the disposal of this compound, whether it is in its pure form, part of a solution, or contained in contaminated labware.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing safety glasses, gloves, and a lab coat.[3] If handling the powdered form, measures should be taken to avoid dust formation, such as working in a well-ventilated area or using a fume hood.[3][4] In case of a spill, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.[3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows a decision-making process that ensures compliance with local, regional, and national regulations.

  • Waste Characterization: The first step is to determine the nature of the this compound waste.

    • Unused or Expired Pure Compound: Pure, uncontaminated this compound that is expired or no longer needed.

    • Contaminated Labware: Items such as gloves, weighing paper, pipette tips, and empty containers that have come into contact with this compound.

    • Aqueous Solutions: Solutions containing dissolved this compound.

  • Consult Institutional and Local Guidelines: Before disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal. Waste disposal regulations can vary significantly by location.[1][4]

  • Segregation and Containment:

    • Solid Waste: Place pure this compound powder and contaminated solid labware into a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound") and any other information required by your institution. Do not mix with other chemical waste unless explicitly permitted by your EHS department.

    • Liquid Waste: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled liquid waste container. Do not pour this compound solutions down the drain unless authorized by your institution's EHS guidelines and local regulations.[5]

  • Final Disposal:

    • Non-Hazardous Waste Stream: In many cases, this compound can be disposed of as non-hazardous pharmaceutical waste.[6] This typically involves incineration or other approved treatment methods. Non-hazardous pharmaceutical waste is often collected in blue containers.[6]

    • Hazardous Waste Considerations: If the this compound is mixed with a substance classified as hazardous, the entire mixture must be treated as hazardous waste.[4] Hazardous pharmaceutical waste is typically collected in black containers.[6]

  • Empty Containers: Empty containers that held this compound should be handled as contaminated labware. Do not reuse empty containers.[1] They should be disposed of in accordance with institutional policies.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly established due to its non-hazardous nature, the following table summarizes its key characteristics relevant to waste management.

ParameterValue/InformationSource
Hazard Classification Not considered a hazardous substance or mixture.[1][2]
RCRA Status Not typically a Resource Conservation and Recovery Act (RCRA) hazardous waste.[6]
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coat. Respiratory protection if dust is generated.[3]
Spill Cleanup Sweep or vacuum up material, avoid generating dust, and place in a suitable disposal container.[3][4]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety practices and information derived from Safety Data Sheets (SDS). No specific experimental protocols for the disposal of this compound were cited in the search results beyond these general guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

FolicAcidDisposal start Start: this compound Waste Generated char_waste 1. Characterize Waste start->char_waste pure_solid Unused/Expired Pure Solid char_waste->pure_solid contaminated_labware Contaminated Labware (Gloves, Containers, etc.) char_waste->contaminated_labware aqueous_solution Aqueous Solution char_waste->aqueous_solution consult_ehs 2. Consult Institutional EHS & Local Regulations mixed_hazardous Mixed with Hazardous Chemical? consult_ehs->mixed_hazardous pure_solid->consult_ehs contaminated_labware->consult_ehs aqueous_solution->consult_ehs segregate_solid 3a. Segregate into Labeled Solid Waste Container mixed_hazardous->segregate_solid No segregate_liquid 3b. Segregate into Labeled Liquid Waste Container mixed_hazardous->segregate_liquid No, if liquid haz_stream 4b. Dispose as Hazardous Waste (e.g., Black Container) mixed_hazardous->haz_stream Yes non_haz_stream 4a. Dispose as Non-Hazardous Pharmaceutical Waste (e.g., Blue Container) segregate_solid->non_haz_stream segregate_liquid->non_haz_stream end_disposal End: Waste Collected by Authorized Personnel non_haz_stream->end_disposal haz_stream->end_disposal

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Handling of Folic Acid Dihydrate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Folic acid dihydrate. The following procedures detail operational and disposal plans to ensure the safe handling of this compound.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.[1][2][3][4][5] A face shield may be appropriate for larger quantities or when there is a risk of splashing.[6]To protect eyes from dust particles and potential splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3][4][6] A laboratory coat or chemical-resistant apron and close-toed footwear are also necessary.[1][5][6]To prevent skin contact, which may cause irritation.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated and exposure limits may be exceeded.[1][3] A particulate filter (P1) is often suggested.[3]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1]

Operational Plan for Handling this compound

Adherence to a strict operational protocol is essential for the safe handling of this compound.

1. Preparation:

  • Ensure the work area is well-ventilated.[1][6][7][8]

  • Designate a specific area for handling this compound.

  • Assemble all necessary equipment and PPE before starting.

  • Verify that an eyewash station and safety shower are readily accessible.

2. Handling:

  • Wear the appropriate PPE as detailed in the table above.[1][2][5][6][7]

  • Avoid generating dust.[1][2][5] If possible, handle in a fume hood or glove box.

  • Carefully weigh and transfer the required amount of this compound.

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Do not eat, drink, or smoke in the handling area.[7][9]

3. Post-Handling:

  • Securely seal the container of this compound.[7]

  • Store in a cool, dry, and well-ventilated area, protected from light.[1][5][7]

  • Thoroughly clean the work area.

  • Wash hands with soap and water after handling.[6][7]

  • Launder contaminated clothing separately before reuse.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste this compound and materials contaminated with it in a designated, clearly labeled waste container.

2. Contaminated PPE Disposal:

  • Remove gloves and other disposable PPE, turning them inside out as you remove them to contain any residual powder.

  • Place all used disposable PPE in the designated hazardous waste container.

3. Chemical Waste Disposal:

  • Dispose of this compound waste in accordance with local, state, and federal regulations.[7][8][10]

  • Do not dispose of down the drain unless specifically permitted by local ordinances.[7]

  • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

4. Decontamination of Reusable Equipment:

  • Clean any reusable equipment thoroughly with an appropriate solvent to remove all traces of this compound.

  • Collect the cleaning solvent for proper hazardous waste disposal.

Folic_Acid_Handling_Workflow start Start: Receive This compound prep 1. Preparation - Ventilate Area - Don PPE - Assemble Equipment start->prep Inspect Container handling 2. Handling - Weigh and Transfer - Avoid Dust Generation - Minimize Contact prep->handling Proceed with Caution post_handling 3. Post-Handling - Seal Container - Clean Work Area - Wash Hands handling->post_handling After Use disposal 4. Waste Disposal - Segregate Waste - Dispose of PPE - Dispose of Chemical Waste post_handling->disposal If Waste Generated end End: Process Complete post_handling->end If No Waste disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.